molecular formula C21H23N3O B10771833 JNJ-40068782

JNJ-40068782

カタログ番号: B10771833
分子量: 333.4 g/mol
InChIキー: RVRHQHDKALSKLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile is a sophisticated dihydropyridine-based chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound is structurally characterized by a dihydropyridinone core, substituted with a cyclopropylmethyl group at the N1-position, a nitrile moiety at the 3-position, and a 4-phenylpiperidine group at the 4-position. This unique architecture suggests potential as a key intermediate or a functional probe for studying various biological targets, particularly within the central nervous system. Researchers are investigating its utility as a potential ligand for opioid receptor subtypes, where the 4-phenylpiperidine moiety is a classic pharmacophore known for conferring affinity. The presence of the electron-withdrawing nitrile group can influence the compound's electronic distribution, metabolic stability, and binding interactions. Its primary research applications include serving as a critical building block in the synthesis of more complex bioactive molecules, as a tool compound for in vitro target validation and selectivity profiling, and in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

特性

分子式

C21H23N3O

分子量

333.4 g/mol

IUPAC名

1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C21H23N3O/c22-14-19-20(10-13-24(21(19)25)15-16-6-7-16)23-11-8-18(9-12-23)17-4-2-1-3-5-17/h1-5,10,13,16,18H,6-9,11-12,15H2

InChIキー

RVRHQHDKALSKLY-UHFFFAOYSA-N

正規SMILES

C1CC1CN2C=CC(=C(C2=O)C#N)N3CCC(CC3)C4=CC=CC=C4

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of JNJ-40068782 on the mGlu2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties and mechanism of action of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The mGlu2 receptor, a G-protein coupled receptor, is a key target for the development of therapeutics for central nervous system disorders, including schizophrenia and anxiety. This compound enhances the receptor's response to the endogenous ligand, glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu2 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist, glutamate, binds.[1][3] By binding to this allosteric site, this compound induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[1][4] This potentiation of glutamate signaling occurs without this compound directly activating the receptor on its own, although some agonist activity has been observed at higher concentrations.[5]

The primary downstream effect of mGlu2 receptor activation is the inhibition of adenylyl cyclase through its coupling with Gαi/o proteins.[6][7] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream signaling pathways.[6] Presynaptically, mGlu2 receptors act as autoreceptors to inhibit glutamate release, providing a negative feedback mechanism to regulate excitatory neurotransmission.[7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterSpecies/SystemValueReference
KD ([3H]this compound binding)Human recombinant mGlu2 (CHO cells)~10 nM[1][8]
KD ([3H]this compound binding)Rat brain receptors~10 nM[1][8]
IC50 (vs. [3H]this compound)Human mGlu2 (CHO cells)38 nM[2]
EC50 (potentiation of glutamate in [35S]GTPγS binding)Human recombinant mGlu2143 nM[1]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEndpointValueReference
Phencyclidine (PCP)-induced hyperlocomotionMiceReversal of hyperlocomotion (ED50)5.7 mg/kg (s.c.)[1][9]
Sleep-wake organizationRatDecrease in REM sleep (lowest active dose)3 mg/kg (p.o.)[1][9]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Objective: To determine the binding affinity (KD) of [3H]this compound to the mGlu2 receptor and the inhibitory potency (IC50) of unlabeled this compound.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant mGlu2 receptors or rat brain tissue.

  • [3H]this compound (radioligand).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure (Saturation Binding):

  • Incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

  • Incubate at a specified temperature and time to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the KD and Bmax (receptor density).[10][11]

Procedure (Competition Binding):

  • Incubate a fixed concentration of [3H]this compound and a fixed amount of membrane protein with increasing concentrations of unlabeled this compound.

  • Follow steps 3-6 from the saturation binding protocol.

  • Analyze the data to determine the IC50 value, which is the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand.[12]

[35S]GTPγS Functional Assay

Objective: To measure the functional activity of this compound as a positive allosteric modulator by quantifying G-protein activation.

Materials:

  • Membranes from cells expressing the mGlu2 receptor.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Glutamate.

  • This compound.

  • GDP.

  • Assay buffer containing MgCl2.

Procedure:

  • Pre-incubate the membranes with this compound and a fixed, sub-maximal (e.g., EC20) concentration of glutamate.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for a defined period to allow for G-protein activation and [35S]GTPγS binding.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [35S]GTPγS using a scintillation counter.

  • Data are analyzed to determine the EC50 of this compound for potentiating the glutamate response.[1] this compound produces a leftward and upward shift in the glutamate concentration-effect curve, indicating both an increase in potency and efficacy.[1]

In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion Model

Objective: To assess the antipsychotic-like potential of this compound.

Animals:

  • Male mice.

Procedure:

  • Administer this compound or vehicle subcutaneously (s.c.).

  • After a pre-treatment period, administer PCP to induce hyperlocomotion.

  • Place the mice in activity monitoring chambers and record their locomotor activity for a specified duration.

  • Analyze the data to determine the dose of this compound that produces a 50% reversal of the PCP-induced hyperlocomotion (ED50).[1]

Visualizations: Signaling Pathways and Experimental Workflows

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site JNJ40068782 This compound (PAM) JNJ40068782->mGlu2 Binds to allosteric site G_protein Gαi/o-βγ mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Downstream Downstream Signaling cAMP->Downstream Modulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare mGlu2-expressing membranes Incubate Incubate membranes with radioligand +/- competitor Membranes->Incubate Radioligand Prepare [3H]this compound and unlabeled this compound Radioligand->Incubate Filter Rapid filtration to separate bound and free ligand Incubate->Filter Count Scintillation counting of bound radioactivity Filter->Count Analyze Data analysis to determine KD or IC50 Count->Analyze GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Prepare mGlu2-expressing membranes Incubate Incubate membranes with Glutamate, This compound, and [35S]GTPγS Membranes->Incubate Reagents Prepare Glutamate, this compound, and [35S]GTPγS Reagents->Incubate Filter Rapid filtration to separate bound and free [35S]GTPγS Incubate->Filter Count Scintillation counting of bound [35S]GTPγS Filter->Count Analyze Data analysis to determine EC50 for potentiation Count->Analyze

References

JNJ-40068782: A Technical Overview of a Key Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

JNJ-40068782 has been identified primarily as a research tool in the field of neuroscience, specifically as a radiolabeled positive allosteric modulator (PAM) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Its principal application lies in its use in radioligand binding assays to characterize the properties of other novel compounds targeting the mGlu2 receptor.

Role in Neuroscience Research

The metabotropic glutamate receptor 2, a G-protein coupled receptor, is a significant target in neuroscience research due to its role in modulating glutamatergic transmission. Dysregulation of this system has been implicated in various neuropsychiatric and neurological disorders, including schizophrenia and anxiety. Positive allosteric modulators of the mGlu2 receptor are of particular interest as they offer a more nuanced approach to receptor modulation compared to direct agonists, potentially leading to safer and more effective therapeutic agents.

This compound, in its tritiated form ([³H]this compound), serves as a critical tool for studying the interaction of new chemical entities with the allosteric binding site of the mGlu2 receptor. By competing with the binding of [³H]this compound, researchers can determine the affinity and potency of novel, unlabeled PAMs.

Mechanism of Action

As a positive allosteric modulator, this compound binds to a site on the mGlu2 receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding does not directly activate the receptor but rather enhances the receptor's response to glutamate. This modulatory role is crucial for maintaining the physiological patterns of receptor activation.

Experimental Applications

Detailed experimental protocols involving [³H]this compound have been described in the scientific literature for the characterization of other mGlu2 PAMs, such as JNJ-40411813.

A representative experimental workflow for a competition binding assay using [³H]this compound is outlined below. This assay is fundamental in determining the binding affinity (expressed as IC50 or Ki) of a test compound for the mGlu2 receptor allosteric site.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Culture CHO cells stably expressing human mGlu2 receptor prep2 Harvest cells and homogenize in buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend and store membranes at -80°C prep3->prep4 assay1 Incubate membranes with [³H]this compound prep4->assay1 Use prepared membranes assay2 Add varying concentrations of test compound assay1->assay2 assay3 Incubate to allow binding to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand via filtration assay3->assay4 assay5 Measure radioactivity of bound ligand using liquid scintillation counting assay4->assay5 analysis1 Plot percentage of specific binding against test compound concentration assay5->analysis1 Obtain raw data analysis2 Fit data to a one-site competition model analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Figure 1: Workflow for a [³H]this compound competition binding assay.

Quantitative Data

The primary quantitative data associated with this compound is its use in determining the binding affinities of other compounds. For instance, in studies characterizing JNJ-40411813, the displacement of [³H]this compound was used to determine the IC50 of JNJ-40411813.

CompoundAssay TypeCell LineIC50 (nmol/L)
JNJ-40411813[³H]this compound Competition BindingCHO cells expressing hmGlu268 ± 29
Table 1: Example of quantitative data obtained using this compound in a competition binding assay.[1]

The signaling pathway modulated by mGlu2 PAMs like this compound is depicted in the following diagram. Activation of the mGlu2 receptor, which is coupled to a Gi/o protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor G_protein Gi/o Protein mGlu2->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC inhibits Glutamate Glutamate Glutamate->mGlu2 binds to orthosteric site PAM mGlu2 PAM (e.g., this compound) PAM->mGlu2 binds to allosteric site ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream modulates

Figure 2: Simplified signaling pathway of the mGlu2 receptor modulated by a PAM.

It is important to note that this compound is not a clinical candidate and there is no information available regarding clinical trials for this compound. Its role is confined to preclinical research as a valuable pharmacological tool for the discovery and characterization of new drugs targeting the mGlu2 receptor.

References

JNJ-40068782: A Potent Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 2 (mGlu2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a PAM, this compound does not activate the mGlu2 receptor directly but rather enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a promising therapeutic strategy for central nervous system (CNS) disorders characterized by glutamatergic dysregulation, such as schizophrenia and anxiety. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, including its in vitro and in vivo activity, mechanism of action, and detailed experimental protocols for its characterization. While this compound has been a valuable tool in preclinical research, public records of its advancement into clinical trials have not been identified. However, the broader class of mGlu2 PAMs continues to be an area of active clinical investigation.

Introduction

The metabotropic glutamate receptor 2 (mGlu2) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. Primarily located presynaptically, mGlu2 receptors act as autoreceptors to negatively regulate glutamate release.[1][2] Activation of mGlu2 receptors is considered a promising therapeutic approach for CNS disorders like schizophrenia and anxiety.[3]

Positive allosteric modulators (PAMs) of mGlu2 offer a nuanced approach to receptor modulation compared to orthosteric agonists. By binding to a topographically distinct site on the receptor, PAMs potentiate the effects of endogenous glutamate, thereby preserving the temporal and spatial dynamics of natural signaling. This compound has emerged as a key research compound in this class, demonstrating high potency and selectivity for the mGlu2 receptor.[3][4]

Mechanism of Action: Signaling Pathway

This compound functions by binding to an allosteric site on the mGlu2 receptor, which is coupled to the Gαi/o subunit of the heterotrimeric G-protein complex. This binding event enhances the affinity and/or efficacy of glutamate for its orthosteric binding site. Upon glutamate binding, the activated mGlu2 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit. The dissociated Gαi/o-GTP complex then inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate downstream effectors, such as ion channels. This signaling cascade ultimately results in a reduction of presynaptic glutamate release, thereby dampening excessive neuronal excitation.

mGlu2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds JNJ40068782 This compound JNJ40068782->mGlu2 Binds (Allosteric) G_protein Gαi/o-βγ (GDP) mGlu2->G_protein Activates G_alpha_GTP Gαi/o (GTP) G_protein->G_alpha_GTP GDP->GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Vesicle Glutamate Vesicle cAMP->Vesicle Inhibits Exocytosis Release Reduced Glutamate Release Vesicle->Release

Caption: mGlu2 receptor signaling pathway modulated by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound
ParameterAssaySpecies/Cell LineValueReference
EC50 [35S]GTPγS BindingHuman mGlu2 (CHO cells)143 nM (at EC20 glutamate)[3]
KD [3H]this compound BindingHuman mGlu2 (CHO cells)~10 nM[3]
KD [3H]this compound BindingRat Brain~10 nM[3]
IC50 [3H]this compound Displacement by JNJ-40411813Human mGlu2 (CHO cells)68 ± 29 nM[5]
Table 2: In Vivo Activity of this compound
ModelSpeciesEndpointED50 / Lowest Active DoseReference
PCP-induced HyperlocomotionMouseReversal of hyperlocomotion5.7 mg/kg (s.c.)[3][4]
Sleep-Wake OrganizationRatDecrease in REM sleep3 mg/kg (p.o.)[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation.

GTPgS_Binding_Assay_Workflow cluster_workflow [35S]GTPγS Binding Assay Workflow A 1. Membrane Preparation (CHO cells expressing h-mGlu2) B 2. Incubation Mixture Preparation (Assay buffer, GDP, Glutamate (EC20), this compound) A->B C 3. Add Membranes to Mixture B->C D 4. Initiate Reaction (Add [35S]GTPγS) C->D E 5. Incubation (30°C for 60 min) D->E F 6. Terminate Reaction (Rapid filtration through glass fiber filters) E->F G 7. Wash Filters (Ice-cold buffer) F->G H 8. Scintillation Counting (Quantify bound [35S]GTPγS) G->H I 9. Data Analysis (Calculate EC50) H->I

Caption: Workflow for the [35S]GTPγS binding assay.

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Procedure:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4).

      • Guanosine diphosphate (B83284) (GDP) to a final concentration of 10 µM.

      • A fixed, sub-maximal concentration of glutamate (e.g., EC20).

      • Serial dilutions of this compound or vehicle.

      • The prepared cell membranes (5-20 µg of protein per well).

    • Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1-0.5 nM.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all measurements.

    • Plot the specific binding as a function of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of a radiolabeled ligand or the inhibitory constant (Ki) of an unlabeled competitor.

Protocol for [3H]this compound Saturation Binding:

  • Membrane Preparation: Prepare cell membranes from CHO cells expressing the human mGlu2 receptor as described in section 4.1.

  • Assay Procedure:

    • In a 96-well plate, add the following:

      • Assay buffer.

      • Increasing concentrations of [3H]this compound.

      • For non-specific binding determination, add a high concentration of an unlabeled mGlu2 PAM (e.g., 10 µM this compound) to a parallel set of wells.

      • The prepared cell membranes.

    • Incubate to allow binding to reach equilibrium.

  • Termination and Detection: As described in section 4.1.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding versus the concentration of [3H]this compound and fit the data to a one-site binding hyperbola to determine the KD and Bmax.

PCP-Induced Hyperlocomotion in Mice

This in vivo model is used to assess the antipsychotic-like potential of a compound.

Protocol:

  • Animals: Use male C57BL/6 mice. Allow them to acclimate to the housing facility for at least one week before the experiment.

  • Apparatus: Use open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Procedure:

    • Habituate the mice to the open-field arenas for a set period (e.g., 30-60 minutes) on the day before the experiment.

    • On the test day, administer this compound (e.g., via subcutaneous injection) or vehicle at various doses.

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer phencyclidine (PCP) (e.g., 3-10 mg/kg, subcutaneous) or saline.

    • Immediately place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins.

    • Compare the total locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Calculate the ED50 for the reversal of PCP-induced hyperlocomotion by this compound.

Clinical Development Context

A thorough search of public clinical trial registries (e.g., ClinicalTrials.gov) did not yield any records for clinical studies specifically investigating this compound. However, the therapeutic potential of mGlu2 PAMs is being explored in clinical trials with other compounds. For instance, ADX71149 (JNJ-40411813) has been investigated for the treatment of schizophrenia and epilepsy.[4] Another mGlu2 PAM, AZD8529, has been studied for its effects on cognitive deficits in neuropsychiatric disorders.[4] The outcomes of these trials will be informative for the future development of this class of modulators.

Conclusion

This compound is a well-characterized positive allosteric modulator of the mGlu2 receptor with demonstrated potency and selectivity in preclinical models. Its ability to enhance endogenous glutamatergic signaling provides a refined approach to modulating an overactive glutamate system, which is implicated in several CNS disorders. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery. While the clinical development path for this compound remains unclear, the ongoing investigation of other mGlu2 PAMs in clinical trials underscores the continued interest in this therapeutic strategy.

References

The Discovery and Synthesis of JNJ-40068782: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40068782 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a key research tool, it has been instrumental in elucidating the therapeutic potential of mGlu2 modulation for central nervous system disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for neurological and psychiatric disorders, including schizophrenia and anxiety. Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators (PAMs) bind to a distinct site, enhancing the receptor's response to the endogenous ligand, glutamate. This mechanism offers the potential for a more nuanced and physiological modulation of receptor activity. This compound, a potent mGlu2 PAM, and its radiolabeled counterpart, [³H]this compound, have been pivotal in the preclinical validation of this therapeutic strategy.

Discovery and Rationale

The development of this compound was driven by the need for selective tools to probe the function of the mGlu2 receptor. The rationale was to identify a small molecule that could potentiate the effect of endogenous glutamate, thereby offering a potential therapeutic advantage over direct receptor agonists. The discovery process likely involved high-throughput screening of chemical libraries followed by medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The benzothiazole (B30560) scaffold is a common motif in biologically active compounds, and its incorporation in this compound suggests a focused drug discovery effort around this chemical class.

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 2-amino-N-acylbenzothiazoles. The proposed synthesis is a multi-step process illustrated below.

G cluster_0 Step 1: Synthesis of the Benzothiazole Core cluster_1 Step 2: Acylation cluster_2 Step 3: Amination A Substituted 2-aminothiophenol (B119425) C 2-Amino-4-methoxy-7- (morpholin-4-yl)-1,3- benzothiazole A->C Cyclization B Cyanogen (B1215507) bromide (or equivalent) B->C D 2-Amino-4-methoxy-7- (morpholin-4-yl)-1,3- benzothiazole F 2-Chloro-N-(4-methoxy-7- (morpholin-4-yl)-1,3- benzothiazol-2-yl)acetamide D->F Acylation E 2-Chloroacetyl chloride E->F G 2-Chloro-N-(4-methoxy-7- (morpholin-4-yl)-1,3- benzothiazol-2-yl)acetamide I This compound (2-amino-N-(4-methoxy-7- (morpholin-4-yl)-1,3- benzothiazol-2-yl)acetamide) G->I Nucleophilic Substitution H Ammonia (B1221849) H->I

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Amino-4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazole A substituted 2-aminothiophenol is reacted with a cyclizing agent such as cyanogen bromide in a suitable solvent (e.g., ethanol (B145695) or isopropanol). The reaction mixture is typically heated under reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed, and dried.

Step 2: Synthesis of 2-Chloro-N-(4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-yl)acetamide The 2-aminobenzothiazole (B30445) intermediate is dissolved in an aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) and cooled in an ice bath. 2-Chloroacetyl chloride is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the HCl byproduct. The reaction is stirred at room temperature until completion (monitored by TLC). The product is then isolated by extraction and purified by column chromatography.

Step 3: Synthesis of this compound The chloroacetamide intermediate is dissolved in a suitable solvent (e.g., ethanol or methanol) in a sealed reaction vessel. A solution of ammonia in the same solvent is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.

Pharmacological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and functional activity as an mGlu2 PAM.

In Vitro Studies

The binding of [³H]this compound to human recombinant mGlu2 receptors expressed in Chinese hamster ovary (CHO) cells and to rat brain receptors is saturable.

ParameterValueCell/Tissue Type
KD~10 nMHuman recombinant mGlu2 in CHO cells
KD~10 nMRat brain receptors
Table 1: Binding Affinity of [³H]this compound

In a [³⁵S]GTPγS binding assay, this compound demonstrated potent positive allosteric modulation of the mGlu2 receptor.

ParameterValueAssay Condition
EC50143 nMPotentiation of an EC20 concentration of glutamate
Table 2: Functional Potency of this compound
In Vivo Studies

In vivo studies in rodents have demonstrated the systemic activity of this compound.

StudySpeciesEffectLowest Active Dose / ED50
Sleep-Wake OrganizationRatDecreased REM sleep3 mg/kg p.o.
Phencyclidine-induced HyperlocomotionMouseReversal of hyperlocomotionED50 of 5.7 mg/kg s.c.
Table 3: In Vivo Activity of this compound

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu2 receptor. It binds to an allosteric site on the receptor, distinct from the orthosteric binding site for glutamate. This binding event induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling.

mGlu2 receptors are coupled to the Gαi/o family of G proteins. Upon activation by glutamate, and potentiation by this compound, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, mGlu2 receptor activation can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

G Glutamate Glutamate mGluR2 mGlu2 Receptor Glutamate->mGluR2 Binds to orthosteric site JNJ40068782 This compound (PAM) JNJ40068782->mGluR2 Binds to allosteric site G_protein Gαi/o Protein mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Pathway G_protein->ERK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability & Neurotransmission PKA->Cellular_Response ERK->Cellular_Response

Caption: mGlu2 receptor signaling pathway modulated by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol describes the determination of the binding affinity of [³H]this compound.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A CHO cell membranes expressing hmGlu2 D Incubate at room temperature A->D B [3H]this compound (various concentrations) B->D C Non-specific binding control (excess unlabeled ligand) C->D E Rapid filtration through GF/B filters D->E F Wash filters E->F G Scintillation counting F->G H Saturation binding analysis to determine KD and Bmax G->H

Caption: Workflow for radioligand binding assay.

  • Membrane Preparation: Membranes from CHO cells stably expressing the human mGlu2 receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with varying concentrations of [³H]this compound in the absence (total binding) or presence (non-specific binding) of an excess of unlabeled this compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold assay buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (KD) and maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation binding data.

[³⁵S]GTPγS Functional Assay

This protocol measures the functional activity of this compound as a PAM.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis A CHO cell membranes expressing hmGlu2 F Incubate at 30°C A->F B [35S]GTPγS B->F C GDP C->F D EC20 Glutamate D->F E This compound (various concentrations) E->F G Rapid filtration through GF/B filters F->G H Wash filters G->H I Scintillation counting H->I J Concentration-response curve fitting to determine EC50 I->J

Caption: Workflow for [³⁵S]GTPγS functional assay.

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: A buffer containing MgCl₂ and NaCl is used.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, a fixed EC₂₀ concentration of glutamate, and varying concentrations of this compound.

  • Filtration and Washing: As described for the radioligand binding assay.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis: The concentration-response data for this compound are plotted and fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for the study of the mGlu2 receptor. Its high potency and selectivity as a positive allosteric modulator have enabled significant advances in our understanding of the therapeutic potential of targeting this receptor. This technical guide provides a consolidated resource for researchers, summarizing its discovery, synthesis, and detailed pharmacological properties, which will be of benefit to those working in the fields of neuroscience and drug discovery. The provided protocols and data serve as a foundation for the design and interpretation of future studies aimed at developing novel therapeutics for central nervous system disorders.

[3H]JNJ-40068782: A Technical Guide to its Use as a Radioligand for the Metabotropic Glutamate Receptor 2 (mGlu2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the utilization of [3H]JNJ-40068782 as a radioligand for the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This compound is a potent, selective, and systemically active positive allosteric modulator (PAM) of the mGlu2 receptor.[1][2] Its tritiated form, [3H]this compound, serves as a valuable tool for characterizing the allosteric binding site of the mGlu2 receptor and for screening novel mGlu2 modulators.

Core Concepts

The mGlu2 receptor, a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating glutamatergic neurotransmission.[3][4] Unlike orthosteric ligands that bind to the glutamate binding site, this compound binds to an allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous ligand, glutamate. As a PAM, this compound enhances the affinity and/or efficacy of glutamate, leading to a more pronounced downstream signaling cascade.[1][2]

The mGlu2 receptor is coupled to inhibitory G-proteins (Gi/o).[2][3][5] Upon activation, this signaling pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][5] This mechanism is fundamental to the receptor's role in regulating neuronal excitability.

Quantitative Data

The binding characteristics of [3H]this compound have been determined in various systems. The following tables summarize the key quantitative data for this radioligand.

ParameterValueSpecies/SystemReference
Kd ~10 nMHuman recombinant mGlu2 receptors in CHO cells[1][2]
Kd ~10 nMRat brain receptors[1][2]

Table 1: Dissociation Constant (Kd) of [3H]this compound

ParameterValueSpecies/SystemReference
EC50 143 nMHuman recombinant mGlu2 receptors (in the presence of an EC20 concentration of glutamate)[1][2]
IC50 38 nMHuman recombinant mGlu2 receptors[5]

Table 2: Functional Potency of this compound

Experimental Protocols

Detailed methodologies are crucial for the successful application of [3H]this compound in research. The following sections provide comprehensive protocols for key experiments.

Protocol 1: [3H]this compound Radioligand Binding Assay

This protocol outlines the procedure for a saturation binding experiment to determine the Kd and Bmax of [3H]this compound.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat cortex) or cells expressing the mGlu2 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50-100 µg of membrane protein.
    • A range of concentrations of [3H]this compound (e.g., 0.1 to 50 nM).
    • For the determination of non-specific binding, include a high concentration of unlabeled this compound (e.g., 10 µM) in a parallel set of tubes.
    • Assay buffer to reach the final volume.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

  • Plot the specific binding data against the concentration of [3H]this compound.

  • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Protocol 2: [35S]GTPγS Functional Assay

This assay measures the activation of G-proteins upon stimulation of the mGlu2 receptor and is used to determine the functional potency of mGlu2 modulators.

1. Reagents:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • GDP: 10 µM final concentration.

  • [35S]GTPγS: ~0.1 nM final concentration.

  • Glutamate: EC20 concentration (empirically determined).

  • This compound or other test compounds.

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • Assay buffer.
    • GDP.
    • Varying concentrations of this compound.
    • Glutamate (at its EC20 concentration).
    • 5-20 µg of mGlu2-expressing cell membranes.

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate at 30°C for 60 minutes with gentle agitation.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

4. Data Analysis:

  • Determine the specific binding of [35S]GTPγS.

  • Plot the stimulated binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualizations

The following diagrams illustrate the mGlu2 signaling pathway and a typical experimental workflow for radioligand binding.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Orthosteric Agonist) mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds JNJ40068782 This compound (PAM) JNJ40068782->mGlu2 Potentiates G_protein Gi/o Protein (αβγ) mGlu2->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: mGlu2 receptor signaling pathway.

Radioligand_Binding_Workflow start Start: mGlu2-expressing cells or tissue homogenization 1. Homogenization in Lysis Buffer start->homogenization centrifugation1 2. Low-speed Centrifugation (1,000 x g) homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 3. High-speed Centrifugation (20,000 x g) supernatant1->centrifugation2 pellet Collect Membrane Pellet centrifugation2->pellet wash 4. Wash Pellet pellet->wash resuspend 5. Resuspend in Assay Buffer wash->resuspend protein_assay 6. Determine Protein Concentration resuspend->protein_assay binding_incubation 7. Incubation with [3H]this compound (Total & Non-specific) protein_assay->binding_incubation filtration 8. Rapid Vacuum Filtration binding_incubation->filtration counting 9. Scintillation Counting filtration->counting analysis 10. Data Analysis (Kd & Bmax) counting->analysis

Caption: Radioligand binding experimental workflow.

References

JNJ-40068782: A Technical Guide for Studying Glutamate Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This document details its mechanism of action, key quantitative data, experimental protocols for its characterization, and its application in studying glutamate signaling pathways.

Introduction

This compound is a valuable research tool for investigating the role of the mGlu2 receptor in various physiological and pathological processes. As a PAM, it does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This mode of action offers a more nuanced approach to modulating receptor activity compared to orthosteric agonists, preserving the temporal and spatial dynamics of natural glutamatergic transmission. The mGlu2 receptor, a Gi/o-coupled receptor, is a key regulator of synaptic transmission and neuronal excitability, making it a promising therapeutic target for neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

In Vitro Activity of this compound
ParameterValueAssay SystemReference
IC50 38 nMRadioligand binding assay[1]
EC50 (Potentiation) 143 nM[35S]GTPγS binding assay with an EC20 concentration of glutamate[2]
In Vivo Efficacy of this compound
ModelParameterValueSpeciesReference
PCP-Induced Hyperlocomotion ED505.7 mg/kg (s.c.)Mouse[2]

Mechanism of Action

This compound binds to an allosteric site on the mGlu2 receptor, which is topographically distinct from the orthosteric binding site for glutamate. This binding event induces a conformational change in the receptor that enhances its response to glutamate. As a Gi/o-coupled receptor, the potentiation of mGlu2 activation by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the mGlu2 receptor and a typical experimental workflow for characterizing a PAM like this compound.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site JNJ_40068782 This compound (PAM) JNJ_40068782->mGlu2 Binds to allosteric site Gi Gi Protein mGlu2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Figure 1: mGlu2 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Affinity - IC50) Functional_Assay [35S]GTPγS Functional Assay (Determine Potency - EC50) Binding_Assay->Functional_Assay cAMP_Assay cAMP Accumulation Assay (Confirm Gi Coupling) Functional_Assay->cAMP_Assay Behavioral_Model PCP-Induced Hyperlocomotion Model (Assess Efficacy - ED50) cAMP_Assay->Behavioral_Model PK_PD Pharmacokinetic/Pharmacodynamic Studies Behavioral_Model->PK_PD start Compound Synthesis (this compound) start->Binding_Assay

Figure 2: Experimental Workflow for PAM Characterization

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from publications characterizing this compound and similar compounds.

Radioligand Binding Assay (for determining IC50)

Objective: To determine the affinity of this compound for the mGlu2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human mGlu2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]this compound or another suitable mGlu2 PAM radioligand.

  • This compound (unlabeled).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled mGlu2 PAM).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a dilution series of unlabeled this compound in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of unlabeled this compound.

  • For total binding wells, add only membranes and radioligand.

  • For non-specific binding wells, add membranes, radioligand, and a saturating concentration of a non-radiolabeled competitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[35S]GTPγS Functional Assay (for determining EC50)

Objective: To measure the functional potency of this compound as a PAM by quantifying its ability to potentiate glutamate-stimulated G-protein activation.

Materials:

  • Cell membranes from cells expressing the mGlu2 receptor.

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

  • This compound.

  • Glutamate (at a fixed, sub-maximal concentration, e.g., EC20).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, GDP, and the various concentrations of this compound.

  • Add glutamate at a fixed EC20 concentration to all wells except the basal control.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction, filter, and wash as described in the radioligand binding assay protocol.

  • Count the radioactivity on the filters.

  • Plot the [35S]GTPγS binding (as a percentage of the maximal response to a saturating concentration of glutamate) against the logarithm of the this compound concentration and fit the data to determine the EC50 value for potentiation.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To confirm the Gi/o coupling of the mGlu2 receptor by measuring the inhibition of forskolin-stimulated cAMP production in the presence of this compound and glutamate.

Materials:

  • Whole cells expressing the mGlu2 receptor.

  • This compound.

  • Glutamate.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Plate the cells in a suitable multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of this compound along with a fixed concentration of glutamate.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the logarithm of the this compound concentration to determine the extent of inhibition of forskolin-stimulated cAMP accumulation.

PCP-Induced Hyperlocomotion in Mice (for determining ED50)

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of schizophrenia-like symptoms.

Materials:

  • Male mice (e.g., Swiss Webster).

  • This compound.

  • Phencyclidine (PCP).

  • Vehicle for drug administration (e.g., saline, DMSO/saline mixture).

  • Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

Procedure:

  • Habituate the mice to the activity chambers for a set period (e.g., 30-60 minutes).

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).

  • After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg) or vehicle to the mice.[3]

  • Immediately place the mice back into the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).

  • Analyze the data to determine the effect of different doses of this compound on the hyperlocomotion induced by PCP.

  • Plot the percentage inhibition of the PCP effect against the dose of this compound to calculate the ED50 value.

Conclusion

This compound is a well-characterized and potent mGlu2 PAM that serves as an invaluable tool for researchers in the field of neuroscience and drug discovery. Its selectivity and allosteric mechanism of action allow for the precise investigation of the role of the mGlu2 receptor in health and disease. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in studying the complexities of glutamate signaling pathways.

References

Pharmacological Profile of JNJ-40068782: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a member of the Class C G-protein coupled receptors (GPCRs), the mGlu2 receptor plays a crucial role in regulating synaptic transmission and neuronal excitability. Its modulation is a promising therapeutic strategy for central nervous system (CNS) disorders characterized by excessive glutamatergic signaling, such as schizophrenia. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its binding and functional characteristics, the experimental protocols used for its evaluation, and its effects in preclinical models.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate. This modulation results in a leftward and/or upward shift in the glutamate concentration-response curve, enhancing the receptor's signaling cascade. The primary downstream effect of mGlu2 receptor activation is the inhibition of adenylyl cyclase through its coupling to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterValueAssay SystemReference
EC50 143 nM[35S]GTPγS binding (potentiation of EC20 glutamate)
IC50 38 nMNot specified in provided abstracts
KD ([3H]this compound)~10 nMRadioligand binding (human recombinant mGlu2 in CHO cells and rat brain)

Table 2: In Vivo Pharmacology of this compound

ParameterValueSpeciesModelReference
ED50 5.7 mg/kg s.c.MousePhencyclidine-induced hyperlocomotion
Lowest Active Dose 3 mg/kg p.o.RatSleep-wake organization (REM sleep decrease)

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

Objective: To determine the potency and efficacy of this compound as a positive allosteric modulator of the mGlu2 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

  • Assay Buffer: A suitable buffer containing HEPES, NaCl, MgCl2, and GDP is used.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal (EC20) concentration of glutamate.

  • Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The amount of [35S]GTPγS bound to the filters is quantified using a scintillation counter.

  • Data Analysis: Data are analyzed to determine the EC50 value of this compound for potentiating the glutamate response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mGlu2_Receptor mGlu2 Receptor (Inactive) This compound->mGlu2_Receptor Binds to allosteric site mGlu2_Receptor_Active mGlu2 Receptor (Active) This compound->mGlu2_Receptor_Active Potentiates Glutamate Effect Glutamate Glutamate Glutamate->mGlu2_Receptor Binds to orthosteric site mGlu2_Receptor->mGlu2_Receptor_Active Conformational Change G_Protein Gαi/oβγ mGlu2_Receptor_Active->G_Protein Activates G_Protein_Active Gαi/o-GTP + Gβγ G_Protein->G_Protein_Active GDP -> GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB) PKA->Downstream_Effectors Phosphorylates

Caption: this compound Signaling Pathway

Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of the radiolabeled form of this compound, [3H]this compound, to the mGlu2 receptor.

Objective: To characterize the binding of [3H]this compound to human and rat mGlu2 receptors.

General Protocol:

  • Membrane Preparation: Membranes are prepared from CHO cells expressing the human mGlu2 receptor or from rat brain tissue (e.g., cortex and hippocampus).

  • Incubation: Membranes are incubated with increasing concentrations of [3H]this compound.

  • Determination of Non-Specific Binding: Parallel incubations are performed in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Termination and Separation: The reaction is terminated by rapid filtration, and unbound radioligand is washed away.

  • Quantification: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are then analyzed using non-linear regression to determine the KD and Bmax (receptor density).

G cluster_prep Membrane and Ligand Preparation cluster_incubation Incubation cluster_separation Separation and Quantification cluster_analysis Data Analysis Prep_Membranes Prepare Membranes (CHO-hmGlu2 or Rat Brain) Incubate_Total Incubate Membranes with [3H]this compound (Total Binding) Prep_Membranes->Incubate_Total Incubate_NSB Incubate Membranes with [3H]this compound + Unlabeled Ligand (NSB) Prep_Membranes->Incubate_NSB Prep_Radioligand Prepare [3H]this compound (Increasing Concentrations) Prep_Radioligand->Incubate_Total Prep_Radioligand->Incubate_NSB Prep_NSB Prepare Non-Specific Binding Control (High Conc. Unlabeled Ligand) Prep_NSB->Incubate_NSB Filtration Rapid Filtration (Separate Bound/Free) Incubate_Total->Filtration Incubate_NSB->Filtration Wash Wash Filters Filtration->Wash Quantify Scintillation Counting (Measure Radioactivity) Wash->Quantify Calc_Specific Calculate Specific Binding (Total - NSB) Quantify->Calc_Specific Regression Non-linear Regression (Saturation Curve) Calc_Specific->Regression Results Determine KD and Bmax Regression->Results

Caption: Radioligand Binding Assay Workflow

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This in vivo model is used to assess the potential antipsychotic-like activity of a compound.

Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine.

General Protocol:

  • Animals: Male mice are used for the study.

  • Habituation: Animals are habituated to the testing environment (e.g., open-field arenas) prior to the experiment.

  • Drug Administration: this compound is administered subcutaneously (s.c.) at various doses. A vehicle control group is also included.

  • PCP Challenge: After a pre-treatment period, mice are challenged with a dose of PCP known to induce a robust hyperlocomotor response.

  • Locomotor Activity Measurement: Immediately following the PCP injection, locomotor activity is recorded for a specified duration using automated activity monitoring systems. Key parameters measured include distance traveled, rearing frequency, and stereotypic movements.

  • Data Analysis: The effects of this compound on PCP-induced hyperlocomotion are analyzed and the ED50 is calculated.

G cluster_prep Pre-Experiment cluster_dosing Dosing Regimen cluster_measurement Activity Measurement cluster_analysis Data Analysis Acclimatize Acclimatize Mice Habituate Habituate to Open-Field Arena Acclimatize->Habituate Admin_Vehicle Administer Vehicle Habituate->Admin_Vehicle Admin_JNJ Administer this compound (s.c., various doses) Habituate->Admin_JNJ PCP_Challenge Administer PCP (Induces Hyperlocomotion) Admin_Vehicle->PCP_Challenge Admin_JNJ->PCP_Challenge Place_in_Arena Place Mouse in Arena PCP_Challenge->Place_in_Arena Record_Activity Record Locomotor Activity (Automated System) Place_in_Arena->Record_Activity Analyze_Data Analyze Locomotor Parameters (Distance, Rearing, etc.) Record_Activity->Analyze_Data Calculate_ED50 Calculate ED50 Analyze_Data->Calculate_ED50

Caption: PCP-Induced Hyperlocomotion Workflow

Selectivity Profile

While a comprehensive selectivity panel for this compound against a wide range of receptors is not available in the provided information, its high selectivity for the mGlu2 receptor is a key feature. Studies have shown that this compound does not affect the binding of the orthosteric mGlu2/3 antagonist [3H]LY-341495, indicating it does not bind to the orthosteric site. Furthermore, the ability of structurally unrelated mGlu2 PAMs to displace [3H]this compound suggests a common allosteric binding site among these modulators.

Conclusion

This compound is a well-characterized positive allosteric modulator of the mGlu2 receptor with demonstrated potency and in vivo efficacy in preclinical models relevant to CNS disorders. Its selective modulation of the mGlu2 receptor, without direct agonist activity, presents a nuanced approach to enhancing glutamatergic signaling. The data and protocols summarized herein provide a solid foundation for further research into the therapeutic potential of this compound and the broader class of mGlu2 PAMs. Further studies to fully elucidate its selectivity profile and detailed mechanism of action will be crucial in advancing its development.

JNJ-40068782: A Deep Dive into its High Selectivity for the mGlu2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-40068782 is a potent and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Its high selectivity for mGlu2 over other mGlu receptor subtypes makes it a valuable tool for studying the physiological roles of this receptor and a promising starting point for the development of therapeutics targeting central nervous system disorders. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for the human mGlu2 receptor. The following table summarizes its activity across the mGlu receptor family.

Receptor SubtypeMode of ActionPotency / AffinityFold Selectivity vs. mGlu2
mGlu2 Positive Allosteric Modulator (PAM) EC50 = 143 nM [1] Kd = ~10 nM [1]-
mGlu3PAMEC50 > 150-fold higher than mGlu2 EC50>150
mGlu1Agonist/Antagonist/PAMNo reported activityNot Applicable
mGlu4Agonist/Antagonist/PAMNo reported activityNot Applicable
mGlu5Agonist/Antagonist/PAMNo reported activityNot Applicable
mGlu6Agonist/Antagonist/PAMNo reported activityNot Applicable
mGlu7Agonist/Antagonist/PAMNo reported activityNot Applicable
mGlu8Agonist/Antagonist/PAMNo reported activityNot Applicable

Note: Data for mGlu1, and mGlu4-8 are not explicitly available in the reviewed literature but are reported to have no significant agonist, antagonist, or PAM activity.

Experimental Protocols

The selectivity of this compound was likely determined using a panel of functional and binding assays. Based on standard practices and methodologies reported for similar compounds, the following protocols are representative of the techniques used.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used for their robust growth and high transfection efficiency.

  • Receptor Expression: Cells are transiently or stably transfected with plasmids encoding the full-length human or rat mGlu receptor subtypes (mGlu1-8). Successful expression is typically confirmed by immunocytochemistry or western blotting.

Functional Assays (Potentiation of Glutamate Response)
  • Principle: These assays measure the ability of this compound to enhance the response of mGlu receptors to their endogenous ligand, glutamate.

  • Methodology (Calcium Mobilization Assay for Gq-coupled mGluRs - mGlu1, mGlu5):

    • Transfected cells are plated in 96- or 384-well microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A sub-maximal concentration of glutamate (EC20) is added in the presence of varying concentrations of this compound.

    • Changes in intracellular calcium levels are measured using a fluorescence plate reader.

    • Data are analyzed to determine the EC50 of this compound for potentiation.

  • Methodology ([35S]GTPγS Binding Assay for Gi/o-coupled mGluRs - mGlu2, mGlu3, mGlu4, mGlu6, mGlu7, mGlu8):

    • Cell membranes expressing the receptor of interest are prepared.

    • Membranes are incubated with a fixed, sub-maximal concentration of glutamate (EC20), varying concentrations of this compound, and [35S]GTPγS.

    • The binding of [35S]GTPγS to G-proteins, as a measure of receptor activation, is quantified by scintillation counting.

    • EC50 values for potentiation are calculated from concentration-response curves.

Radioligand Binding Assays
  • Principle: These assays determine the affinity of this compound for the mGlu2 receptor.

  • Methodology:

    • Membranes from cells expressing the mGlu2 receptor are incubated with a radiolabeled form of this compound ([3H]this compound).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

    • The amount of bound radioligand is measured by scintillation counting.

    • Saturation binding experiments are performed to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • Competition binding assays with known mGlu2 ligands can also be performed to confirm the binding site.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mGlu2 receptor signaling pathway and a typical experimental workflow for determining the selectivity of a compound like this compound.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 JNJ40068782 This compound (PAM) JNJ40068782->mGlu2 potentiates G_protein Gαi/o Protein mGlu2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits IonChannel Ion Channel Modulation G_protein->IonChannel modulates cAMP ↓ cAMP

Caption: mGlu2 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_primary_screen Primary Screening at mGlu2 cluster_selectivity_panel Selectivity Profiling cluster_data_analysis Data Analysis & Interpretation CellCulture Cell Culture (HEK293 or CHO) Transfection Transfection with mGluR Subtypes (1-8) CellCulture->Transfection FunctionalAssay_mGlu2 Functional Assay (mGlu2) ([35S]GTPγS or Ca2+ Mobilization) Transfection->FunctionalAssay_mGlu2 FunctionalAssay_Panel Functional Assays for mGlu1, 3-8 (Agonist, Antagonist, PAM modes) Transfection->FunctionalAssay_Panel BindingAssay_mGlu2 Radioligand Binding Assay ([3H]this compound) FunctionalAssay_mGlu2->BindingAssay_mGlu2 Confirm target engagement DataAnalysis Determine EC50, Kd, and Fold Selectivity FunctionalAssay_mGlu2->DataAnalysis BindingAssay_mGlu2->DataAnalysis FunctionalAssay_Panel->DataAnalysis Conclusion Confirm High Selectivity for mGlu2 DataAnalysis->Conclusion

References

In vitro characterization of JNJ-40068782

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Characterization of JNJ-40068782

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The data and protocols presented herein are collated from key scientific literature to support further research and development efforts.

Core Compound Profile

This compound, with the chemical name 3-cyano-1-cyclopropylmethyl-4-(4-phenyl-piperidin-1-yl)-pyridine-2(1H)-one, is a systemically active small molecule that enhances the affinity and/or efficacy of the endogenous ligand, glutamate, at the mGlu2 receptor.[1] Such modulators are of significant interest for the therapeutic treatment of central nervous system disorders, including schizophrenia, where disturbed glutamatergic signaling is implicated.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Binding Affinity of this compound

ParameterReceptorCell Line/TissueRadioligandValue (nM)Reference
KDHuman mGlu2CHO cells[3H]this compound~10[1][2]
KDRat brain receptors-[3H]this compound~10[1][2]
IC50mGlu2--38[3]

Table 2: Functional Potency of this compound

ParameterAssayReceptorCell LineGlutamate ConcentrationValue (nM)Reference
EC50[35S]GTPγS BindingHuman mGlu2CHO cellsEC20 equivalent143[1][2]

Signaling Pathway

This compound acts as a positive allosteric modulator of the mGlu2 receptor, a class C G-protein coupled receptor (GPCR). Upon binding of the endogenous agonist glutamate to the orthosteric site, the mGlu2 receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. As a PAM, this compound binds to a distinct allosteric site on the receptor, enhancing the signal transduction initiated by glutamate. This potentiation results in a leftward and upward shift in the glutamate concentration-response curve.[1][2] this compound does not directly compete with orthosteric antagonists for binding.[1][2]

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds to orthosteric site This compound This compound This compound->mGlu2_Receptor Binds to allosteric site G_Protein G-protein (Gi/o) mGlu2_Receptor->G_Protein Activates Effector Downstream Effectors G_Protein->Effector Modulates

Caption: mGlu2 receptor signaling pathway with allosteric modulation by JNJ-400687-82.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (KD) of [3H]this compound to the mGlu2 receptor.

Materials:

  • Membrane preparations from CHO cells stably expressing the human mGlu2 receptor or from rat brain tissue.

  • [3H]this compound (radioligand).

  • Unlabeled this compound or other competing ligands.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Saturation Binding:

    • To determine KD and Bmax, incubate a fixed amount of membrane protein with increasing concentrations of [3H]this compound.

    • For each concentration, prepare parallel incubations with an excess of unlabeled this compound to determine non-specific binding.

    • Incubate at room temperature for a predetermined time to reach equilibrium.

  • Competition Binding:

    • To determine the IC50 of a test compound, incubate a fixed concentration of [3H]this compound and a fixed amount of membrane protein with a range of concentrations of the unlabeled test compound.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • For saturation binding, plot specific binding against the concentration of [3H]this compound and fit the data using non-linear regression to a one-site binding model to determine KD and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare membrane homogenate (e.g., from CHO-hmGlu2 cells) B Incubate membranes with: - [3H]this compound (Radioligand) - Competing unlabeled ligand (varying conc.) A->B C Allow to reach equilibrium B->C D Rapidly filter through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Measure radioactivity on filters (Scintillation Counting) E->F G Data Analysis: - Calculate specific binding - Determine IC50/Ki F->G

Caption: Experimental workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of this compound as a PAM at the mGlu2 receptor by measuring G-protein activation.

Materials:

  • Membrane preparations from CHO cells stably expressing the human mGlu2 receptor.

  • [35S]GTPγS (non-hydrolyzable GTP analog).

  • Guanosine diphosphate (B83284) (GDP).

  • Glutamate.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Assay Setup:

    • In a 96-well plate, add membrane preparations, GDP, and [35S]GTPγS to the assay buffer.

  • Compound Addition:

    • Add a fixed, sub-maximal (e.g., EC20) concentration of glutamate.

    • Add varying concentrations of this compound to the wells.

    • Include control wells with no glutamate, glutamate alone, and this compound alone.

  • Incubation:

    • Incubate the plates at 30°C for a defined period to allow for G-protein activation and [35S]GTPγS binding.

  • Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the [35S]GTPγS binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 for the potentiation of the glutamate response.

GTPgS_Binding_Workflow A Prepare membrane homogenate (e.g., from CHO-hmGlu2 cells) B Incubate membranes with: - [35S]GTPγS - GDP - Glutamate (EC20) - this compound (varying conc.) A->B C Incubate to allow G-protein activation B->C D Rapidly filter through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Measure bound [35S]GTPγS (Scintillation Counting) E->F G Data Analysis: - Determine EC50 for potentiation F->G

Caption: Experimental workflow for a [35S]GTPγS functional assay.

Selectivity Profile

This compound demonstrates selectivity for the mGlu2 receptor. In vitro studies have shown that it does not affect the binding of the orthosteric antagonist [3H]LY-341495, indicating that it does not bind to the orthosteric agonist/antagonist binding site.[2] Further characterization against a broader panel of receptors and enzymes would be necessary to establish a comprehensive selectivity profile.

Conclusion

This compound is a potent and selective positive allosteric modulator of the mGlu2 receptor, as demonstrated by its low nanomolar affinity and functional potentiation of the glutamate response in vitro. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design subsequent in vitro and in vivo studies.

References

JNJ-40068782: A Potent mGlu2 Positive Allosteric Modulator and its Potential Therapeutic Relevance in Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-40068782 is a highly potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). While direct clinical investigation of this compound for schizophrenia has not been the primary focus of published research, its significant role as a pharmacological tool has been instrumental in the characterization of other mGlu2 PAMs with therapeutic potential, most notably JNJ-40411813 (ADX71149). This technical guide will delineate the pharmacological profile of this compound, its application in preclinical research, and, by extension, the therapeutic rationale for targeting the mGlu2 receptor in schizophrenia, drawing upon data from the closely related compound JNJ-40411813. The modulation of glutamatergic neurotransmission via mGlu2 agonism presents a promising alternative to traditional antipsychotic mechanisms, with the potential to address not only the positive symptoms of schizophrenia but also the challenging negative and cognitive domains.

Introduction to mGlu2 Receptors and their Role in Schizophrenia

The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the disorder.[1] Metabotropic glutamate receptors, a family of G protein-coupled receptors, play a crucial role in modulating synaptic plasticity and neuronal excitability. The mGlu2 receptor, a member of the Group II mGlu receptors, is predominantly located presynaptically on glutamatergic neurons, where its activation leads to an inhibition of glutamate release.[2] By acting as a presynaptic autoreceptor, mGlu2 activation can dampen excessive glutamatergic activity, a state implicated in the symptomatology of schizophrenia.[3] Positive allosteric modulators of mGlu2 offer a nuanced approach to receptor modulation, enhancing the receptor's response to the endogenous ligand glutamate, rather than directly activating it. This mechanism may offer a more physiological and potentially better-tolerated therapeutic strategy compared to orthosteric agonists.[2]

Pharmacological Profile of this compound

This compound has been identified as a potent positive allosteric modulator of the mGlu2 receptor.[4] Its primary utility in published research has been as a high-affinity radioligand, [3H]this compound, for use in binding assays to determine the affinity and selectivity of other mGlu2 PAMs.[2]

Quantitative Data
CompoundParameterValueCell Line/SystemReference
This compoundIC5038 nMmGlu2 receptor[4]
JNJ-40411813IC50 (displacement of [3H]this compound)68 ± 29 nMCHO cells expressing hmGlu2[2]
JNJ-40411813EC50 ([35S]GTPγS binding)147 ± 42 nMCHO cells expressing hmGlu2[2]
JNJ-40411813EC50 (Ca2+ mobilization)64 ± 29 nMHEK293 cells co-transfected with hmGlu2 and Gα16[2]
JNJ-40411813Kb (5HT2A receptor affinity)1.1 µMHuman 5HT2A receptor[2]

This compound as a Research Tool: Characterizing JNJ-40411813

The development of [3H]this compound as a radioligand was a critical step in the preclinical characterization of JNJ-40411813. Radioligand binding assays using [3H]this compound enabled the determination of the binding affinity of JNJ-40411813 to the allosteric site of the mGlu2 receptor.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., JNJ-40411813) to the mGlu2 receptor by measuring the displacement of the radioligand [3H]this compound.

Materials:

  • Membranes from CHO cells stably expressing the human mGlu2 receptor (hmGlu2).

  • [3H]this compound (radioligand).

  • Test compound (JNJ-40411813).

  • Assay buffer.

  • Non-specific binding control (e.g., a high concentration of an unlabeled mGlu2 PAM).

  • Scintillation counter.

Methodology:

  • Incubate the hmGlu2 cell membranes with a fixed concentration of [3H]this compound.

  • Add varying concentrations of the test compound (JNJ-40411813) to compete for binding to the allosteric site.

  • Incubate the mixture to allow for binding equilibrium to be reached.

  • Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration.

  • Quantify the amount of radioactivity bound to the membranes using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound (IC50 value) by non-linear regression analysis.

experimental_workflow_radioligand_binding cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare hmGlu2 Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligand Prepare [3H]this compound (Radioligand) prep_ligand->incubation prep_compound Prepare JNJ-40411813 (Test Compound) prep_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Calculate IC50 Value counting->analysis

Radioligand Binding Assay Workflow

Preclinical Evidence for mGlu2 PAMs in Schizophrenia Models

Preclinical studies using animal models of schizophrenia have provided evidence for the antipsychotic-like effects of mGlu2 PAMs, including JNJ-40411813. These models often utilize NMDA receptor antagonists like phencyclidine (PCP) or ketamine to induce behaviors in rodents that are analogous to the positive, negative, and cognitive symptoms of schizophrenia.

Key Preclinical Findings for JNJ-40411813
  • Reduction of Hyperlocomotion: JNJ-40411813 has been shown to inhibit hyperlocomotion induced by PCP and scopolamine (B1681570) in mice, a model for the positive symptoms of schizophrenia.[5]

  • Reversal of Cognitive Deficits: In a postnatal ketamine mouse model of schizophrenia, treatment with the mGlu2 PAM JNJ-46356479, a compound structurally related to JNJ-40411813, partially reversed cognitive and negative symptom-like deficits.[6]

  • Modulation of Brain Activity: JNJ-40411813 reversed memantine-induced brain activation in mice, as measured by 2-deoxyglucose uptake.[5]

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

Objective: To assess the potential antipsychotic activity of a test compound by measuring its ability to inhibit locomotor hyperactivity induced by the NMDA receptor antagonist, phencyclidine (PCP).

Materials:

  • Male C57BL/6 mice.

  • Test compound (e.g., JNJ-40411813).

  • PCP hydrochloride.

  • Vehicle control.

  • Open-field activity chambers equipped with infrared beams to automatically track movement.

Methodology:

  • Acclimate mice to the testing room and activity chambers.

  • Administer the test compound or vehicle at a specified time before the PCP challenge.

  • Administer PCP or saline to the appropriate groups of mice.

  • Place the mice immediately into the open-field chambers.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-90 minutes).

  • Analyze the data to compare the locomotor activity of the different treatment groups. A significant reduction in PCP-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.

experimental_workflow_hyperlocomotion acclimation Acclimation of Mice treatment Administer Test Compound or Vehicle acclimation->treatment challenge Administer PCP or Saline treatment->challenge monitoring Place in Open-Field Chambers and Record Activity challenge->monitoring analysis Data Analysis monitoring->analysis signaling_pathway_mGlu2 cluster_membrane Cell Membrane cluster_intracellular Intracellular Space glutamate Glutamate mglu2 mGlu2 Receptor glutamate->mglu2 pam This compound (mGlu2 PAM) pam->mglu2 g_protein Gi/o Protein mglu2->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel camp cAMP adenylyl_cyclase->camp ATP glutamate_release Reduced Glutamate Release ca_ion

References

Methodological & Application

Application Notes and Protocols for [3H]JNJ-40068782 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a radioligand binding assay using [3H]JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This assay is crucial for the characterization of novel compounds targeting the mGlu2 receptor, a key player in glutamatergic signaling and a promising target for the treatment of central nervous system disorders.

Introduction

[3H]this compound is a tritiated radioligand that binds with high affinity to an allosteric site on the mGlu2 receptor. As a PAM, this compound enhances the receptor's response to the endogenous agonist, glutamate. This radioligand binding assay can be utilized for saturation analysis to determine the density of allosteric binding sites (Bmax) and the radioligand's dissociation constant (Kd), as well as for competition assays to determine the affinity (Ki) of unlabeled test compounds for the same allosteric site.

Quantitative Data Summary

The following tables summarize the binding characteristics of [3H]this compound and the displacement by a related mGlu2 PAM, JNJ-40411813.

Table 1: Saturation Binding Parameters of [3H]this compound

ParameterHuman mGlu2 (CHO Cells)Rat Brain Receptors
Kd (nM) ~10~10
Bmax Not ReportedNot Reported

Data from Lavreysen et al., 2013.[1]

Table 2: Competition Binding Parameters for JNJ-40411813 Displacing [3H]this compound

ParameterHuman mGlu2 (CHO Cells)Rat Cortex Membranes
IC50 (nM) 68 ± 2983 ± 28
Ki (nM) Not ReportedNot Reported

Data from Lavreysen et al., 2014.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the mGlu2 receptor and the general workflow of the radioligand binding assay.

mGlu2_Signaling_Pathway mGlu2 Receptor Signaling Pathway Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site PAM This compound (PAM) PAM->mGlu2 Binds to allosteric site G_protein Gi/o Protein mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream

Caption: mGlu2 receptor signaling pathway.

Radioligand_Binding_Assay_Workflow [3H]this compound Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (CHO-hmGlu2 or Rat Brain) Incubation Incubation: Membranes + [3H]this compound +/- Test Compound Membrane_Prep->Incubation Radioligand_Prep [3H]this compound Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measures bound radioactivity) Filtration->Counting Saturation_Analysis Saturation Analysis (Kd and Bmax) Counting->Saturation_Analysis Competition_Analysis Competition Analysis (IC50 and Ki) Counting->Competition_Analysis

Caption: Radioligand binding assay workflow.

Experimental Protocols

Materials and Reagents
  • Membranes:

    • Crude membrane pellets from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor.

    • Crude membrane pellets from rat cortex.

  • Radioligand: [3H]this compound

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Binding Buffer: (Specific composition to be determined from detailed protocol, but likely a Tris-based buffer with salts).

  • Test Compounds: Unlabeled this compound for non-specific binding determination and other unlabeled test compounds.

  • Scintillation Cocktail

  • 96-well filter plates (e.g., GF/C filters pre-soaked in a solution like 0.3% polyethyleneimine).

  • Filtration apparatus

  • Scintillation counter

Membrane Preparation

From CHO Cells expressing hmGlu2:

  • Culture CHO cells stably expressing the human mGlu2 receptor to confluence.

  • Harvest cells by scraping and centrifuge at a low speed to pellet.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C until use.

From Rat Cortex:

  • Dissect the cortical region from rat brains on ice.

  • Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the crude membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet, determine protein concentration, and store at -80°C.

Saturation Binding Assay
  • Thaw the prepared membrane aliquots on ice.

  • Dilute the membranes to the desired concentration in ice-cold binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • A range of increasing concentrations of [3H]this compound.

    • For non-specific binding (NSB) wells, add a high concentration of unlabeled this compound (e.g., 10 µM). For total binding (TB) wells, add an equivalent volume of binding buffer.

    • Initiate the binding reaction by adding the diluted membrane suspension.

  • Incubate the plate for a predetermined time and temperature to reach equilibrium (e.g., 60 minutes at room temperature), with gentle agitation.

  • Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 3 x 3 mL of 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plates.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting the NSB counts from the TB counts.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Competition Binding Assay
  • Thaw the prepared membrane aliquots on ice.

  • Dilute the membranes to the desired concentration in ice-cold binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • A fixed concentration of [3H]this compound (typically at or near its Kd value).

    • A range of increasing concentrations of the unlabeled test compound. For NSB, use a high concentration of unlabeled this compound. For total binding, use binding buffer.

    • Initiate the binding reaction by adding the diluted membrane suspension.

  • Follow steps 4-8 from the Saturation Binding Assay protocol.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from saturation experiments.

References

Application Notes and Protocols for JNJ-40068782 in [³⁵S]GTPγS Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), in [³⁵S]GTPγS binding assays. This functional assay is crucial for characterizing the potency and efficacy of compounds that modulate G protein-coupled receptors (GPCRs) like mGlu2.

Introduction

This compound enhances the response of the mGlu2 receptor to its endogenous ligand, glutamate. The [³⁵S]GTPγS binding assay is a widely used in vitro functional assay that measures the activation of G proteins, a critical early event in GPCR signaling.[1][2][3] Upon agonist-induced receptor activation, the associated G protein exchanges guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP). This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits and accumulates, providing a direct measure of receptor activation.[3] For a PAM like this compound, this assay is performed in the presence of an orthosteric mGlu2 receptor agonist to quantify its modulatory effect.

mGlu2 Receptor Signaling Pathway

The mGlu2 receptor is a member of the class C family of GPCRs and is predominantly coupled to the Gi/o family of G proteins.[4][5][6] Activation of the mGlu2 receptor by an agonist, such as glutamate, leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][7] this compound, as a PAM, binds to a topographically distinct site on the mGlu2 receptor and potentiates the signaling cascade initiated by the orthosteric agonist.[8][9]

mGlu2_Signaling_Pathway mGlu2 mGlu2 Receptor G_protein Gi/o Protein (αβγ) mGlu2->G_protein Activates JNJ This compound (PAM) JNJ->mGlu2 Binds to allosteric site AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Glutamate Glutamate (Agonist) Glutamate->mGlu2 Binds to orthosteric site

mGlu2 Receptor Signaling Pathway

Quantitative Data for this compound

The following table summarizes the key in vitro pharmacological parameters of this compound at the human mGlu2 receptor.

ParameterValueAssay ConditionReference
EC₅₀ 143 nM[³⁵S]GTPγS binding assay, in the presence of an EC₂₀ concentration of glutamate.[8][10]
IC₅₀ 38 nMRadioligand binding assay.[9]
K_D ~10 nMRadioligand binding assay using [³H]this compound.[8][10]

Experimental Protocols

This section provides a representative protocol for a [³⁵S]GTPγS binding assay to determine the EC₅₀ of this compound. This protocol is a general guideline and may require optimization based on the specific experimental setup and reagents.

Materials and Reagents
  • Cell Membranes: Membranes prepared from cells stably expressing the human mGlu2 receptor (e.g., CHO or HEK293 cells).

  • [³⁵S]GTPγS: Specific activity >1000 Ci/mmol.

  • This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • mGlu2 Receptor Agonist: Glutamate, DCG-IV, or LY354740. Prepare a stock solution and determine the EC₂₀ concentration for stimulation of [³⁵S]GTPγS binding in a preliminary experiment.

  • GDP (Guanosine Diphosphate): Prepare a stock solution in assay buffer.

  • GTPγS (Guanosine 5'-O-(3-thiotriphosphate)): Unlabeled, for determining non-specific binding.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Scintillation counter.

Experimental Workflow Diagram

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Termination & Readout cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound dilutions - Agonist (EC₂₀) - GDP, [³⁵S]GTPγS - Cell Membranes add_buffer Add Assay Buffer add_gdp Add GDP add_buffer->add_gdp add_jnj Add this compound (or vehicle/unlabeled GTPγS) add_gdp->add_jnj add_agonist Add mGlu2 Agonist (EC₂₀) add_jnj->add_agonist add_membranes Add Cell Membranes add_agonist->add_membranes add_gtpys Initiate reaction: Add [³⁵S]GTPγS add_membranes->add_gtpys incubate Incubate at 30°C for 30-60 min add_gtpys->incubate terminate Terminate by rapid filtration (cell harvester) incubate->terminate wash Wash filters with ice-cold buffer terminate->wash dry Dry filter mat wash->dry add_scint Add scintillation cocktail dry->add_scint count Measure radioactivity (scintillation counter) add_scint->count analyze Plot data and determine EC₅₀ (non-linear regression) count->analyze

Experimental Workflow for [³⁵S]GTPγS Binding Assay
Detailed Assay Procedure

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the desired concentration range (e.g., 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer containing a final DMSO concentration of ≤1%.

    • Prepare the mGlu2 agonist at its pre-determined EC₂₀ concentration in assay buffer.

    • Prepare solutions of GDP (final concentration ~10-30 µM), [³⁵S]GTPγS (final concentration ~0.1-0.5 nM), and unlabeled GTPγS (for non-specific binding, final concentration ~10 µM).

    • Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration that yields a robust signal-to-noise ratio (typically 5-20 µg of protein per well).

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • GDP solution

      • This compound dilution (or vehicle for control, or unlabeled GTPγS for non-specific binding)

      • mGlu2 agonist solution (at EC₂₀)

      • Cell membrane suspension

    • Pre-incubate the plate for 15-30 minutes at 30°C.

  • Initiation and Incubation:

    • Initiate the binding reaction by adding the [³⁵S]GTPγS solution to all wells.

    • Incubate the plate at 30°C for 30-60 minutes with gentle agitation. The optimal incubation time should be determined in preliminary experiments.

  • Termination and Filtration:

    • Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.

  • Quantification:

    • Dry the filter mat completely.

    • Place the filter mat in a scintillation vial or bag with an appropriate volume of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Total Stimulated Binding: CPM in the presence of the mGlu2 agonist and this compound.

    • Non-Specific Binding (NSB): CPM in the presence of the mGlu2 agonist and a saturating concentration of unlabeled GTPγS.

    • Basal Binding: CPM in the absence of any stimulating ligand.

    • Specific Binding = Total Stimulated Binding - NSB.

  • Determine EC₅₀:

    • Plot the specific binding (as a percentage of the maximal response to the agonist alone or as raw CPM) against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of its maximal potentiation of the agonist response.

Conclusion

The [³⁵S]GTPγS binding assay is a robust and reliable method for characterizing the functional activity of this compound as a positive allosteric modulator of the mGlu2 receptor. The provided protocols and data serve as a valuable resource for researchers in neuroscience and drug discovery to further investigate the therapeutic potential of mGlu2 receptor modulation.

References

Application Notes and Protocols for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A. JNJ-40068782: A Positive Allosteric Modulator of mGlu2 Receptors

Initial research indicates that this compound is not a JNK (c-Jun N-terminal kinase) inhibitor but rather a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). It is primarily used in radioligand binding assays to characterize the allosteric binding site of the mGlu2 receptor. In these experiments, JNJ-40411813 has been shown to displace the binding of [3H]this compound with an IC50 of 68 ± 29 nmol/L in Chinese Hamster Ovary (CHO) cells stably expressing the hmGlu2 receptor.[1]

B. JNK Inhibitors: In Vitro Cell Culture Applications

For researchers interested in studying the effects of JNK inhibition in cell culture, several potent and selective inhibitors are available. This section provides detailed application notes and protocols for two commonly used JNK inhibitors: JNK-IN-8 and SP600125.

I. Overview of JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play a crucial role in regulating apoptosis, inflammation, and cell differentiation. JNK inhibitors are valuable tools for investigating the physiological and pathological roles of the JNK signaling pathway.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for JNK-IN-8 and SP600125, two widely used JNK inhibitors.

InhibitorTarget(s)IC50 ValuesEffective Concentration in Cell CultureCell Lines Tested
JNK-IN-8 JNK1, JNK2, JNK3JNK1: 4.7 nM, JNK2: 18.7 nM, JNK3: 1 nM[2]338 nM - 486 nM (EC50 for c-Jun phosphorylation inhibition)[2]HeLa, A375[2]
SP600125 JNK1, JNK2, JNK3JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nMDose-dependent inhibition of c-Jun phosphorylationPrimary human CD4 cells[3]

III. Experimental Protocols

Protocol 1: Inhibition of c-Jun Phosphorylation using JNK-IN-8

This protocol describes the use of JNK-IN-8 to inhibit the phosphorylation of c-Jun, a direct substrate of JNK, in cultured cells.

Materials:

  • JNK-IN-8 (Stock solution: 10 mM in DMSO)[2]

  • Cell line of interest (e.g., HeLa, A375)[2]

  • Complete cell culture medium

  • Stimulus to activate the JNK pathway (e.g., IL-1β)[2]

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibodies against phospho-c-Jun and total c-Jun

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment with JNK-IN-8: The following day, replace the medium with fresh medium containing the desired concentration of JNK-IN-8 (e.g., 100 nM to 1 µM). A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.1% to avoid toxicity.[4]

  • Incubation: Incubate the cells for 1 hour at 37°C.[2]

  • Stimulation: Add the JNK-activating stimulus (e.g., IL-1β at a final concentration of 10 ng/mL) to the wells and incubate for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an antibody against total c-Jun for loading control.

Protocol 2: General Protocol for Cell Treatment with SP600125

This protocol provides a general guideline for treating cells with SP600125 to study its effects on JNK-mediated cellular processes.

Materials:

  • SP600125 (Stock solution: 10-20 mM in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Assay-specific reagents

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of SP600125 in DMSO. Store aliquots at -20°C.

  • Cell Seeding: Plate cells at the desired density and allow them to attach and grow.

  • Treatment: Dilute the SP600125 stock solution directly into the cell culture medium to achieve the desired final concentration (a typical range is 10-50 µM, but should be optimized for each cell type and assay). Include a DMSO vehicle control.

  • Incubation: Incubate the cells for the desired period, which can range from a few hours to several days depending on the experiment.

  • Downstream Analysis: Following incubation, proceed with the specific downstream analysis, such as cell viability assays, apoptosis assays, or gene expression analysis.

IV. Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines, etc.) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK (JNK1/2/3) MKK4_7->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription JNK_IN_8 JNK-IN-8 / SP600125 JNK_IN_8->JNK

Caption: Simplified JNK signaling pathway and points of inhibition.

Experimental Workflow for JNK Inhibition Assay

Experimental_Workflow start Start seed Seed Cells start->seed treat Pre-treat with JNK Inhibitor / Vehicle seed->treat stimulate Stimulate JNK Pathway (e.g., IL-1β) treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify wb Western Blot for p-c-Jun and total c-Jun quantify->wb analyze Analyze Results wb->analyze end End analyze->end

Caption: General workflow for a JNK inhibition experiment.

References

Application Notes and Protocols for In Vivo Microdialysis Studies of mGlu2 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40068782 is characterized as a positive allosteric modulator (PAM) of the mGlu2 receptor.[1] PAMs represent a class of compounds that do not bind to the primary (orthosteric) site of the receptor but rather to an allosteric site, modulating the receptor's response to its endogenous ligand, glutamate (B1630785).[1] The primary application of this compound found in the literature is as a radiolabeled tool ([3H]this compound) for in vitro binding assays to characterize other mGlu2 PAMs.[1]

In vivo microdialysis is a powerful technique for monitoring the levels of neurotransmitters and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals.[2][3][4] This methodology is invaluable for elucidating the mechanism of action of novel psychoactive compounds.

This compound: Pharmacological Data

This compound has been utilized as a reference compound in binding assays to determine the affinity and binding site of other mGlu2 PAMs. The following table summarizes the available quantitative data for this compound's interaction with the mGlu2 receptor.

ParameterValueCell/Tissue TypeAssay TypeReference Compound
IC5068 ± 29 nmol/LCHO cells expressing hmGlu2[3H]this compound displacementJNJ-40411813
IC5083 ± 28 nmol/LRat cortex membranes[3H]this compound displacementJNJ-40411813

mGlu2 Receptor Signaling Pathway

The mGlu2 receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase. Upon activation by glutamate, the receptor initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, this compound would enhance this effect in the presence of glutamate.

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds (Orthosteric) This compound This compound This compound->mGlu2_Receptor Binds (Allosteric) G_Protein Gi/o Protein mGlu2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Substrate Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity Leads to

Figure 1: Simplified signaling pathway of the mGlu2 receptor modulated by a Positive Allosteric Modulator (PAM) like this compound.

General Protocol: In Vivo Microdialysis for an mGlu2 PAM

This protocol provides a general framework for assessing the effect of a novel mGlu2 PAM on neurotransmitter levels (e.g., glutamate, GABA, dopamine, serotonin) in a specific brain region of a rodent model.

1. Materials and Reagents

  • mGlu2 PAM (e.g., this compound)

  • Vehicle solution for drug administration

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • Anesthetic (e.g., isoflurane)

  • Microdialysis probes (with appropriate molecular weight cutoff)

  • Guide cannula and dummy stylets

  • Surgical instruments

  • Stereotaxic apparatus

  • Microinfusion pump

  • Fraction collector

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection)

2. Experimental Workflow

Microdialysis_Workflow A Animal Acclimatization B Guide Cannula Implantation (Stereotaxic Surgery) A->B C Post-Operative Recovery (5-7 days) B->C D Microdialysis Probe Insertion C->D E Probe Equilibration (Baseline Sampling) D->E F Drug Administration (e.g., i.p., s.c., p.o.) E->F G Post-Treatment Sample Collection F->G H Sample Analysis (e.g., HPLC) G->H I Data Analysis H->I

References

Application Notes and Protocols for JNJ-40068782 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), to investigate synaptic plasticity. The protocols outlined below are intended for researchers in neuroscience and drug development to explore the modulatory effects of this compound on long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory.

Introduction to this compound and its Mechanism of Action

This compound is a well-characterized mGluR2 PAM that enhances the receptor's response to the endogenous ligand, glutamate.[1] mGluR2 is a presynaptic autoreceptor that, upon activation, inhibits glutamate release. By potentiating the action of glutamate at mGluR2, this compound is expected to decrease excessive glutamate release, a mechanism of interest for various central nervous system disorders.[2] The selective activation of mGluR2 provides a targeted approach to modulate synaptic transmission and plasticity.

Signaling Pathway of this compound at the Presynaptic Terminal

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds JNJ40068782 This compound JNJ40068782->mGluR2 Potentiates Gi_Go Gi/o Protein mGluR2->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates VGCC Voltage-Gated Ca2+ Channel PKA->VGCC Inhibits Glutamate_Vesicle Glutamate Vesicle VGCC->Glutamate_Vesicle Triggers Fusion Release Glutamate Release Glutamate_Vesicle->Release Exocytosis Postsynaptic_Receptors Postsynaptic Glutamate Receptors

Caption: this compound potentiates glutamate's activation of presynaptic mGluR2.

Quantitative Data Presentation

The following tables summarize the key in vitro pharmacological data for this compound and the expected effects of mGluR2 PAMs on synaptic plasticity based on available literature.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpeciesValueReference
EC₅₀ (Glutamate Potentiation)Human143 nM[3][1]
Kd ([³H]this compound binding)Rat Brain~10 nM[3][1]

Table 2: Representative Effects of mGluR2 Positive Allosteric Modulation on Synaptic Plasticity (Hypothetical Data Based on Known mGluR2 Function)

Experimental ConditionMeasured ParameterExpected Effect of mGluR2 PAM
High-Frequency Stimulation (HFS)-induced LTPfEPSP Slope PotentiationReduction in the magnitude of LTP
Low-Frequency Stimulation (LFS)-induced LTDfEPSP Slope DepressionEnhancement in the magnitude of LTD
Paired-Pulse Facilitation (PPF)PPF RatioIncrease in the PPF ratio (indicative of decreased presynaptic release probability)

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on synaptic plasticity in acute hippocampal slices.

Protocol 1: In Vitro Slice Electrophysiology - Long-Term Potentiation (LTP)

This protocol is designed to assess the modulatory effect of this compound on LTP at the Schaffer collateral-CA1 synapse.

1. Materials and Reagents:

  • This compound

  • Vehicle (e.g., 0.1% DMSO in aCSF)

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Young adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats, P21-P35)

  • Vibratome

  • Electrophysiology recording setup (amplifier, digitizer, stimulation unit, recording chamber)

  • Glass microelectrodes

2. Acute Hippocampal Slice Preparation:

  • Anesthetize the animal and rapidly decapitate.

  • Dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-based cutting solution.

  • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs by delivering single pulses at 0.05 Hz for at least 20 minutes.

  • Apply this compound or vehicle to the perfusion bath at the desired concentration (e.g., 100 nM - 1 µM) and continue baseline recording for another 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).

  • Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

4. Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average slope during the pre-HFS baseline period.

  • Compare the magnitude of LTP (average potentiation from 50-60 minutes post-HFS) between the this compound and vehicle-treated groups.

Protocol 2: In Vitro Slice Electrophysiology - Long-Term Depression (LTD)

This protocol is designed to assess the modulatory effect of this compound on LTD at the Schaffer collateral-CA1 synapse.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Acute Hippocampal Slice Preparation:

  • Same as Protocol 1.

3. Electrophysiological Recording:

  • Follow steps 1-3 from Protocol 1 to establish a stable baseline.

  • Apply this compound or vehicle to the perfusion bath.

  • Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz) or a paired-pulse low-frequency stimulation (PP-LFS) protocol (e.g., 900 paired pulses with a 50 ms (B15284909) inter-stimulus interval at 1 Hz).

  • Record fEPSPs for at least 60 minutes post-LFS to assess the magnitude and stability of LTD.

4. Data Analysis:

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average slope during the pre-LFS baseline period.

  • Compare the magnitude of LTD (average depression from 50-60 minutes post-LFS) between the this compound and vehicle-treated groups.

Visualizations

Experimental Workflow for Investigating this compound on Synaptic Plasticity

cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis A1 Anesthetize Animal A2 Dissect Brain A1->A2 A3 Prepare Hippocampal Slices (300-400 µm) A2->A3 A4 Slice Recovery (aCSF, >1.5h) A3->A4 B1 Transfer Slice to Recording Chamber A4->B1 B2 Establish Stable Baseline (fEPSP, 20 min) B1->B2 B3 Bath Apply this compound or Vehicle (20 min) B2->B3 B4 Induce Plasticity (HFS for LTP or LFS for LTD) B3->B4 B5 Record Post-Induction (fEPSP, 60 min) B4->B5 C1 Measure fEPSP Slope B5->C1 C2 Normalize to Baseline C1->C2 C3 Compare Magnitude of LTP/LTD vs. Vehicle C2->C3

Caption: Workflow for in vitro electrophysiology with this compound.

Logical Relationship of this compound's Effect on Synaptic Plasticity

JNJ This compound (mGluR2 PAM) mGluR2_Activation Increased mGluR2 Activation JNJ->mGluR2_Activation Glutamate_Release Decreased Presynaptic Glutamate Release mGluR2_Activation->Glutamate_Release Postsynaptic_Activation Reduced Postsynaptic Receptor Activation Glutamate_Release->Postsynaptic_Activation LTP Inhibition of LTP Postsynaptic_Activation->LTP LTD Facilitation of LTD Postsynaptic_Activation->LTD

Caption: Hypothesized effect of this compound on synaptic plasticity.

References

Application Notes and Protocols for In Vivo Administration of JNJ-40068782 in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-40068782 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a PAM, this compound does not activate the mGluR2 receptor directly but potentiates the effect of the endogenous agonist, glutamate. This mechanism of action offers a promising therapeutic approach for conditions associated with glutamatergic dysregulation. These application notes provide detailed protocols for the in vivo administration of this compound to rodents for preclinical research, based on available literature and best practices for similar compounds.

Mechanism of Action and Signaling Pathway

This compound binds to an allosteric site on the mGluR2 receptor, a class C G-protein coupled receptor (GPCR). This binding enhances the receptor's response to glutamate. The mGluR2 receptor is typically coupled to the Gαi/o subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, mGluR2 activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling mGluR2 mGluR2 G_protein Gαi/o mGluR2->G_protein Activates JNJ This compound (PAM) JNJ->mGluR2 Potentiates Glutamate Glutamate Glutamate->mGluR2 Binds AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates PI3K_pathway PI3K Pathway G_protein->PI3K_pathway Activates cAMP ↓ cAMP AC->cAMP Converts ATP to

Figure 1: Simplified mGluR2 Signaling Pathway

Quantitative Data Summary

The following tables summarize the available in vivo quantitative data for this compound in rodent models.

Table 1: In Vivo Efficacy in Mice

ParameterModelAdministration RouteValueSpeciesReference
ED₅₀PCP-induced HyperlocomotionSubcutaneous (s.c.)5.7 mg/kgMouse[1]

Table 2: In Vivo Efficacy in Rats

ParameterModelAdministration RouteValueSpeciesReference
Lowest Active DoseSleep-Wake Organization (REM sleep decrease)Oral (p.o.)3 mg/kgRat[1]

Experimental Protocols

Detailed methodologies for common in vivo rodent studies involving this compound are provided below. Note that specific vehicle compositions for this compound are not publicly disclosed; therefore, the following protocols include suggested vehicles based on common practices for poorly water-soluble compounds and related mGluR2 PAMs. It is crucial to perform formulation development and stability testing for your specific batch of this compound.

Protocol 1: Oral (p.o.) Administration in Rats

This protocol is suitable for studies such as the investigation of sleep-wake architecture.

Materials:

  • This compound

  • Vehicle (e.g., 20% Vitamin E TPGS in water, or 0.5% methylcellulose (B11928114) in water)

  • Weighing scale

  • Spatula

  • Conical tubes (15 mL or 50 mL)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bars

  • Adjustable micropipettes and tips

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats)

  • Syringes (1 mL or 3 mL)

  • Rat scale

Procedure:

  • Vehicle Preparation (Example: 20% Vitamin E TPGS):

    • Weigh the required amount of Vitamin E TPGS.

    • Add the Vitamin E TPGS to the appropriate volume of sterile water (e.g., for 10 mL of vehicle, use 2 g of Vitamin E TPGS and 8 mL of water).

    • Gently heat (e.g., to 40-50°C) and stir until a clear solution is formed. Allow to cool to room temperature before adding the compound.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for rats).

    • Accurately weigh the calculated amount of this compound.

    • Add the powdered compound to the prepared vehicle.

    • Vortex thoroughly to create a suspension.

    • For improved homogeneity, sonicate or homogenize the suspension. Keep the suspension on a magnetic stirrer at a low speed to maintain uniformity during dosing.

  • Administration:

    • Weigh each rat immediately before dosing to determine the precise volume to be administered.

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion length for the gavage needle.

    • Draw the calculated volume of the this compound suspension into the syringe fitted with the oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the dose.

    • Observe the animal for a short period post-administration to ensure no adverse effects.

Experimental Workflow for Oral Administration:

Oral_Admin_Workflow A Calculate Dose and Prepare Vehicle B Weigh this compound and Formulate Suspension A->B C Homogenize/Sonicate Suspension B->C D Weigh Animal C->D E Calculate and Draw Dose Volume D->E F Administer via Oral Gavage E->F G Observe Animal and Proceed with Experiment F->G

Figure 2: Oral Administration Workflow
Protocol 2: Subcutaneous (s.c.) Administration in Mice

This protocol is suitable for studies such as the reversal of PCP-induced hyperlocomotion.

Materials:

  • This compound

  • Vehicle (e.g., 10-20% Hydroxypropyl-β-cyclodextrin (HPBCD) in saline, or a solution of 5% DMSO, 40% PEG400, and 55% saline)

  • Weighing scale

  • Spatula

  • Conical tubes (15 mL)

  • Vortexer

  • Adjustable micropipettes and tips

  • Insulin syringes with permanently attached needles (e.g., 27-30 gauge)

  • Mouse scale

Procedure:

  • Vehicle Preparation (Example: 20% HPBCD):

    • Weigh the required amount of HPBCD.

    • Add the HPBCD to the appropriate volume of sterile saline (e.g., for 10 mL of vehicle, use 2 g of HPBCD and 8 mL of saline).

    • Vortex or stir until the HPBCD is fully dissolved.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 5.7 mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for mice).

    • Accurately weigh the calculated amount of this compound.

    • If using a co-solvent like DMSO, first dissolve the compound in the small volume of DMSO.

    • Add the dissolved compound or the powdered compound directly to the vehicle.

    • Vortex thoroughly until a clear solution or a fine, homogenous suspension is formed.

  • Administration:

    • Weigh each mouse immediately before dosing to determine the precise volume to be administered.

    • Gently restrain the mouse, for example, by scruffing the neck to lift a fold of skin.

    • Insert the needle into the "tent" of skin at the nape of the neck or over the back, being careful not to puncture the underlying muscle.

    • Inject the calculated volume of the this compound solution/suspension.

    • Withdraw the needle and gently apply pressure to the injection site to prevent leakage.

    • Return the mouse to its cage and observe for any immediate adverse reactions.

Experimental Workflow for Subcutaneous Administration:

SC_Admin_Workflow A Prepare Vehicle (e.g., HPBCD in Saline) B Formulate this compound Solution/Suspension A->B C Weigh Animal B->C D Calculate and Draw Dose Volume C->D E Administer via Subcutaneous Injection D->E F Observe Animal and Proceed with Experiment E->F

Figure 3: Subcutaneous Administration Workflow

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and for the particular batch of this compound being used. It is the responsibility of the researcher to ensure that all procedures are performed in accordance with approved animal care and use protocols. Always prioritize animal welfare and use the minimum necessary volume for administration.

References

Preparing Stock Solutions of JNJ-40068782: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-40068782 is a potent, selective, and systemically active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.

Chemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Weight Data not available in search results-
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[2]
Storage (Solid) Dry, dark at 0-4°C (short-term) or -20°C (long-term)[2]
Storage (in DMSO) -20°C or -80°C (long-term)General practice

Note: It is crucial to obtain the molecular weight from the supplier's certificate of analysis to accurately calculate molar concentrations.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, a common solvent for non-polar compounds used in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is:

    Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Dissolve: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Mix: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonicate (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C or -80°C in a dark, dry place.

Preparation of Working Solutions for Cell Culture

It is critical to minimize the final concentration of DMSO in cell culture media, as it can be toxic to cells at higher concentrations. A final DMSO concentration of less than 0.5%, and ideally at or below 0.1%, is recommended.[3][4]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is best practice to perform at least one intermediate dilution step to ensure accurate final concentrations and to avoid precipitation of the compound.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a positive allosteric modulator (PAM) at the mGlu2 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site).[5] This binding event enhances the receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds This compound This compound This compound->mGlu2_Receptor Enhances Binding G_Protein Gαi/o mGlu2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Caption: Mechanism of action of this compound on the mGlu2 receptor signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow for preparing this compound stock and working solutions.

Stock_Preparation_Workflow Start Start Weigh_Compound Weigh this compound Powder Start->Weigh_Compound Add_DMSO Add Anhydrous DMSO Weigh_Compound->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Check_Solubility->Dissolve No Aliquot_Stock Aliquot 10 mM Stock Solution Check_Solubility->Aliquot_Stock Yes Store_Stock Store at -20°C / -80°C Aliquot_Stock->Store_Stock Prepare_Working Prepare Working Solution (Dilute in Media) Store_Stock->Prepare_Working End Ready for Experiment Prepare_Working->End

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting [3H]JNJ-40068782 Binding Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during radioligand binding assays with [3H]JNJ-40068782. The following guides and frequently asked questions (FAQs) provide direct, actionable solutions to enhance assay consistency and data reliability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: My non-specific binding (NSB) is excessively high, leading to a poor assay window. What are the likely causes and how can I reduce it?

A1: High non-specific binding can obscure the specific binding signal, making data interpretation difficult. Ideally, non-specific binding should be less than 50% of the total binding. Common causes and troubleshooting steps are outlined below:

  • Potential Cause: Radioligand Issues

    • Solution:

      • Ensure the radiochemical purity of [3H]this compound is greater than 90%. Impurities can significantly contribute to NSB.

      • Hydrophobic radioligands can sometimes exhibit higher non-specific binding. While you cannot change the properties of [3H]this compound, optimizing other assay conditions becomes even more critical.

  • Potential Cause: Assay Conditions

    • Solution:

      • Optimize Blocking Agents: Incorporate Bovine Serum Albumin (BSA) at a concentration of 0.1-0.5% in your assay buffer to coat surfaces and reduce non-specific interactions.

      • Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes decrease NSB. However, you must ensure that equilibrium for specific binding is still achieved.

      • Optimize Washing Steps: Increase the number of washes (e.g., from 3 to 5) or the volume of the cold wash buffer to more effectively remove unbound radioligand.

  • Potential Cause: Receptor Preparation

    • Solution:

      • Titrate Receptor Concentration: Use the lowest concentration of your membrane preparation that still provides a robust specific binding signal. A typical starting range for many receptor assays is 10-50 µg of membrane protein per well.

  • Potential Cause: Filtration Apparatus

    • Solution:

      • Pre-soak Filter Mats: Pre-soaking the filter mats in a solution like 0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.

Q2: My specific binding signal is too low or absent. What could be the problem?

A2: A low specific binding signal can be due to a variety of factors, from reagent quality to procedural errors.

  • Potential Cause: Radioligand Issues

    • Solution:

      • Confirm Radioligand Concentration: Inaccurate dilutions can lead to a lower than expected concentration in the assay.

      • Check Radioligand Stability: Ensure that [3H]this compound has not degraded. For tritiated ligands, a specific activity above 20 Ci/mmol is ideal for detecting low levels of binding.

  • Potential Cause: Assay Conditions

    • Solution:

      • Optimize Incubation Time: Ensure the incubation is long enough to reach equilibrium. This can be determined through association kinetic experiments.

      • Check Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in the assay buffer can significantly impact binding.

  • Potential Cause: Receptor Preparation

    • Solution:

      • Verify Receptor Presence and Activity: Ensure that the membrane preparation contains the mGlu2 receptor and that it is active. Perform a saturation binding experiment to determine the receptor density (Bmax).

      • Increase Receptor Concentration: If the specific binding is low, you may need to increase the amount of membrane protein in the assay.

Q3: I am observing high variability between replicate wells. What are the common sources of this issue?

A3: High variability can make it difficult to obtain reliable data. The source is often procedural.

  • Potential Cause: Pipetting Errors

    • Solution:

      • Ensure Accurate Pipetting: Pipetting errors, especially with small volumes, can be a major source of variability.[1] Use calibrated pipettes and proper technique. For serial dilutions, ensure thorough mixing between each dilution step.[1]

      • Automated Liquid Handling: If available, use automated liquid handlers to minimize human error.[1]

  • Potential Cause: Inconsistent Washing

    • Solution:

      • Standardize Washing Procedure: Ensure that all wells are washed for the same amount of time and with the same volume of wash buffer. A cell harvester can help to standardize the filtration and washing steps.

  • Potential Cause: Temperature Fluctuations

    • Solution:

      • Maintain Consistent Temperature: Ensure that the incubation is carried out at a stable and uniform temperature.[1]

  • Potential Cause: Incomplete Mixing

    • Solution:

      • Thoroughly Mix Reagents: Ensure all assay components are well-mixed before and during the incubation, if appropriate (e.g., by gentle agitation on a plate shaker).

Data Presentation

Table 1: Representative Assay Buffer Composition

ComponentFinal ConcentrationPurpose
Tris-HCl (pH 7.4)50 mMBuffering agent
MgCl₂5 mMDivalent cation, may affect binding
CaCl₂1.5 mMDivalent cation, may affect binding
BSA0.1% (w/v)Reduces non-specific binding

Table 2: Example Concentrations for a [3H]this compound Competition Binding Assay

ComponentConcentrationNotes
[3H]this compound~Kd value (e.g., 1-5 nM)The concentration of the radioligand should be at or below its Kd for optimal results.
Unlabeled this compound10 µMUsed to define non-specific binding. This should be at least 100-fold higher than the Kd of the unlabeled ligand.
Test Compound10-point, 3-fold serial dilution (e.g., 10 µM to 0.5 nM)A wide concentration range is needed to generate a complete inhibition curve.
Membrane Protein10-50 µ g/well This needs to be optimized for your specific membrane preparation.

Experimental Protocols

Disclaimer: The following protocols are representative examples and should be optimized for your specific experimental conditions.

Protocol 1: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) of [3H]this compound and the maximum number of binding sites (Bmax) in your membrane preparation.

  • Reagent Preparation:

    • Prepare the assay buffer (see Table 1).

    • Prepare a series of dilutions of [3H]this compound in assay buffer (e.g., 0.1 to 20 nM).

    • Prepare a high concentration of unlabeled JNJ-400687-82 (e.g., 10 µM) in assay buffer to determine non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of varying concentrations of [3H]this compound, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of unlabeled this compound (10 µM final concentration), 50 µL of varying concentrations of [3H]this compound, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of [3H]this compound.

    • Plot the specific binding versus the concentration of [3H]this compound and fit the data using non-linear regression to determine the Kd and Bmax.

Protocol 2: Competition Binding Assay

This assay is used to determine the inhibitory constant (Ki) of a test compound.

  • Reagent Preparation:

    • Prepare the assay buffer (see Table 1).

    • Prepare a fixed concentration of [3H]this compound in assay buffer (at or near its Kd value).

    • Prepare a serial dilution of your unlabeled test compound.

    • Prepare a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]this compound, and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of unlabeled this compound (10 µM final concentration), 50 µL of [3H]this compound, and 100 µL of membrane preparation.

    • Competition: Add 50 µL of the serial dilution of your test compound, 50 µL of [3H]this compound, and 100 µL of membrane preparation.

  • Incubation, Filtration, and Scintillation Counting: Follow steps 3-5 as described in the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_processing Processing & Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) add_total Total Binding Wells: Buffer + [3H]this compound + Membranes prep_reagents->add_total add_nsb NSB Wells: Unlabeled Ligand + [3H]this compound + Membranes prep_reagents->add_nsb add_comp Competition Wells: Test Compound + [3H]this compound + Membranes prep_reagents->add_comp prep_membranes Prepare mGlu2 Membrane Suspension prep_membranes->add_total prep_membranes->add_nsb prep_membranes->add_comp incubation Incubate (e.g., 60-120 min at RT) add_total->incubation add_nsb->incubation add_comp->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis troubleshooting_guide cluster_nsb High Non-Specific Binding? cluster_signal Low Specific Signal? cluster_replicates High Replicate Variability? start High Assay Variability? nsb_yes Yes start->nsb_yes Check NSB nsb_no No nsb_solutions Troubleshoot NSB: - Check radioligand purity - Optimize blocking agents (BSA) - Reduce incubation time/temp - Increase washing steps - Titrate membrane protein - Pre-soak filters (PEI) nsb_yes->nsb_solutions signal_yes Yes nsb_no->signal_yes Check Signal signal_solutions Troubleshoot Low Signal: - Verify radioligand concentration - Check receptor activity - Increase membrane protein - Ensure equilibrium is reached signal_yes->signal_solutions signal_no No rep_yes Yes signal_no->rep_yes Check Replicates rep_solutions Troubleshoot Replicate Variability: - Check pipette calibration - Standardize washing procedure - Ensure temperature stability - Improve mixing of reagents rep_yes->rep_solutions rep_no No ok Assay OK rep_no->ok nsb_solutions->signal_yes signal_solutions->rep_yes

References

Technical Support Center: [3H]JNJ-40068782 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding (NSB) during [3H]JNJ-40068782 radioligand binding assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of a [3H]this compound assay?

A1: Non-specific binding refers to the binding of the radioligand, [3H]this compound, to components other than the intended target receptor. This can include binding to lipids, other proteins, and the filter apparatus itself.[1][2] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1][2]

Q2: How is non-specific binding determined in a [3H]this compound assay?

A2: Non-specific binding is determined by measuring the amount of [3H]this compound that binds in the presence of a high concentration of a non-radiolabeled competitor that also binds to the target receptor. This "cold" ligand will occupy the specific receptor sites, so any remaining bound radioactivity is considered non-specific.[1][3]

Q3: What is an acceptable level of non-specific binding?

A3: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used.[1][2][4] In optimized assays, it is often possible to achieve specific binding that is greater than 70% of the total binding.[1]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common challenge in radioligand assays. The following guide provides potential causes and solutions to help you optimize your experiments with [3H]this compound.

Issue 1: Suboptimal Assay Conditions

Cause: Incubation time, temperature, and buffer composition can significantly impact non-specific binding.[1]

Solutions:

  • Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but it is crucial to ensure that specific binding has reached equilibrium. Conversely, lower incubation temperatures may reduce NSB but may require longer incubation times to reach equilibrium.[1][5]

  • Modify the Assay Buffer:

    • Blocking Agents: Including proteins like Bovine Serum Albumin (BSA) in the assay buffer can help to saturate non-specific binding sites.[1][6][7]

    • Salts: Adjusting the ionic strength of the buffer with salts can minimize electrostatic interactions that contribute to NSB.[1][7]

    • Detergents: Introducing low concentrations of a non-ionic surfactant can help if hydrophobic interactions are causing the non-specific binding.[7]

Issue 2: Inadequate Washing and Filtration Technique

Cause: Insufficient or improper washing of the filters after incubation can leave unbound radioligand trapped, leading to artificially high background counts.[1]

Solutions:

  • Pre-treat Filters: Soaking glass fiber filters (e.g., Whatman GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can reduce the binding of the radioligand to the filter itself.[1][5]

  • Increase Wash Volume and/or Number of Washes: Rapidly wash the filters with ice-cold wash buffer immediately after filtration.[1][2]

  • Use Ice-Cold Wash Buffer: Using ice-cold buffer helps to slow the dissociation of the specifically bound radioligand from the receptor while washing away the unbound ligand.[1][2]

Issue 3: Radioligand and Membrane Preparation Quality

Cause: The quality and concentration of your [3H]this compound and the membrane preparation are critical for a successful assay.[1]

Solutions:

  • Use a Lower Concentration of Radioligand: A common starting point is a concentration at or below the Kd value.[2]

  • Check Radioligand Purity: Ensure the radiochemical purity is high (typically >90%), as impurities can contribute to high NSB.[2][5]

  • Reduce the Amount of Membrane Protein: A typical range for most receptor assays is 100-500 µg of membrane protein. It may be necessary to titrate the amount of cell membrane to optimize the assay.[2][5]

  • Ensure Proper Homogenization and Washing of Membranes: This removes endogenous ligands and other interfering substances.[2]

Data Presentation: Optimizing Assay Conditions

The following tables provide example data to illustrate the effects of different blocking agents and buffer conditions on non-specific binding in a hypothetical [3H]this compound radioligand binding assay. These values should be used as a starting point for your own optimization experiments.

Table 1: Effect of Blocking Agents on Non-Specific Binding

Blocking AgentConcentrationTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
None-15,0008,0007,00046.7%
BSA0.1%14,5005,0009,50065.5%
BSA 1% 14,000 3,500 10,500 75.0%
Casein0.1%14,2004,8009,40066.2%

Note: In this example, 1% BSA was the most effective blocking agent in reducing non-specific binding and maximizing the specific binding signal.[6]

Table 2: Effect of Wash Buffer Ionic Strength on Non-Specific Binding

NaCl Concentration in Wash BufferTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)% Specific Binding
0 mM14,0003,50010,50075.0%
50 mM13,8003,00010,80078.3%
100 mM 13,500 2,500 11,000 81.5%
150 mM13,2002,80010,40078.8%

Note: In this example, a 100 mM NaCl concentration in the wash buffer was optimal for reducing non-specific binding.

Experimental Protocols

General Radioligand Binding Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell or tissue type.[1]

  • Membrane Preparation:

    • Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[1]

    • Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • To determine total binding, add the membrane preparation (e.g., 100-500 µg protein), [3H]this compound at the desired concentration, and assay buffer to the assay tubes or plates.[2][5]

    • To determine non-specific binding, add the same components as for total binding, plus a high concentration of a suitable unlabeled competitor.[1]

    • Incubate the reactions at a defined temperature for a time sufficient to reach equilibrium.[5]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in 0.3-0.5% PEI.[1][5]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1][5]

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding .[6]

Visualizations

Troubleshooting_Workflow start High Non-Specific Binding (>50% of Total) suboptimal_conditions Suboptimal Assay Conditions? start->suboptimal_conditions inadequate_washing Inadequate Washing? suboptimal_conditions->inadequate_washing No solution_conditions Optimize: - Incubation Time/Temp - Buffer (BSA, Salts) - Add Detergents suboptimal_conditions->solution_conditions Yes radioligand_issues Radioligand/Membrane Issues? inadequate_washing->radioligand_issues No solution_washing Improve Washing: - Pre-treat filters (PEI) - Increase wash volume/number - Use ice-cold buffer inadequate_washing->solution_washing Yes radioligand_issues->start No, Re-evaluate solution_radioligand Address Quality: - Lower [Radioligand] - Check Purity (>90%) - Titrate Membrane Protein radioligand_issues->solution_radioligand Yes end Acceptable NSB (<50% of Total) solution_conditions->end solution_washing->end solution_radioligand->end

Caption: Troubleshooting workflow for high non-specific binding.

Binding_Concept cluster_total Total Binding cluster_nsb Non-Specific Binding Determination TB_Receptor Receptor TB_NS_Site Non-Specific Site TB_Ligand1 [3H]this compound TB_Ligand1->TB_Receptor Specific Binding TB_Ligand2 [3H]this compound TB_Ligand2->TB_NS_Site Non-Specific Binding NSB_Receptor Receptor NSB_NS_Site Non-Specific Site NSB_Cold_Ligand Cold Ligand NSB_Cold_Ligand->NSB_Receptor Blocked NSB_Hot_Ligand [3H]this compound NSB_Hot_Ligand->NSB_NS_Site Non-Specific Binding

Caption: Conceptual diagram of specific vs. non-specific binding.

References

Optimizing JNJ-40068782 concentration for functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-40068782. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), in functional assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). It does not directly activate the receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation occurs by binding to an allosteric site on the receptor, which is distinct from the glutamate binding site. This leads to a left- and upward shift in the glutamate concentration-response curve.[1]

Q2: What is a typical starting concentration range for this compound in cell-based functional assays?

A2: A good starting point for this compound concentration in cell-based functional assays is in the low nanomolar to micromolar range. For instance, in [35S]GTPγS binding assays using human recombinant mGlu2 receptors, an EC50 of 143 nM has been reported in the presence of an EC20 concentration of glutamate.[1] The binding affinity (K_D) for human recombinant mGlu2 receptors is approximately 10 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay system.

Q3: How does the concentration of glutamate affect the potency of this compound?

A3: As a PAM, the potency of this compound is dependent on the concentration of the orthosteric agonist, glutamate. In the presence of low concentrations of glutamate, a higher concentration of this compound may be required to observe a significant effect. Conversely, at higher glutamate concentrations, this compound will appear more potent. For example, with a similar mGluR2 PAM, increasing concentrations of the PAM led to a decrease in the EC50 of glutamate.[1] It is crucial to maintain a consistent and known concentration of glutamate in your assays to obtain reproducible results.

Q4: How should I prepare and store this compound?

A4: For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. When preparing working solutions, dilute the stock in the appropriate assay buffer. Ensure the final concentration of the solvent in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No potentiation of glutamate response observed. 1. Suboptimal this compound concentration: The concentration used may be too low. 2. Low glutamate concentration: The glutamate concentration may be insufficient to activate the receptor. 3. Cell health issues: Cells may be unhealthy or have low mGluR2 expression. 4. Incorrect assay setup: Problems with reagents, incubation times, or instrument settings.1. Perform a dose-response curve with this compound over a wide concentration range (e.g., 1 nM to 10 µM). 2. Ensure you are using an adequate concentration of glutamate (e.g., an EC10-EC20 concentration) to see a potentiating effect. You may need to perform a glutamate dose-response curve first. 3. Check cell viability and confirm mGluR2 expression via techniques like Western blot or qPCR. 4. Review the experimental protocol thoroughly. Confirm the integrity of all reagents and the accuracy of instrument settings.
High background signal or apparent agonist activity of this compound alone. 1. High this compound concentration: At very high concentrations, some PAMs can exhibit agonist-like activity. 2. Assay interference: The compound may interfere with the detection method. 3. Contamination: Reagents or cell cultures may be contaminated.1. Lower the concentration of this compound. The effect of a PAM should be minimal in the absence of glutamate. 2. Run a control with this compound in an assay system without the mGluR2 receptor to check for off-target effects or assay interference. 3. Check for and address any potential sources of contamination in your reagents and cell cultures.
High variability between replicate wells. 1. Pipetting errors: Inaccurate or inconsistent pipetting. 2. Uneven cell seeding: Inconsistent cell numbers across wells. 3. Edge effects: Evaporation or temperature gradients in the outer wells of the plate.1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure a homogenous cell suspension and use a consistent seeding technique. 3. Avoid using the outer wells of the plate or fill them with sterile buffer to minimize edge effects.
Unexpected dose-response curve shape (e.g., bell-shaped). 1. Compound solubility issues: Precipitation of the compound at higher concentrations. 2. Off-target effects: At higher concentrations, the compound may be interacting with other targets. 3. Cell toxicity: High concentrations of the compound may be toxic to the cells.1. Visually inspect the wells for any signs of precipitation. Check the solubility of this compound in your assay buffer. 2. Consider performing counter-screens to assess the compound's activity at other receptors. 3. Perform a cell viability assay in parallel with your functional assay to assess the cytotoxicity of this compound at the concentrations tested.

Experimental Protocols & Data

Quantitative Data Summary
Parameter Value Assay Conditions Reference
EC50 143 nM[35S]GTPγS binding assay with human recombinant mGlu2 receptors in the presence of an EC20 concentration of glutamate.[1]
K_D ~10 nMBinding to human recombinant mGlu2 receptors in CHO cells and rat brain receptors.[1]
IC50 38 nMFor displacing [3H]JNJ-42153605 from human mGlu2 receptors.[2]
Key Experimental Methodologies

1. [35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to mGluR2. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, is increased upon receptor activation.

  • Cell Culture: Use cells stably expressing the human mGluR2 receptor (e.g., CHO or HEK293 cells).

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and wash the resulting membrane pellet.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Protocol:

    • In a 96-well plate, add membrane homogenate, [35S]GTPγS, and GDP.

    • Add varying concentrations of this compound.

    • Add a fixed, sub-maximal concentration of glutamate (e.g., EC10-EC20).

    • Incubate the plate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration through a filter mat.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage increase in [35S]GTPγS binding against the log concentration of this compound to determine the EC50.

2. cAMP Accumulation Assay

mGluR2 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Use cells co-expressing mGluR2 and a cAMP biosensor (e.g., GloSensor) or cells that can be treated with forskolin (B1673556) to stimulate cAMP production.

  • Assay Protocol:

    • Seed cells in a 96-well or 384-well plate.

    • Pre-treat cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of glutamate and a cAMP-inducing agent like forskolin.

    • Incubate for the recommended time.

    • Lyse the cells (if required by the assay kit) and measure the cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensors).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50.

3. ERK Phosphorylation Assay

Activation of mGluR2 can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).

  • Cell Culture: Use cells expressing mGluR2.

  • Assay Protocol:

    • Seed cells in a multi-well plate and serum-starve overnight.

    • Pre-treat cells with varying concentrations of this compound.

    • Stimulate with a fixed concentration of glutamate for a short period (e.g., 5-15 minutes).

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the levels of phosphorylated ERK (p-ERK) and total ERK using methods like Western blotting, ELISA, or in-cell Western assays.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the fold increase in p-ERK/total ERK ratio against the log concentration of this compound.

Visualizations

mGluR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR2 mGluR2 Glutamate->mGluR2 Binds to orthosteric site JNJ_40068782 This compound (PAM) JNJ_40068782->mGluR2 Binds to allosteric site G_protein Gαi/oβγ mGluR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream ERK_pathway->Downstream

Caption: mGluR2 Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis A 1. Prepare this compound and Glutamate Solutions C 3. Pre-incubate cells with varying [this compound] A->C B 2. Culture and Seed mGluR2-expressing Cells B->C D 4. Add fixed [Glutamate] to stimulate receptor C->D E 5. Perform Functional Assay (e.g., cAMP, p-ERK) D->E F 6. Measure Assay Signal E->F G 7. Plot Dose-Response Curve F->G H 8. Determine EC50/IC50 G->H

Caption: General Experimental Workflow.

troubleshooting_logic Start Unexpected Result in Functional Assay Q1 Is the positive control working? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is this compound showing the expected potentiation? A1_Yes->Q2 Sol1 Check Reagent Integrity and Assay Protocol A1_No->Sol1 Sol1->Q1 Re-run A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there high variability or a strange curve shape? A2_Yes->Q3 Sol2 Optimize [this compound] and [Glutamate] A2_No->Sol2 Sol2->Q2 Re-run A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Check for Pipetting Errors, Solubility, or Toxicity A3_Yes->Sol3 End Problem Resolved A3_No->End Sol3->Q3 Re-run

Caption: Troubleshooting Logic Flowchart.

References

JNJ-40068782 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility and stability of JNJ-40068782 in experimental buffers for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q2: What is the expected solubility of this compound in aqueous experimental buffers?

Q3: How should I store this compound?

A3: For long-term storage, this compound should be stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The compound should be stored in a dry, dark environment.[1] Stock solutions in DMSO should also be stored at -20°C for long-term use.[1]

Q4: Is there any known instability of this compound in experimental buffers?

A4: There is no specific public data on the stability of this compound in experimental buffers. As a precautionary measure, it is recommended to prepare fresh dilutions in your aqueous buffer for each experiment and to avoid prolonged storage of the compound in aqueous solutions. A stability assessment in your specific buffer is highly recommended.

Troubleshooting Guide

Issue: My this compound solution is cloudy or has a visible precipitate after dilution in my experimental buffer.

  • Possible Cause: The aqueous solubility of this compound has been exceeded.

  • Solution:

    • Reduce Final Concentration: Attempt the experiment with a lower final concentration of this compound.

    • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO from your stock solution is as low as possible and is consistent across all samples. Typically, a final DMSO concentration of less than 0.5% is recommended for most cell-based assays.

    • Vortex During Dilution: Add the DMSO stock solution to the aqueous buffer while vortexing or vigorously mixing to promote dispersion and prevent localized high concentrations that can lead to precipitation.

    • Sonication: Brief sonication of the final diluted solution may help to dissolve small precipitates.

    • pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental conditions allow, you could test a range of pH values for your buffer to see if solubility improves.

Issue: I am observing high variability in my experimental results.

  • Possible Cause 1: Inconsistent solubility or precipitation of this compound.

    • Solution: Visually inspect all solutions for clarity before use. Prepare fresh dilutions for each experiment. Perform a kinetic solubility test to determine the maximum soluble concentration in your specific buffer.

  • Possible Cause 2: Degradation of this compound in the experimental buffer.

    • Solution: Perform a stability study of this compound in your buffer under your experimental conditions (e.g., temperature, duration).

Experimental Protocols & Data Presentation

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in a specific experimental buffer.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare a series of dilutions of the DMSO stock solution into your aqueous experimental buffer. It is important to add the stock solution to the buffer while vortexing to ensure rapid mixing.

  • Incubate the solutions under your typical experimental conditions (e.g., room temperature, 37°C) for a set period (e.g., 1-2 hours).

  • Visually inspect each solution for any signs of precipitation.

  • To obtain a more quantitative measure, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes.

  • Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method, such as HPLC-UV.

  • The highest concentration that remains in solution without precipitation is the approximate solubility.

Data Presentation: this compound Solubility
Buffer System (pH)Temperature (°C)Incubation Time (hours)Maximum Soluble Concentration (µM)Observations
e.g., PBS (7.4)e.g., 25e.g., 1Enter your data heree.g., Clear solution
e.g., Tris-HCl (7.4)e.g., 25e.g., 1Enter your data heree.g., Precipitate observed at >X µM
e.g., HEPES (7.4)e.g., 37e.g., 2Enter your data heree.g., Slight cloudiness
Protocol for Assessing Stability

This protocol provides a general method for assessing the stability of this compound in your experimental buffer over time.

  • Prepare a solution of this compound in your experimental buffer at a concentration below its determined solubility limit.

  • Divide the solution into several aliquots.

  • Take a "Time Zero" (T=0) sample immediately after preparation. Stop any potential degradation by mixing it with an equal volume of a cold organic solvent (e.g., acetonitrile) and store it at -20°C or analyze it immediately by HPLC.

  • Incubate the remaining aliquots under your experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take a sample and process it in the same way as the T=0 sample.

  • Analyze all samples by HPLC to determine the concentration of this compound remaining at each time point.

  • Plot the concentration of this compound versus time to determine its stability profile.

Data Presentation: this compound Stability
Buffer System (pH)Temperature (°C)Time Point (hours)% Remaining of Initial Concentration
e.g., PBS (7.4)e.g., 370100
e.g., PBS (7.4)e.g., 371Enter your data here
e.g., PBS (7.4)e.g., 372Enter your data here
e.g., PBS (7.4)e.g., 374Enter your data here
e.g., PBS (7.4)e.g., 378Enter your data here
e.g., PBS (7.4)e.g., 3724Enter your data here

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_solubility Solubility Assessment cluster_stability Stability Assessment prep_stock Prepare 10 mM Stock in 100% DMSO prep_dilutions Prepare Serial Dilutions in Experimental Buffer prep_stock->prep_dilutions Add stock to buffer with vortexing prep_stable Prepare Solution below Solubility Limit prep_stock->prep_stable incubate_sol Incubate at Experimental Temperature prep_dilutions->incubate_sol observe Visual Inspection for Precipitation incubate_sol->observe centrifuge Centrifuge to Pellet Precipitate observe->centrifuge If cloudy analyze_sol Analyze Supernatant (e.g., HPLC) observe->analyze_sol If clear centrifuge->analyze_sol time_points Incubate and Sample at Time Points (T=0, 1, 2, 4...) prep_stable->time_points stop_reaction Quench with Organic Solvent time_points->stop_reaction analyze_stab Analyze Samples (e.g., HPLC) stop_reaction->analyze_stab

Caption: Workflow for determining the solubility and stability of this compound.

signaling_pathway cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor G_protein Gi/o Protein mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits JNJ This compound (Positive Allosteric Modulator) JNJ->mGlu2 Binds to allosteric site Glutamate Glutamate (Endogenous Agonist) Glutamate->mGlu2 Binds to orthosteric site cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Simplified signaling pathway of the mGlu2 receptor modulated by this compound.

References

Improving signal-to-noise ratio in JNJ-40068782 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using JNJ-40068782 and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). As a PAM, it does not bind to the same site as the endogenous ligand, glutamate (the orthosteric site). Instead, it binds to a distinct allosteric site on the receptor, which potentiates the receptor's response to glutamate.

Q2: In what types of assays is this compound typically used?

A2: this compound is frequently used in both radioligand binding assays and functional assays to study the mGlu2 receptor. Its tritiated form, [3H]this compound, is particularly useful as a radioligand to probe the allosteric binding site of the mGlu2 receptor. Functional assays include GTPγS binding assays and thallium flux assays, which measure downstream signaling events following receptor activation.

Q3: What are the common causes of a low signal-to-noise ratio in experiments with this compound?

A3: A low signal-to-noise ratio can stem from several factors, including:

  • High non-specific binding: The radioligand or compound binds to sites other than the mGlu2 receptor.

  • Low specific binding: Insufficient binding of the radioligand or compound to the mGlu2 receptor.

  • Suboptimal reagent concentrations: Incorrect concentrations of the radioligand, competitor, or other assay components.

  • Inappropriate incubation times or temperatures: Conditions that do not allow for binding equilibrium or lead to degradation of reagents.

  • Problems with cell or membrane preparation: Low receptor expression or presence of interfering substances.

Q4: How can I determine the optimal concentration of [3H]this compound for a competition binding assay?

A4: The optimal concentration of [3H]this compound for a competition binding assay is typically at or below its equilibrium dissociation constant (Kd). This concentration should be low enough to minimize non-specific binding while still providing a robust signal. It is recommended to perform a saturation binding experiment to determine the Kd of [3H]this compound for your specific membrane preparation.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in [3H]this compound Radioligand Binding Assays

High non-specific binding can obscure the specific signal, leading to a poor signal-to-noise ratio. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Radioligand concentration is too high. Use a concentration of [3H]this compound at or below the Kd. Perform a saturation binding experiment to determine the optimal concentration.
Insufficient blocking of non-specific sites. Include a blocking agent like bovine serum albumin (BSA) at 0.1-0.5% in your binding buffer.
Inadequate washing. Increase the number of wash steps (e.g., from 3 to 4) with ice-cold wash buffer. Ensure the washing is performed rapidly to minimize dissociation of the specifically bound radioligand.
Binding of the radioligand to filters. Pre-soak the glass fiber filters (e.g., GF/B or GF/C) in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes before use to reduce non-specific binding of the radioligand to the filter.
Lipophilicity of the compound. Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to reduce non-specific binding of hydrophobic compounds.
Issue 2: Low Specific Signal in mGlu2 Functional Assays (e.g., GTPγS, Thallium Flux)

A weak specific signal can make it difficult to determine the potency and efficacy of this compound.

Potential Cause Recommended Solution
Low receptor expression in cells or membranes. Use a cell line with higher mGlu2 receptor expression or prepare membranes from a tissue known to have high mGlu2 density.
Suboptimal agonist (glutamate) concentration. For PAM assays, use an EC20 concentration of glutamate. This concentration should be determined for each cell system. An EC20 concentration provides a submaximal response that can be potentiated by the PAM.
Inactive or degraded reagents. Use fresh, high-quality reagents. Ensure proper storage of this compound, glutamate, and other critical components.
Incorrect assay buffer composition. Ensure the buffer composition, including ion concentrations (e.g., Mg2+, Na+) and pH, is optimal for mGlu2 receptor function.
Inappropriate incubation time or temperature. Optimize the incubation time and temperature to ensure the reaction reaches equilibrium without causing reagent degradation.

Experimental Protocols

Protocol 1: [3H]this compound Competition Radioligand Binding Assay

This protocol is for determining the binding affinity of a test compound for the mGlu2 receptor by measuring its ability to displace [3H]this compound.

Materials:

  • Membrane preparation from cells expressing the mGlu2 receptor.

  • [3H]this compound

  • Unlabeled this compound (for determining non-specific binding)

  • Test compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% PEI

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) OR 50 µL of a saturating concentration of unlabeled this compound (e.g., 10 µM, for non-specific binding) OR 50 µL of the test compound dilution.

    • 50 µL of [3H]this compound at a concentration at or below its Kd (e.g., 1-5 nM).

    • 100 µL of the membrane preparation (5-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with 200 µL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation fluid to each vial and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log of the competitor concentration.

  • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Protocol 2: GTPγS Binding Assay for mGlu2 PAMs

This functional assay measures the activation of G-proteins following mGlu2 receptor stimulation.

Materials:

  • Membrane preparation from cells expressing the mGlu2 receptor.

  • This compound or other test compound.

  • Glutamate

  • [35S]GTPγS

  • GDP

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • 96-well plates

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound and a fixed EC20 concentration of glutamate in assay buffer.

  • In a 96-well plate, add:

    • 50 µL of assay buffer containing GDP (final concentration ~10 µM).

    • 50 µL of the this compound dilution with the fixed concentration of glutamate.

    • 50 µL of the membrane preparation (10-30 µg of protein).

  • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate the reaction by adding 50 µL of [35S]GTPγS (final concentration 0.1-0.5 nM).

  • Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters 3-4 times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity.

Data Analysis:

  • Plot the [35S]GTPγS binding as a function of the log of the this compound concentration.

  • Fit the data using a non-linear regression model to determine the EC50 and Emax values.

Visualizations

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR2 mGlu2 Receptor Glutamate->mGluR2 Binds to orthosteric site JNJ40068782 This compound (PAM) JNJ40068782->mGluR2 Binds to allosteric site G_protein Gi/o Protein mGluR2->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation) G_protein->Downstream Modulates cAMP cAMP AdenylylCyclase->cAMP Reduces production

Caption: Simplified signaling pathway of the mGlu2 receptor.

troubleshooting_workflow start Low Signal-to-Noise Ratio check_nsb Is Non-Specific Binding (NSB) > 30% of Total? start->check_nsb high_nsb High NSB Troubleshooting check_nsb->high_nsb Yes low_signal Low Specific Signal check_nsb->low_signal No optimize_radioligand Lower [Radioligand] high_nsb->optimize_radioligand optimize_washing Increase Washes / Use PEI-coated filters high_nsb->optimize_washing optimize_receptor Increase Receptor Concentration low_signal->optimize_receptor optimize_reagents Check Reagent Activity / Optimize Agonist Conc. low_signal->optimize_reagents end Improved S/N Ratio optimize_radioligand->end optimize_washing->end optimize_receptor->end optimize_reagents->end

References

Technical Support Center: JNJ-40068782 Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-40068782, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective positive allosteric modulator (PAM) of the mGlu2 receptor.[1][2] As a PAM, it does not directly activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[3][4] It binds to a site on the receptor distinct from the glutamate binding site, known as an allosteric site.[3][5]

Q2: What is the expected shape of a this compound dose-response curve?

In the presence of a fixed concentration of glutamate, a dose-response curve for this compound is expected to be sigmoidal. The response will increase with higher concentrations of this compound until a plateau is reached, representing the maximum potentiation effect.

Q3: I am not observing a dose-dependent potentiation. What are the possible reasons?

Several factors could contribute to a lack of a clear dose-response effect:

  • Sub-optimal Glutamate Concentration: The potentiating effect of this compound is dependent on the presence of glutamate. If the concentration of glutamate used in the assay is too low or too high (saturating), the modulatory effect of this compound may not be apparent. It is recommended to first perform a dose-response curve for glutamate to determine an EC20 or similar sub-maximal concentration to use for testing this compound.

  • Compound Instability: Ensure the integrity of your this compound stock solution. Improper storage or repeated freeze-thaw cycles can lead to degradation.

  • Cell Health and Density: The health and density of the cells expressing the mGlu2 receptor are critical. Ensure cells are healthy, in a logarithmic growth phase, and seeded at a consistent density.

  • Assay-Specific Issues: The choice of assay and its sensitivity can impact the results. For example, a cAMP assay might be more sensitive than a calcium mobilization assay in certain cell types.

Q4: My IC50/EC50 values are different from published data. Why might this be?

Discrepancies in IC50 or EC50 values can arise from variations in experimental conditions:

  • Cell Line: Different cell lines (e.g., CHO, HEK293) and their level of mGlu2 receptor expression can influence potency measurements.

  • Glutamate Concentration: The concentration of glutamate used will directly impact the apparent potency of the PAM.

  • Assay Buffer and Components: The composition of the assay buffer, including the presence of serum proteins, can affect compound availability and potency.

  • Incubation Time: The duration of compound incubation can influence the observed effect.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during serial dilutions.Ensure proper cell counting and seeding techniques. Use calibrated pipettes and prepare fresh dilution series for each experiment.
No response to this compound Inactive compound, low receptor expression, inappropriate assay conditions.Verify compound integrity. Confirm mGlu2 receptor expression in the cell line. Optimize glutamate concentration and assay parameters.
Steep or shallow dose-response curve Compound precipitation at high concentrations, assay window limitations.Check for compound solubility in the assay medium. Ensure the assay has a sufficient dynamic range to capture the full dose-response.
Unexpected antagonist effect Off-target effects at high concentrations.Test this compound for activity at other related receptors to rule out off-target effects. Lower the maximum concentration used.

Quantitative Data Summary

Compound Parameter Value Assay Conditions Reference
This compoundIC5038 nMDisplacement of a radiolabeled ligand in CHO cells expressing the mGlu2 receptor.[1]
JNJ-40411813IC5068 ± 29 nmol/LDisplacement of [3H]this compound from hmGlu2 CHO cell membranes.[5]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for the mGlu2 receptor, using a radiolabeled PAM like [3H]this compound.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mGlu2 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM CaCl2).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled PAM (e.g., [3H]this compound), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Workflows

The activation of the mGlu2 receptor by glutamate, potentiated by this compound, initiates a cascade of intracellular events.

mGlu2_Signaling_Pathway Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds JNJ40068782 This compound (PAM) JNJ40068782->mGlu2 Potentiates G_protein Gαi/o Protein mGlu2->G_protein Activates MAPK_pathway MAPK/ERK Pathway mGlu2->MAPK_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces

Caption: mGlu2 receptor signaling pathway activated by glutamate and potentiated by this compound.

Upon activation, the mGlu2 receptor, a G-protein coupled receptor (GPCR), couples to the Gαi/o subunit.[6] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7][8] Additionally, mGlu2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7]

experimental_workflow start Start cell_culture Culture mGlu2-expressing cells start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding glutamate_curve Determine Glutamate EC20 seeding->glutamate_curve treatment Treat cells with Glutamate (EC20) + this compound dilutions seeding->treatment compound_prep Prepare serial dilutions of this compound glutamate_curve->compound_prep compound_prep->treatment incubation Incubate for defined period treatment->incubation assay Perform functional assay (e.g., cAMP measurement) incubation->assay data_analysis Analyze data and plot dose-response curve assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for determining the dose-response of this compound.

References

Potential off-target effects of JNJ-40068782

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JNJ-40068782 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). Unlike agonists that directly activate the receptor at the orthosteric binding site, this compound binds to a distinct allosteric site on the mGlu2 receptor.[1] This binding potentiates the receptor's response to the endogenous ligand, glutamate.

Q2: Have any specific off-target effects of this compound been reported in the literature?

Based on currently available public information, specific off-target binding profiles or off-target-related adverse effects for this compound have not been detailed in peer-reviewed literature. Pharmaceutical development of such compounds typically involves extensive selectivity screening during preclinical safety pharmacology studies to identify potential off-target interactions. However, the results of these proprietary studies are not always publicly disclosed.

Q3: What are the typical approaches to evaluate the selectivity of a compound like this compound?

The selectivity of a compound is generally assessed through a tiered approach:

  • Primary Screening: Initial screens against a broad panel of receptors, ion channels, transporters, and enzymes to identify potential off-target "hits."

  • Secondary Screening: Follow-up dose-response assays for any initial hits to confirm the interaction and determine the potency (e.g., Ki, IC50, or EC50).

  • Functional Assays: Cellular or tissue-based assays to determine if the off-target binding translates into a functional effect (agonist, antagonist, or modulator activity).

  • In Vivo Models: Animal studies to assess for physiological or behavioral changes that may be indicative of off-target effects.

Troubleshooting Guide: Investigating Unexpected Experimental Results

Q4: My experimental results with this compound are inconsistent with the known on-target effects on the mGlu2 receptor. How can I determine if this is due to an off-target effect?

If you observe unexpected results, a systematic troubleshooting process is recommended. The following workflow can help you investigate potential off-target effects as a source of your findings.

G cluster_0 Initial Observation cluster_1 Experimental Verification cluster_2 On-Target Hypothesis Testing cluster_3 Off-Target Investigation A Unexpected Experimental Result Observed B Confirm Result with Fresh Compound and Reagents A->B C Verify Cell Line/Animal Model Integrity B->C D Validate Assay Performance (Positive/Negative Controls) C->D E Use a Structurally Different mGlu2 PAM D->E If result is reproducible F Use an mGlu2 Antagonist to Block the Effect E->F G Utilize an mGlu2 Knockout/Knockdown System F->G H Literature Search for Off-Targets of Similar Compounds G->H If effect persists and is not mGlu2-mediated I In Silico Target Prediction H->I J Broad Off-Target Screening Panel I->J K Functional Assays on Suspected Off-Targets J->K

Figure 1. Workflow for troubleshooting unexpected experimental outcomes.

Q5: What kind of in vitro screening panels are available to test for off-target activity?

Several contract research organizations (CROs) offer comprehensive off-target screening panels. These panels typically include a wide range of G-protein coupled receptors (GPCRs), kinases, ion channels, and other pharmacologically relevant targets. The choice of panel depends on the research question and budget.

Table 1: Examples of Commercially Available Off-Target Screening Panels

Panel TypeDescriptionTypical Number of TargetsAssay Format
Broad Target Panel A comprehensive screen against a diverse set of major drug target classes.> 400Radioligand Binding or Functional Assays
Safety Pharmacology Panel Focuses on targets known to be associated with adverse drug reactions (e.g., hERG, cardiac ion channels, CNS receptors).40 - 100Radioligand Binding and Functional Assays
Kinase Panel Screens against a large number of protein kinases to assess selectivity.> 300Enzymatic Assays
GPCR Panel Specifically targets a wide array of G-protein coupled receptors.> 150Radioligand Binding or Functional Assays

Q6: I have identified a potential off-target interaction. What is the next step?

Confirmation of a suspected off-target interaction requires further experimentation. The following steps are recommended:

  • Determine Potency: Conduct concentration-response experiments at the off-target to determine the potency (e.g., IC50 or EC50) of this compound.

  • Assess Functional Relevance: Use a functional assay to determine if the binding to the off-target results in a biological response in your experimental system.

  • Compare On-Target vs. Off-Target Potency: A key consideration is the therapeutic window. If the potency at the off-target is significantly lower (e.g., >100-fold) than the on-target potency for the mGlu2 receptor, the off-target effect may not be physiologically relevant at the concentrations used in your experiments.

Signaling Pathway Considerations

Q7: How does the on-target activity of this compound at the mGlu2 receptor work, and where could potential off-target effects interfere?

This compound enhances the signaling of the mGlu2 receptor, which is a Gi/o-coupled GPCR. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Potential off-target effects could arise from interactions with other signaling pathways that modulate cAMP or other downstream effectors.

G cluster_0 On-Target mGlu2 Pathway cluster_1 Potential Off-Target Interactions Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 JNJ40068782 This compound JNJ40068782->mGlu2 potentiates Gi_o Gi/o Protein mGlu2->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., Modulation of Ion Channels, Neurotransmitter Release) PKA->CellularResponse phosphorylates targets OtherGPCR Other GPCR (Gs/Gq) OtherGPCR->AC can activate/inhibit OtherKinase Other Kinase OtherKinase->CellularResponse can modulate

Figure 2. On-target mGlu2 signaling and potential points of off-target interference.

References

JNJ-40068782 assay validation and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the validation and quality control of assays involving JNJ-40068782, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] As a PAM, it does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous agonist, glutamate.[2] The mGlu2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5]

Q2: What types of assays are suitable for characterizing this compound activity?

A2: Both biochemical and cell-based assays are appropriate.

  • Biochemical Assays: Radioligand binding assays are suitable for determining the binding affinity of this compound to the mGlu2 receptor.[2]

  • Cell-Based Assays: Functional assays that measure the downstream consequences of mGlu2 receptor activation are ideal. A common approach is to measure the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human mGlu2 receptor.[4]

Q3: What are the expected results in a functional assay with this compound?

A3: In the presence of a sub-maximal concentration of glutamate, this compound should produce a concentration-dependent potentiation of the glutamate-induced inhibition of cAMP production. A pEC50 value of approximately 8.09 has been reported for this compound in a functional assay.[1]

Q4: Are there any known liabilities or off-target effects of this compound?

A4: The provided search results do not contain specific information on the off-target effects of this compound. As with any pharmacological tool, it is recommended to perform selectivity profiling against a panel of relevant receptors and enzymes to assess its specificity.

Troubleshooting Guides

Biochemical Assay: Radioligand Binding
Issue Possible Cause Troubleshooting Steps
High non-specific binding 1. Radioligand concentration is too high.2. Insufficient blocking of non-specific sites.3. Inadequate washing steps.1. Titrate the radioligand to an optimal concentration (typically at or below its Kd).2. Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.3. Optimize the number and duration of wash steps to effectively remove unbound radioligand.
Low specific binding 1. Degraded radioligand or compound.2. Insufficient receptor expression in the membrane preparation.3. Suboptimal assay conditions (e.g., incubation time, temperature, pH).1. Verify the integrity and purity of the radioligand and test compounds.2. Use a membrane preparation with a higher density of the target receptor.3. Optimize incubation time, temperature, and buffer composition (pH, ionic strength).
Inconsistent results between experiments 1. Variability in membrane preparation.2. Pipetting errors.3. Fluctuation in incubation temperature.1. Use a single, large batch of qualified membrane preparation for a series of experiments.2. Calibrate and verify the accuracy of all pipettes.3. Ensure a stable and uniform temperature during the incubation period.
Cell-Based Assay: cAMP Measurement
Issue Possible Cause Troubleshooting Steps
High basal cAMP levels 1. Cells are over-stimulated.2. Contamination of cell culture.3. Inappropriate forskolin (B1673556) concentration.1. Reduce cell seeding density or serum concentration in the culture medium.2. Check for and eliminate any microbial contamination.3. Titrate forskolin to determine the optimal concentration that gives a robust but not maximal stimulation.
Low signal-to-background ratio 1. Low receptor expression.2. Inefficient coupling of the receptor to the signaling pathway.3. Suboptimal glutamate concentration.1. Use a cell line with higher mGlu2 receptor expression or consider generating a new stable cell line.2. Ensure the cell line expresses the necessary G proteins for mGlu2 signaling.3. Determine the EC20 or a sub-maximal concentration of glutamate for potentiation studies.
"Probe-dependence" of PAM activity The observed potency or efficacy of the PAM varies with the orthosteric agonist used.This is a known phenomenon for allosteric modulators. If possible, characterize the activity of this compound with the endogenous agonist, glutamate. Be consistent with the choice of agonist for routine assays.
Cell health issues (detachment, death) 1. Compound toxicity.2. Inappropriate assay conditions.1. Assess the cytotoxicity of this compound and other assay components.2. Optimize assay parameters such as incubation time and reagent concentrations to minimize cell stress.

Experimental Protocols

Biochemical Assay: [³H]-PAM Radioligand Binding

This protocol is adapted from a study describing the characterization of mGlu2 receptor allosteric modulators.[2]

Objective: To determine the binding affinity of this compound for the mGlu2 receptor through competition with a radiolabeled mGlu2 PAM.

Materials:

  • Membrane preparation from cells stably expressing the human mGlu2 receptor.

  • [³H]-labeled mGlu2 PAM radioligand.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled mGlu2 PAM (for non-specific binding), and 25 µL of the this compound dilution series.

  • Add 25 µL of the [³H]-PAM radioligand at a final concentration close to its Kd.

  • Add 25 µL of the mGlu2 membrane preparation (protein concentration to be optimized).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count in a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Parameter Value
Radioligand Concentration~Kd of the radioligand
Incubation Time60 minutes
Incubation TemperatureRoom Temperature
Membrane ProteinTo be optimized
Cell-Based Assay: cAMP Inhibition

Objective: To determine the potency and efficacy of this compound in potentiating glutamate-mediated inhibition of cAMP production.

Materials:

  • A cell line stably expressing the human mGlu2 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay Buffer: HBSS or other suitable buffer.

  • Glutamate.

  • JNJ-40066782.

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA).

Methodology:

  • Seed the mGlu2-expressing cells in a 96- or 384-well plate and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with assay buffer containing IBMX. Incubate for 30 minutes at room temperature.

  • Prepare a dilution series of this compound in assay buffer containing a fixed, sub-maximal concentration of glutamate (e.g., EC20).

  • Add the this compound/glutamate solutions to the cells and incubate for 15-30 minutes at room temperature.

  • Add a fixed concentration of forskolin to all wells except the basal control wells.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

Data Analysis: Normalize the data to the forskolin-stimulated response (100%) and the basal response (0%). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum potentiation.

Parameter Typical Concentration
GlutamateEC20 (to be determined empirically)
Forskolin~1-10 µM (to be optimized)
IBMX~100-500 µM
Incubation TimesAs described in the protocol

Visualizations

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds This compound This compound This compound->mGlu2_Receptor Potentiates G_protein Gαi/o Protein mGlu2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Caption: mGlu2 receptor signaling pathway activated by glutamate and potentiated by this compound.

cAMP_Assay_Workflow Start Start Seed_Cells 1. Seed mGlu2-expressing cells in a multi-well plate Start->Seed_Cells Pre_incubation 2. Pre-incubate with IBMX Seed_Cells->Pre_incubation Add_Compounds 3. Add this compound and a sub-maximal concentration of Glutamate Pre_incubation->Add_Compounds Stimulate 4. Stimulate with Forskolin Add_Compounds->Stimulate Lyse_and_Detect 5. Lyse cells and detect cAMP levels Stimulate->Lyse_and_Detect Data_Analysis 6. Analyze data to determine EC50 Lyse_and_Detect->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based cAMP inhibition assay to characterize this compound.

References

Technical Support Center: [3H]JNJ-40068782 Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [3H]JNJ-40068782 in radioligand binding assays. The information is tailored to scientists and drug development professionals working with this potent, selective, and systemically active positive allosteric modulator (PAM) of the mGlu2 receptor.

Troubleshooting Guide: Overcoming Low Signal

Low signal in a [3H]this compound binding assay can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving common issues in a question-and-answer format.

Q1: My total binding counts are very low, close to the background. What are the primary areas I should investigate?

A1: Low total binding is a common issue and can stem from several factors related to your reagents, receptor preparation, and assay conditions. Here are the key areas to troubleshoot:

  • Radioligand Integrity:

    • Degradation: Ensure your [3H]this compound has not expired and has been stored correctly according to the manufacturer's instructions to prevent radiochemical decomposition.

    • Specific Activity: Verify the specific activity of your radioligand lot. A lower than expected specific activity will result in a weaker signal.

  • Receptor Preparation Quality:

    • Inactive Receptors: The mGlu2 receptors in your membrane preparation may have degraded due to improper storage, an excessive number of freeze-thaw cycles, or protease activity. Always use freshly prepared membranes or aliquots that have been stored properly at -80°C.

    • Insufficient Receptor Concentration: The amount of receptor in your assay may be too low to generate a detectable signal. It may be necessary to titrate the amount of membrane protein to optimize the assay.

  • Suboptimal Assay Conditions:

    • Incubation Time and Temperature: Ensure that the incubation is long enough to reach equilibrium. For [3H]this compound, this is typically 60-120 minutes at room temperature.

    • Buffer Composition: The pH, ionic strength, and presence of necessary co-factors in your assay buffer are critical. Ensure your buffer composition is appropriate for mGlu2 receptor binding.

Q2: I have a high background signal (high non-specific binding), which is masking my specific signal. How can I reduce it?

A2: High non-specific binding can significantly reduce your signal-to-noise ratio. Here are several strategies to mitigate this:

  • Optimize Blocking Agents: The inclusion of a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer can help to minimize non-specific interactions.

  • Adjust Buffer Composition: Increasing the salt concentration or including a mild detergent in your wash buffer can disrupt non-specific binding.

  • Pre-treat Filters: Soaking your filter plates (e.g., GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can reduce the binding of the radioligand to the filter itself.[1]

  • Optimize Washing Steps: Ensure your washing procedure is stringent enough to remove unbound radioligand without causing significant dissociation of the specifically bound ligand. This can be achieved by increasing the number of washes or using ice-cold wash buffer.

Q3: My experimental results are not reproducible. What are the likely causes?

A3: Poor reproducibility often points to inconsistencies in the assay setup and execution. Key areas to focus on include:

  • Pipetting Accuracy: Ensure consistent and accurate pipetting of all reagents, especially the radioligand and competing compounds.

  • Consistent Incubation Times: Use a precise timer for all incubation steps to ensure that equilibrium is reached consistently across all samples.

  • Homogeneous Membrane Preparation: Thoroughly homogenize your membrane preparation before aliquoting to avoid variability in receptor concentration between wells.

  • Stable Temperature Control: Maintain a consistent temperature during incubation, as temperature fluctuations can affect binding kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in radioligand binding assays?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2).[2] Its tritiated form, [3H]this compound, is a valuable radioligand for studying the allosteric binding site of the mGlu2 receptor, characterizing the affinity of other PAMs, and for screening new compounds that target this site.

Q2: What is an acceptable level of specific binding in a [3H]this compound assay?

A2: Ideally, specific binding should account for at least 80-90% of the total binding. High non-specific binding (greater than 50% of total binding) can obscure the specific signal and lead to inaccurate results.

Q3: How is non-specific binding determined in this assay?

A3: Non-specific binding is determined by measuring the amount of [3H]this compound that binds in the presence of a high concentration of a non-radiolabeled compound that also binds to the allosteric site of the mGlu2 receptor. This "cold" ligand will occupy the specific binding sites, so any remaining bound radioactivity is considered non-specific.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a typical [3H]this compound binding assay. Please note that optimal conditions may vary depending on the specific tissue or cell line being used.

Table 1: Radioligand and Receptor Parameters

ParameterTypical ValueNotes
Radioligand[3H]this compound
Specific Activity>20 Ci/mmolVaries by lot; always check the certificate of analysis.
Receptor SourceCHO or HEK293 cells expressing human mGlu2, or rat cortical membranes.
Kd (dissociation constant)~1-10 nMThis should be determined experimentally for your system.
Bmax (receptor density)VariesDependent on the expression level in the chosen cell line or tissue.

Table 2: Typical Assay Conditions

ParameterRecommended ConditionNotes
Incubation TemperatureRoom Temperature (~25°C)
Incubation Time60 - 120 minutesShould be sufficient to reach equilibrium.
Protein Concentration50 - 200 µ g/well Needs to be optimized for your specific membrane preparation.
Assay Buffer50 mM Tris-HCl, pH 7.4May require optimization with additional salts or BSA.
Non-specific Binding Agent10 µM unlabeled this compound or another suitable mGlu2 PAM

Experimental Protocols

I. Membrane Preparation from Cultured Cells (e.g., CHO-hmGlu2)
  • Cell Culture: Grow CHO cells stably expressing the human mGlu2 receptor to confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS). Scrape the cells into fresh, ice-cold DPBS.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Membrane Pelleting: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

II. [3H]this compound Saturation Binding Assay
  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding and non-specific binding for a range of [3H]this compound concentrations (e.g., 0.1 to 50 nM).

  • Reagent Addition:

    • Total Binding: Add assay buffer.

    • Non-specific Binding: Add a saturating concentration of an unlabeled mGlu2 PAM (e.g., 10 µM JNJ-40411813).

    • Add the varying concentrations of [3H]this compound to the respective wells.

  • Initiate Reaction: Add the diluted membrane preparation (e.g., 100 µg of protein) to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a PEI-pre-soaked glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding versus the concentration of [3H]this compound and fit the data using non-linear regression to determine the Kd and Bmax.

Visualizations

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (CHO-hmGlu2) harvest 2. Cell Harvesting cell_culture->harvest lysis 3. Lysis & Homogenization harvest->lysis centrifugation 4. Centrifugation & Washing lysis->centrifugation quantification 5. Protein Quantification centrifugation->quantification storage 6. Storage at -80°C quantification->storage initiate_reaction 9. Add Membrane Prep storage->initiate_reaction plate_setup 7. 96-well Plate Setup (Total & Non-specific) reagent_addition 8. Add Radioligand & Competing Ligand plate_setup->reagent_addition reagent_addition->initiate_reaction incubation 10. Incubation (60-120 min, RT) initiate_reaction->incubation filtration 11. Filtration & Washing incubation->filtration counting 12. Scintillation Counting filtration->counting data_analysis 13. Data Analysis (Kd & Bmax) counting->data_analysis

Caption: Experimental workflow for a [3H]this compound radioligand binding assay.

mGlu2_signaling_pathway cluster_downstream Downstream Signaling Glutamate Glutamate mGlu2 mGlu2 Receptor Orthosteric Site Allosteric Site Glutamate->mGlu2:p1 Binds PAM [3H]this compound (PAM) PAM->mGlu2:p2 Binds & Potentiates Gi_Go Gi/Go Protein Activation mGlu2->Gi_Go Activates AC_inhibition Adenylyl Cyclase Inhibition Gi_Go->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition

Caption: Simplified signaling pathway of the mGlu2 receptor activated by glutamate and potentiated by a PAM.

References

Technical Support Center: JNJ-40068782 Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the long-term storage and stability of the research compound JNJ-40068782. Specific, validated long-term stability data for this compound is not publicly available. The information presented here is based on general best practices for small molecule research compounds and publicly available safety and handling information. Researchers are strongly advised to conduct their own stability studies for their specific lots and formulations of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for this compound?

A1: Based on available information for similar research compounds and the negative control, this compound should be stored in a dry, dark environment.[1] For long-term storage, it is advisable to store the compound as a solid at low temperatures, such as -20°C or -80°C, in a tightly sealed container to prevent moisture absorption and degradation.

Q2: How should I handle this compound upon receipt?

A2: this compound is shipped under ambient temperature as a non-hazardous chemical and is considered stable for a few weeks during ordinary shipping.[1] Upon receipt, it is recommended to store it under the recommended long-term storage conditions, especially if it is not intended for immediate use.

Q3: What are the known hazards of this compound?

A3: According to the Material Safety Data Sheet (MSDS), this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed during handling.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color of a solution can be an indicator of degradation. It is recommended to perform an analytical check, such as HPLC, to assess the purity and integrity of the compound before use. Refer to the Troubleshooting Guide for more details.

Q5: Can I store this compound in solution?

A5: Storing small molecules in solution for extended periods is generally not recommended as it can accelerate degradation. If you must store it in solution, use a high-purity, anhydrous solvent, and store at -80°C. It is crucial to conduct stability studies on the solution to determine its viability over time.

Hypothetical Long-Term Stability Data

The following tables represent illustrative data from a hypothetical long-term stability study of this compound solid powder. This is not actual data and should be used for guidance purposes only.

Table 1: Stability of Solid this compound at Different Temperatures

Storage ConditionTime PointPurity (%) by HPLCAppearance
25°C / 60% RH1 month99.5White powder
3 months98.2White powder
6 months96.5Off-white powder
4°C / Ambient RH6 months99.8White powder
12 months99.6White powder
24 months99.2White powder
-20°C12 months>99.9White powder
24 months99.8White powder
36 months99.7White powder

Table 2: Forced Degradation Study of this compound

Stress ConditionDurationPurity (%) by HPLCMajor Degradant(s)
0.1 N HCl24 hours85.2Hydrolysis product A
0.1 N NaOH24 hours78.5Hydrolysis product B
3% H₂O₂24 hours92.1Oxidation product C
60°C48 hours97.8Thermally induced degradant D
Photostability (ICH Q1B)7 days99.1Photodegradant E

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Reduced Potency or Activity in Assay - Compound degradation due to improper storage. - Multiple freeze-thaw cycles of stock solutions. - Inaccurate initial concentration determination.- Verify storage conditions (temperature, light, moisture). - Prepare fresh stock solutions from solid material. - Re-quantify the concentration of the stock solution. - Perform analytical purity check (e.g., HPLC-MS).
Change in Physical Appearance (e.g., color, clumping) - Degradation of the compound. - Absorption of moisture.- Do not use if significant changes are observed. - Assess purity using an appropriate analytical method. - Ensure containers are tightly sealed and stored in a desiccator if necessary.
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) - Presence of degradation products. - Contamination of the sample or solvent.- Compare the chromatogram with a reference standard or a freshly prepared sample. - Perform forced degradation studies to identify potential degradation products. - Use high-purity solvents and clean equipment.

Experimental Protocols

Protocol: Long-Term Stability Study of Solid this compound
  • Objective: To evaluate the stability of solid this compound under various storage conditions over an extended period.

  • Materials:

    • This compound (solid powder, multiple aliquots from the same batch)

    • Amber glass vials with screw caps

    • Controlled environment stability chambers (e.g., 25°C/60% RH, 4°C, -20°C)

    • HPLC system with a suitable column (e.g., C18)

    • Reference standard of this compound

  • Methodology:

    • Aliquot approximately 5-10 mg of solid this compound into amber glass vials.

    • Tightly seal the vials and place them in the designated stability chambers.

    • At each time point (e.g., 0, 3, 6, 12, 24, 36 months), remove one vial from each storage condition.

    • Visually inspect the sample for any changes in appearance.

    • Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the purity and identify any degradation products.

    • Compare the results to the initial time point (T=0) and the reference standard.

Visualizations

This compound This compound Hydrolysis_A Hydrolysis_A This compound->Hydrolysis_A Acidic Conditions Hydrolysis_B Hydrolysis_B This compound->Hydrolysis_B Basic Conditions Oxidation_C Oxidation_C This compound->Oxidation_C Oxidative Stress Thermal_D Thermal_D This compound->Thermal_D Heat

Caption: Hypothetical degradation pathway of this compound.

cluster_0 Planning cluster_1 Execution cluster_2 Analysis Define_Storage_Conditions Define_Storage_Conditions Sample_Preparation Sample_Preparation Define_Storage_Conditions->Sample_Preparation Select_Time_Points Select_Time_Points Sample_Pull_at_Time_Points Sample_Pull_at_Time_Points Select_Time_Points->Sample_Pull_at_Time_Points Choose_Analytical_Methods Choose_Analytical_Methods Analytical_Testing Analytical_Testing Choose_Analytical_Methods->Analytical_Testing Place_in_Stability_Chambers Place_in_Stability_Chambers Sample_Preparation->Place_in_Stability_Chambers Place_in_Stability_Chambers->Sample_Pull_at_Time_Points Visual_Inspection Visual_Inspection Sample_Pull_at_Time_Points->Visual_Inspection Visual_Inspection->Analytical_Testing Data_Evaluation Data_Evaluation Analytical_Testing->Data_Evaluation

Caption: Workflow for a long-term stability study.

Start Start Reduced_Activity Reduced Activity? Start->Reduced_Activity Check_Storage Verify Storage Conditions Reduced_Activity->Check_Storage Yes Use_Compound Use Compound Reduced_Activity->Use_Compound No Prepare_Fresh_Stock Prepare Fresh Stock Check_Storage->Prepare_Fresh_Stock Run_Purity_Test Purity Acceptable? Prepare_Fresh_Stock->Run_Purity_Test Run_Purity_Test->Use_Compound Yes Discard_Compound Discard Compound Run_Purity_Test->Discard_Compound No

Caption: Troubleshooting decision tree for reduced compound activity.

References

Validation & Comparative

A Comparative Guide to JNJ-40068782 and JNJ-46281222: Two Potent mGlu2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), JNJ-40068782 and JNJ-46281222. The mGlu2 receptor, a G-protein coupled receptor that modulates glutamatergic neurotransmission, is a significant target for the therapeutic intervention in central nervous system disorders such as schizophrenia and anxiety.[1][2] This document synthesizes available experimental data to facilitate an objective evaluation of these two compounds.

Overview of mGlu2 Receptor Signaling

The mGlu2 receptor is a class C G-protein coupled receptor that primarily couples to the Gαi/o subunit.[3][4] Upon activation by its endogenous ligand, glutamate, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6][7] Additionally, mGlu2 receptor activation can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and influence the activity of ion channels.[5][6] As a presynaptic autoreceptor, its activation typically leads to a reduction in glutamate release.[4][6]

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds G_Protein Gαi/oβγ mGlu2_Receptor->G_Protein Activates PAM This compound or JNJ-46281222 PAM->mGlu2_Receptor Binds (Allosteric site) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_Protein->MAPK_Pathway Activates Ion_Channels K+ Channels Ca2+ Channels G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified mGlu2 Receptor Signaling Pathway.

In Vitro Pharmacological Comparison

Both this compound and JNJ-46281222 are potent and selective PAMs of the mGlu2 receptor. However, studies indicate that JNJ-46281222 exhibits significantly higher affinity and potency.[8]

ParameterThis compoundJNJ-46281222Reference
Binding Affinity (KD) ~10 nM ([³H]this compound)1.7 nM ([³H]JNJ-46281222)[9][10]
Functional Potency (EC50) 143 nM (GTPγS binding)Not explicitly stated in direct comparison, but pEC50 = 7.71[1][11]
Functional Potency (IC50) 38 nMNot applicable[12]
Selectivity Selective for mGlu2Selective for mGlu2[1][9]

In Vivo Activity

Both compounds have demonstrated activity in preclinical models relevant to psychiatric disorders.

ParameterThis compoundJNJ-46281222Reference
Phencyclidine (PCP)-induced hyperlocomotion in mice (ED50) 5.7 mg/kg s.c.Data not available in provided search results[1]
Effect on sleep-wake organization in rats Decreased REM sleep (lowest active dose of 3 mg/kg p.o.)Data not available in provided search results[1]

Experimental Protocols

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of the PAMs to the mGlu2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes (e.g., CHO-K1 expressing hmGlu2) incubation Incubate membranes, radioligand, and competitor at a specific temperature (e.g., 15°C or 25°C) for a defined time (e.g., 60 minutes) prep_membranes->incubation prep_radioligand Prepare radioligand ([³H]this compound or [³H]JNJ-46281222) prep_radioligand->incubation prep_competitor Prepare unlabeled competitor (this compound or JNJ-46281222) prep_competitor->incubation filtration Rapidly filter the mixture to separate bound from free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Measure radioactivity on filters using liquid scintillation counting washing->scintillation analysis Calculate specific binding and determine binding parameters (K_D, IC_50) using non-linear regression scintillation->analysis

Caption: General workflow for radioligand binding assays.

Detailed Method for [³H]JNJ-46281222 Binding Assay: Membrane homogenates from CHO-K1 cells transiently expressing the human mGlu2 receptor are diluted in an ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 10 mM MgCl₂).[13] The reaction mixture, containing the membranes, 6 nM [³H]JNJ-46281222, and varying concentrations of the competing ligand, is incubated for 1 hour at 15°C.[13] Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled mGlu2 PAM. The incubation is terminated by rapid filtration over GF/C filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters is then quantified by liquid scintillation counting.[13]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation, providing a measure of the compound's potency and efficacy as a PAM.

GTPgS_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing mGlu2 receptors incubation Incubate membranes with reagents at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) prep_membranes->incubation prep_reagents Prepare assay buffer with GDP, [³⁵S]GTPγS, glutamate (at EC₂₀), and varying concentrations of PAM prep_reagents->incubation filtration Filter the mixture to separate bound from free [³⁵S]GTPγS incubation->filtration washing Wash filters filtration->washing scintillation Measure radioactivity on filters washing->scintillation analysis Determine the concentration-response curve and calculate EC₅₀ and maximal effect scintillation->analysis

Caption: General workflow for [³⁵S]GTPγS binding assays.

Detailed Method: Membranes from cells expressing the mGlu2 receptor are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, a fixed concentration of glutamate (typically at its EC₂₀), and varying concentrations of the PAM (e.g., this compound or JNJ-46281222).[1][8] The reaction is allowed to proceed at 30°C for 60 minutes. The amount of [³⁵S]GTPγS bound to the G-proteins is then determined by separating the membranes from the free radioligand via filtration and quantifying the radioactivity. The data are then used to generate concentration-response curves to determine the EC₅₀ and the maximal potentiation effect of the PAM.[8]

Conclusion

Both this compound and JNJ-46281222 are valuable research tools for investigating the therapeutic potential of mGlu2 receptor modulation. The available data suggest that JNJ-46281222 possesses higher in vitro potency and affinity compared to this compound.[8] The choice between these two compounds for a particular study will depend on the specific experimental goals, including the desired potency, pharmacokinetic properties, and the specific preclinical model being used. Further head-to-head in vivo studies would be beneficial for a more complete comparative assessment of their therapeutic potential.

References

A Comparative Guide: JNJ-40068782 and the Orthosteric Antagonist LY341495 in Metabotropic Glutamate Receptor 2 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of JNJ-40068782, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), and LY341495, a potent orthosteric antagonist of group II mGlu receptors (mGlu2 and mGlu3). This comparison is supported by experimental data to inform research and drug development in therapeutic areas targeting the glutamatergic system.

Introduction

Metabotropic glutamate receptors, particularly the mGlu2 subtype, are critical regulators of synaptic transmission and neuronal excitability. Their modulation presents a promising avenue for the treatment of various central nervous system disorders, including schizophrenia, anxiety, and depression. This compound and LY341495 represent two distinct pharmacological approaches to modulating mGlu2 receptor activity. This compound acts as a PAM, enhancing the receptor's response to the endogenous agonist glutamate, while LY341495 is a competitive antagonist that blocks the binding of glutamate to the orthosteric site of both mGlu2 and mGlu3 receptors.[1] Understanding the differences in their mechanisms of action, signaling pathways, and in vivo effects is crucial for the strategic design of novel therapeutics.

Mechanism of Action

This compound is a positive allosteric modulator (PAM) that binds to a topographically distinct site on the mGlu2 receptor from the orthosteric site where glutamate binds.[2] This allosteric binding potentiates the receptor's response to glutamate, leading to a leftward and upward shift in the glutamate concentration-effect curve.[3] Importantly, this compound does not activate the receptor on its own but rather enhances the signaling mediated by the endogenous agonist. Experimental data shows that this compound does not displace the binding of the orthosteric antagonist [3H]LY-341495, confirming its allosteric binding site.[3][4]

LY341495 is a competitive orthosteric antagonist of group II mGlu receptors, with high affinity for both mGlu2 and mGlu3 subtypes.[5] It directly competes with glutamate for binding to the orthosteric site, thereby inhibiting receptor activation.[1] By blocking the presynaptic mGlu2/3 autoreceptors, which normally act to inhibit glutamate release, LY341495 can lead to an increase in synaptic glutamate levels. This paradoxical increase in glutamate can then activate other glutamate receptors, such as AMPA receptors, leading to downstream signaling cascades.[6]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and LY341495 based on available experimental data.

Table 1: In Vitro Pharmacology

ParameterThis compound (mGlu2 PAM)LY341495 (mGlu2/3 Antagonist)Reference
Binding Affinity (KD) ~10 nM (human recombinant mGlu2)1.67 ± 0.20 nM (human mGlu2) 0.75 ± 0.43 nM (human mGlu3)[3][7]
Functional Potency (EC50/IC50) EC50 = 143 nM (potentiation of EC20 glutamate in [35S]GTPγS assay) IC50 = 38 nMIC50 = 21 nM (human mGlu2) IC50 = 14 nM (human mGlu3)[3][8][9]
Selectivity Selective for mGlu2Potent at mGlu2 and mGlu3. Less potent at other mGlu subtypes (e.g., IC50 for mGlu8 = 170 nM, mGlu1a = 7.8 µM, mGlu5a = 8.2 µM)[5][8]

Table 2: In Vivo Pharmacology

ParameterThis compound (mGlu2 PAM)LY341495 (mGlu2/3 Antagonist)Reference
Model System MiceMice and Rats[3][10][11]
Pharmacological Effect Reversal of PCP-induced hyperlocomotionAntidepressant-like effects in chronic unpredictable mild stress (CUMS) model[3][10]
Effective Dose ED50 = 5.7 mg/kg s.c. (PCP-induced hyperlocomotion)Dose-dependent antidepressant-like effect (e.g., 0.3 mg/kg, non-effective dose used in combination studies)[3][10]
Other In Vivo Effects Decreases REM sleep in rats (lowest active dose of 3 mg/kg p.o.)Can impair or enhance recognition memory in rats depending on the dose[3][11]

Signaling Pathways

The distinct mechanisms of action of this compound and LY341495 result in different downstream signaling consequences.

This compound: Positive Allosteric Modulation of mGlu2 Signaling

As a PAM, this compound enhances the canonical signaling pathway of mGlu2 activation by glutamate. The mGlu2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway ultimately modulates ion channel activity and neurotransmitter release.

JNJ40068782_Signaling cluster_presynaptic Presynaptic Terminal Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds JNJ40068782 This compound JNJ40068782->mGlu2 Binds (Allosteric Site) G_protein Gαi/o mGlu2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicle Glutamate Vesicle G_protein->Vesicle Inhibits Fusion cAMP ↓ cAMP AC->cAMP Release ↓ Glutamate Release Vesicle->Release

This compound enhances glutamate-mediated mGlu2 signaling.
LY341495: Orthosteric Antagonism and Downstream Consequences

LY341495 blocks the presynaptic mGlu2/3 autoreceptors, leading to disinhibition of glutamate release. The resulting increase in synaptic glutamate can then activate postsynaptic ionotropic glutamate receptors (e.g., AMPA receptors), triggering a cascade of intracellular events associated with neuroplasticity and antidepressant effects.

LY341495_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal LY341495 LY341495 mGlu2_3 mGlu2/3 Autoreceptor LY341495->mGlu2_3 Blocks Glutamate_release ↑ Glutamate Release mGlu2_3->Glutamate_release Inhibition Removed Glutamate_cleft Glutamate Glutamate_release->Glutamate_cleft AMPA_R AMPA Receptor Glutamate_cleft->AMPA_R Activates mTORC1 mTORC1 Signaling AMPA_R->mTORC1 Synaptic_plasticity ↑ Synaptic Plasticity mTORC1->Synaptic_plasticity

LY341495 blocks mGlu2/3 autoreceptors, increasing glutamate release.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

[35S]GTPγS Binding Assay (for this compound)

This functional assay measures the activation of G protein-coupled receptors.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu2 receptor (e.g., CHO cells).

  • Assay Buffer: A typical buffer contains 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

  • Incubation: Membranes are incubated with varying concentrations of this compound in the presence of a fixed, sub-maximal (EC20) concentration of glutamate. The reaction mixture also contains GDP and [35S]GTPγS.

  • Reaction Termination: The binding reaction is stopped by rapid filtration through glass fiber filters.

  • Detection: The amount of [35S]GTPγS bound to the G proteins is quantified using liquid scintillation counting.

  • Data Analysis: The EC50 for the potentiation by this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[3]

Radioligand Binding Assay (for this compound and LY341495)

This assay is used to determine the binding affinity (KD) of a ligand to its receptor.

  • Radioligand: A tritiated form of the ligand ([3H]this compound or [3H]LY341495) is used.

  • Membrane Preparation: Membranes from cells expressing the target receptor or from brain tissue are used.

  • Incubation: Membranes are incubated with increasing concentrations of the radioligand to determine total binding. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis or non-linear regression to determine the KD and Bmax (receptor density).[3][7][12]

In Vivo Phencyclidine (PCP)-Induced Hyperlocomotion (for this compound)

This is a common animal model used to screen for antipsychotic-like activity.

  • Animals: Male mice are typically used.

  • Drug Administration: this compound is administered subcutaneously (s.c.) at various doses.

  • PCP Administration: After a pre-treatment period, mice are challenged with PCP (a non-competitive NMDA receptor antagonist that induces hyperlocomotion).

  • Locomotor Activity Measurement: The locomotor activity of the mice is recorded using automated activity monitors.

  • Data Analysis: The ability of this compound to reverse the PCP-induced increase in locomotor activity is quantified, and the ED50 is calculated.[3][4]

Chronic Unpredictable Mild Stress (CUMS) Model (for LY341495)

This is a widely used rodent model of depression.

  • Stress Induction: Animals are subjected to a series of mild, unpredictable stressors over several weeks to induce a depressive-like phenotype.

  • Drug Administration: LY341495 is administered to the stressed animals.

  • Behavioral Testing: The antidepressant-like effects are assessed using tests such as the Forced Swim Test (FST) or the Sucrose Preference Test.

  • Biochemical Analysis: Brain tissue can be collected to measure changes in signaling molecules (e.g., mTORC1 pathway proteins) via Western blotting.[6][10]

Logical Relationship: Orthosteric vs. Allosteric Modulation

The fundamental difference between this compound and LY341495 lies in their binding sites and resulting modulatory effects. This relationship can be visualized as follows:

Orthosteric_vs_Allosteric cluster_receptor mGlu2 Receptor cluster_ligands Ligands Orthosteric_Site Orthosteric Site Allosteric_Site Allosteric Site Glutamate Glutamate Glutamate->Orthosteric_Site Binds & Activates LY341495 LY341495 LY341495->Orthosteric_Site Binds & Blocks JNJ40068782 This compound JNJ40068782->Allosteric_Site Binds & Potentiates

Binding sites of orthosteric and allosteric ligands on the mGlu2 receptor.

Conclusion

This compound and LY341495 represent two distinct and valuable pharmacological tools for probing the function of the mGlu2 receptor. This compound, as an mGlu2 PAM, offers a more nuanced approach to receptor modulation by enhancing endogenous glutamatergic signaling, which may offer a better safety profile by preserving the spatial and temporal dynamics of natural neurotransmission. In contrast, LY341495, as a potent mGlu2/3 antagonist, provides a robust method for inhibiting group II mGlu receptor function and has been instrumental in elucidating the role of these receptors in various physiological and pathological processes. The choice between these two compounds will depend on the specific research question and the desired therapeutic outcome. For instance, a PAM like this compound might be preferable for conditions where a modest enhancement of mGlu2 function is desired, while an antagonist like LY341495 could be more suitable for situations requiring a strong blockade of mGlu2/3 signaling. Further head-to-head comparative studies, particularly in relevant in vivo models, will be crucial for fully understanding the therapeutic potential of these two distinct modulatory approaches.

References

Validating JNJ-40068782 Efficacy in Primary Neuron Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of JNJ-40068782, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with alternative compounds in primary neuron cultures. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the design and execution of their own validation studies.

Introduction to this compound and mGluR2 Modulation

This compound is a potent and selective positive allosteric modulator of the mGluR2.[1][2] mGluR2s are G-protein coupled receptors that play a crucial role in regulating synaptic transmission and neuronal excitability. These receptors are predominantly located presynaptically, where their activation leads to an inhibition of glutamate release. By binding to an allosteric site on the mGluR2, PAMs like this compound do not activate the receptor directly but rather enhance the response of the receptor to its endogenous ligand, glutamate. This modulatory mechanism offers a more nuanced approach to therapeutic intervention compared to direct agonists, with the potential for greater specificity and a better side-effect profile. Modulation of mGluR2 is a promising therapeutic strategy for central nervous system disorders such as schizophrenia and anxiety.[1]

Comparative Efficacy of mGluR2 Positive Allosteric Modulators

The following table summarizes the in vitro potency of this compound and several alternative mGluR2 PAMs. It is important to note that much of the publicly available data comes from studies using recombinant cell lines, which may not fully recapitulate the complex environment of primary neurons.

CompoundTargetAssay TypeCell TypePotency (EC50/IC50)Reference
This compound mGluR2 PAM[³⁵S]GTPγS bindingHuman recombinant mGluR2 in CHO cells143 nM (EC50 for potentiation of EC20 glutamate)[1]
Radioligand Binding ([³H]this compound)Human recombinant mGluR2 in CHO cells~10 nM (KD)[1]
BINA mGluR2 PAMThallium flux assayHEK-293 cells expressing mGluR2 and GIRK channels347.6 ± 51.4 nM (EC50 for potentiation of EC20 glutamate)[3]
LY487379 mGluR2 PAM[³⁵S]GTPγS bindingCells expressing human mGluR21.7 µM (EC50)[4]
JNJ-40411813 mGluR2 PAM[³⁵S]GTPγS bindingHuman mGluR2 in CHO cells147 ± 42 nM (EC50)
Ca²⁺ mobilizationHEK293 cells co-transfected with hmGluR2 and Gα1664 ± 29 nM (EC50)
CBiPES mGluR2 PAMInhibition of Ca²⁺ oscillationsRat primary cortical neuronsMentioned as effective, but specific EC50 not provided in the search results.

Experimental Protocols

I. Primary Cortical Neuron Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups, suitable for subsequent functional assays.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Neurobasal medium

  • B-27 supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-L-lysine

  • Laminin (B1169045)

  • HBSS (Hank's Balanced Salt Solution)

Procedure:

  • Prepare culture plates by coating with poly-L-lysine (50 µg/mL in sterile water) overnight at 37°C. Wash three times with sterile water and allow to dry. Subsequently, coat with laminin (5 µg/mL in HBSS) for at least 2 hours at 37°C.

  • Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.

  • Aseptically remove the uterine horns and place them in ice-cold HBSS.

  • Isolate the embryos and dissect the cortices in a sterile petri dish containing ice-cold HBSS.

  • Mince the cortical tissue and transfer to a 15 mL conical tube.

  • Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Inactivate the trypsin by adding an equal volume of DMEM/F-12 with 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto the pre-coated plates at a density of 1.5 x 10⁵ cells/cm².

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 3-4 days.

  • Neurons are typically ready for use in functional assays between 7 and 14 days in vitro (DIV).

II. Validation of mGluR2 PAM Efficacy using Calcium Imaging

This assay measures the ability of mGluR2 PAMs to inhibit spontaneous synchronized calcium oscillations in mature primary cortical neuron cultures.

Materials:

  • Primary cortical neurons (DIV 10-14)

  • Fura-2 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound and other test compounds

  • Glutamate

  • Fluorescence microscope equipped for ratiometric calcium imaging

Procedure:

  • Dye Loading:

    • Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

    • Remove the culture medium from the neurons and wash twice with HBSS.

    • Incubate the neurons in the loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 30 minutes at room temperature.

  • Imaging:

    • Mount the culture plate on the stage of the fluorescence microscope.

    • Continuously perfuse the neurons with HBSS at a constant rate.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. Spontaneous, synchronized calcium oscillations should be observable.

  • Compound Application:

    • Establish a stable baseline of spontaneous oscillations for 5-10 minutes.

    • Apply a sub-threshold concentration of glutamate (e.g., EC₂₀) to the perfusion buffer. This is to ensure the presence of the endogenous agonist for the PAM to potentiate.

    • Apply increasing concentrations of this compound or the alternative PAMs to the perfusion buffer.

    • Record the changes in the frequency and amplitude of the calcium oscillations for each concentration.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point to determine the intracellular calcium concentration.

    • Quantify the frequency and amplitude of the calcium oscillations before and after compound application.

    • Plot the percentage inhibition of oscillation frequency against the compound concentration to determine the IC₅₀ value.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Signaling Pathway of mGluR2 Activation

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR2 mGluR2 G_protein Gi/o Protein mGluR2->G_protein Activates JNJ40068782 This compound (PAM) JNJ40068782->mGluR2 Binds (Allosteric Site) Glutamate Glutamate Glutamate->mGluR2 Binds AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase Downstream Downstream Cellular Effects (e.g., ↓ Neurotransmitter Release) cAMP->Downstream

Caption: Signaling pathway of mGluR2 activation by glutamate and potentiation by this compound.

Experimental Workflow for Validating this compound Efficacy

Experimental_Workflow start Start culture_neurons Culture Primary Cortical Neurons (7-14 DIV) start->culture_neurons load_dye Load Neurons with Calcium Indicator (e.g., Fura-2 AM) culture_neurons->load_dye baseline Record Baseline Spontaneous Calcium Oscillations load_dye->baseline add_glutamate Apply Sub-threshold Glutamate (EC20) baseline->add_glutamate add_pam Apply Increasing Concentrations of This compound or Alternative PAMs add_glutamate->add_pam record_response Record Changes in Calcium Oscillations add_pam->record_response analyze_data Analyze Data: Calculate IC50 for Inhibition of Oscillation Frequency record_response->analyze_data compare Compare Efficacy of This compound with Alternatives analyze_data->compare end End compare->end

Caption: Workflow for validating mGluR2 PAM efficacy using calcium imaging in primary neurons.

Logical Relationship for Compound Comparison

Compound_Comparison cluster_compounds mGluR2 PAMs cluster_evaluation Evaluation in Primary Neuron Cultures cluster_metrics Comparative Metrics JNJ40068782 This compound Assay Functional Assay (e.g., Calcium Imaging, Electrophysiology) JNJ40068782->Assay Alternatives Alternative PAMs (BINA, LY487379, etc.) Alternatives->Assay Potency Potency (IC50 / EC50) Assay->Potency Efficacy Maximal Efficacy (% Inhibition) Assay->Efficacy Selectivity Selectivity vs. other mGluRs Assay->Selectivity

Caption: Logical flow for comparing this compound with alternative mGluR2 PAMs.

References

Comparative Analysis of JNJ-40068782 and Other mGluR2 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validation of In Vitro Activity for Researchers in Drug Discovery and Development

This guide provides a comparative overview of the in vitro pharmacological activity of JNJ-40068782, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other notable PAMs targeting the same receptor. The data presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the fields of neuroscience and drug development, offering a cross-validation of the activity of these compounds.

The metabotropic glutamate receptor 2, a G-protein coupled receptor, plays a crucial role in the modulation of glutamatergic neurotransmission. Its activation is considered a promising therapeutic strategy for various central nervous system disorders, including schizophrenia and anxiety. Positive allosteric modulators offer a nuanced approach to enhancing mGluR2 signaling by increasing the receptor's sensitivity to the endogenous ligand, glutamate, rather than directly activating the receptor themselves. This mechanism may offer advantages in terms of safety and physiological response.

This document summarizes key in vitro data for this compound alongside other well-characterized mGluR2 PAMs, including JNJ-40411813, BINA, LY487379, and AZD8529. The presented data is compiled from various scientific publications, and efforts have been made to standardize the information for comparative purposes. Detailed experimental protocols for the key assays are also provided to aid in the replication and validation of these findings.

Comparative In Vitro Activity of mGluR2 PAMs

The following table summarizes the in vitro potency and binding affinity of this compound in comparison to other selected mGluR2 PAMs. The data is primarily derived from two key functional assays: the [³⁵S]GTPγS binding assay, which measures G-protein activation, and radioligand binding assays, which determine the affinity of the compounds for the mGluR2 allosteric site. It is important to note that direct comparisons between values obtained from different studies should be made with caution due to potential variations in experimental conditions.

CompoundAssay TypeSpeciesCell LineParameterValue (nM)Reference
This compound [³⁵S]GTPγS BindingHumanCHOEC₅₀143[1][2]
Radioligand Binding ([³H]this compound)HumanCHOKᵢ38[3]
JNJ-40411813[³⁵S]GTPγS BindingHumanCHOEC₅₀147[4]
Radioligand Binding ([³H]this compound Displacement)HumanCHOIC₅₀68[4]
BINAThallium Flux AssayRatHEK-GIRKEC₅₀380[5]
LY487379Not SpecifiedNot SpecifiedNot SpecifiedEC₅₀~180[5]
AZD8529Radioligand BindingNot SpecifiedHEKKᵢ16[6]
Functional Assay (Glutamate Potentiation)Not SpecifiedHEKEC₅₀195[6]

Signaling Pathways and Experimental Workflows

The activation of the mGluR2 receptor by glutamate is potentiated by the binding of a PAM to a distinct allosteric site on the receptor. This enhanced activation of the Gi/o-coupled receptor leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates downstream ion channels and other cellular processes, leading to a reduction in neurotransmitter release.

mGluR2_Signaling_Pathway cluster_membrane Cell Membrane mGluR2 mGluR2 Gi_o Gi/o mGluR2->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_o->AC Inhibits Glutamate Glutamate Glutamate->mGluR2 Binds to orthosteric site PAM This compound (PAM) PAM->mGluR2 Binds to allosteric site ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Modulates Experimental_Workflow start Start cell_culture Culture CHO cells stably expressing human mGluR2 start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up [35S]GTPγS binding assay: - Membranes - [35S]GTPγS - GDP - Glutamate (EC₂₀) - Test PAM (e.g., this compound) membrane_prep->assay_setup incubation Incubate at 30°C assay_setup->incubation filtration Separate bound and free [35S]GTPγS by rapid filtration incubation->filtration scintillation Quantify bound [35S]GTPγS using scintillation counting filtration->scintillation data_analysis Analyze data to determine PAM potency (EC₅₀) scintillation->data_analysis end End data_analysis->end

References

A Comparative Analysis of JNJ-40068782 and Other mGlu2 Ligands: Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding affinity of the novel mGlu2 positive allosteric modulator (PAM), JNJ-40068782, with other well-characterized mGlu2 receptor ligands. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in neuroscience research and drug discovery.

The metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a Gi/o-coupled receptor that plays a crucial role in regulating synaptic transmission and neuronal excitability. Its modulation is a promising therapeutic strategy for various neurological and psychiatric disorders. This guide focuses on the comparative binding characteristics of this compound, a potent PAM, alongside the orthosteric agonist LY354740, the antagonist MGS0039, and another well-known agonist, LY379268.

Comparative Binding Affinity at the mGlu2 Receptor

The binding affinities of this compound and other selected mGlu2 ligands are summarized in the table below. It is important to note that this compound, as a PAM, binds to an allosteric site on the receptor, distinct from the orthosteric site where agonists and antagonists like glutamate, LY354740, MGS0039, and LY379268 bind. The affinity of PAMs can be influenced by the presence of an orthosteric ligand.

CompoundLigand TypeBinding Affinity (Ki/KD) [nM]Receptor Type
This compound Positive Allosteric Modulator (PAM)~10 (K D)[1][2]Human recombinant mGlu2
LY354740 Agonist19.6 (K i)[3][4]Rat mGlu2
MGS0039 Antagonist2.2 (K i)[5][6]Human mGluR2
LY379268 Agonist14.1 ± 1.4 (K i)[7]Human mGlu2

Note: Ki (inhibitory constant) and KD (dissociation constant) are measures of binding affinity. Lower values indicate higher affinity. The values presented are from various studies and may have been determined under different experimental conditions.

Experimental Methodologies

The binding affinity data presented in this guide were primarily determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[8]

Radioligand Competition Binding Assay (for Orthosteric Ligands)

This method is used to determine the binding affinity (Ki) of unlabeled compounds (like LY354740, MGS0039, and LY379268) by measuring their ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu2 receptor are cultured.

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[9]

2. Binding Reaction:

  • A constant concentration of a suitable radioligand that binds to the orthosteric site of the mGlu2 receptor (e.g., [3H]LY341495) is used.[7]

  • Increasing concentrations of the unlabeled competitor ligand are added to the membrane preparation along with the radioligand.

  • The reaction is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]

3. Separation of Bound and Free Radioligand:

  • The reaction mixture is rapidly filtered through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[9]

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that fully displaces the radioligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

  • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Saturation Radioligand Binding Assay (for Allosteric Modulators)

This method is used to determine the dissociation constant (KD) and the maximum number of binding sites (Bmax) for a radiolabeled PAM like [3H]this compound.

1. Membrane Preparation:

  • As described in the competition binding assay protocol.

2. Binding Reaction:

  • Increasing concentrations of the radiolabeled PAM (e.g., [3H]this compound) are incubated with the membrane preparation.[2]

  • The incubation is carried out until equilibrium is reached.

3. Separation and Quantification:

  • As described in the competition binding assay protocol.

4. Data Analysis:

  • Specific binding at each radioligand concentration is plotted against the free radioligand concentration.

  • The KD and Bmax values are determined by fitting the data to a one-site binding hyperbola using non-linear regression analysis.

mGlu2 Receptor Signaling Pathway

Activation of the mGlu2 receptor, a Gi/o-coupled receptor, initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[10] Additionally, the βγ subunits of the dissociated G-protein can modulate the activity of various downstream effectors, including ion channels and other signaling proteins, and can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10]

mGlu2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu2_Receptor mGlu2 Receptor Glutamate->mGlu2_Receptor Binds G_Protein Gi/o Protein mGlu2_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits MAPK_Pathway MAPK/ERK Pathway G_beta_gamma->MAPK_Pathway Activates Ion_Channels Ion Channels G_beta_gamma->Ion_Channels Modulates ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to MAPK_Pathway->Cellular_Response Contributes to Ion_Channels->Cellular_Response Contributes to

Caption: mGlu2 receptor signaling pathway.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the typical workflow for a radioligand competition binding assay used to determine the Ki of an unlabeled test compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis A Prepare Cell Membranes (with mGlu2 Receptors) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand Solution (e.g., [3H]LY341495) B->D C Prepare Unlabeled Test Compound Dilutions C->D E Rapid Filtration (Separates Bound from Free) D->E Equilibrium Reached F Wash Filters E->F G Scintillation Counting (Measures Radioactivity) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Caption: Radioligand competition binding assay workflow.

References

A Comparative Guide to the In Vivo Efficacy of JNJ-40068782 and Other mGlu2 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of JNJ-40068782 and other prominent metabotropic glutamate (B1630785) receptor 2 (mGlu2) positive allosteric modulators (PAMs). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of mGlu2 modulation for psychiatric and neurological disorders.

The activation of mGlu2 receptors, which are primarily located presynaptically and function as autoreceptors, leads to a decrease in glutamate release. This mechanism is a promising therapeutic target for conditions associated with excessive glutamatergic neurotransmission, such as schizophrenia and anxiety.[1] Positive allosteric modulators offer a more nuanced approach than direct agonists by enhancing the receptor's response to the endogenous ligand, glutamate, thereby preserving the natural temporal and spatial dynamics of glutamatergic signaling.[2]

This guide focuses on the comparative pharmacology and in vivo activity of this compound alongside other key mGlu2 PAMs, including JNJ-40411813 (ADX71149), AZD8529, and LY487379.

Quantitative Comparison of mGlu2 PAMs

The following table summarizes key in vitro and in vivo pharmacological parameters for this compound and other selected mGlu2 PAMs, based on available preclinical data. Direct head-to-head in vivo comparative studies are limited; therefore, data are compiled from various sources.

CompoundIn Vitro Potency (EC₅₀)In Vitro Binding (IC₅₀/Kᵢ)In Vivo Receptor Occupancy (ED₅₀)Key In Vivo Efficacy Models
This compound Not explicitly foundDisplaced by JNJ-40411813 with an IC₅₀ of 68 ± 29 nmol/L[1][³H]this compound is not suitable for ex vivo occupancy studies[3]Characterized in vitro and in vivo[3]
JNJ-40411813 (ADX71149) 147 ± 42 nmol/L ([³⁵S]GTPγS)[1]Displaces [³H]this compound with IC₅₀ of 68 ± 29 nmol/L[1]16 mg/kg (p.o.) in rats[1]Suppressed REM sleep and promoted deep sleep in rats[1]
AZD8529 Not explicitly foundNot explicitly foundNot explicitly foundDid not improve symptoms or cognition in a Phase 2 schizophrenia trial[1]
LY487379 Not explicitly foundNot explicitly foundNot explicitly foundAttenuated PCP- and amphetamine-induced hyperlocomotion and PPI disruptions[4]
JNJ-46281222 pEC₅₀ = 7.71 ± 0.02 ([³⁵S]GTPγS)[3]K D = 1.7 nM[3]Not explicitly foundUsed as a radioligand for ex vivo occupancy studies[1][3]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the mGlu2 receptor signaling pathway and a typical experimental workflow for assessing in vivo efficacy.

mGlu2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds G_protein Gαi/o Protein mGlu2->G_protein Activates PAM mGlu2 PAM (e.g., this compound) PAM->mGlu2 Enhances Affinity AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Glutamate_Release ↓ Glutamate Release cAMP->Glutamate_Release Ca_channel->Glutamate_Release Postsynaptic_Receptors Postsynaptic Glutamate Receptors Glutamate_Release->Postsynaptic_Receptors Reduced Activation

Figure 1: mGlu2 Receptor Signaling Pathway.

The diagram above illustrates the canonical signaling pathway of the mGlu2 receptor. As a Gαi/o-coupled receptor, its activation by glutamate inhibits adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased calcium influx, which collectively suppress presynaptic glutamate release.[5] Positive allosteric modulators like this compound bind to a distinct site on the receptor, enhancing its affinity for glutamate and potentiating this inhibitory effect.[1]

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_challenge Psychomimetic Challenge cluster_assessment Behavioral Assessment Animal_Model Select Animal Model (e.g., Male C57BL/6J mice) Habituation Habituation to Test Environment (e.g., Open field arena, 30 min) Animal_Model->Habituation Drug_Admin Administer mGlu2 PAM (p.o. or i.p.) (e.g., this compound, Vehicle) Habituation->Drug_Admin Pretreatment_Time Pretreatment Time (e.g., 60 min) Drug_Admin->Pretreatment_Time Challenge_Admin Administer NMDA Antagonist (e.g., Ketamine, 25 mg/kg, i.p.) Pretreatment_Time->Challenge_Admin Data_Collection Record Locomotor Activity (e.g., Distance traveled for 60 min) Challenge_Admin->Data_Collection Data_Analysis Data Analysis (e.g., ANOVA, Post-hoc tests) Data_Collection->Data_Analysis

Figure 2: Ketamine-Induced Hyperactivity Model Workflow.

This workflow diagram shows a common preclinical model used to evaluate the potential antipsychotic-like effects of mGlu2 PAMs.[6] The model assesses the ability of a compound to attenuate the hyperlocomotion induced by an NMDA receptor antagonist like ketamine, which mimics certain symptoms of schizophrenia in rodents.[6][7]

Experimental Protocols

Ketamine-Induced Hyperactivity in Mice

This model is widely used to assess the antipsychotic potential of novel compounds.[6]

1. Animals: Male C57BL/6J mice are commonly used.[6] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Apparatus: The test is conducted in an open-field arena, typically a square or circular enclosure, equipped with automated activity monitoring systems (e.g., video tracking) to measure locomotor activity.[6]

3. Procedure:

  • Habituation: Mice are placed individually into the open-field arena for a 30-minute habituation period to allow them to acclimate to the novel environment.[6]
  • Pretreatment: Following habituation, mice are administered the mGlu2 PAM (e.g., this compound) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route. The pretreatment time can vary but is typically around 60 minutes.
  • Challenge: After the pretreatment period, mice are administered a psychostimulant dose of ketamine (e.g., 25-50 mg/kg, i.p.).[6]
  • Data Collection: Immediately after the ketamine injection, locomotor activity (e.g., total distance traveled, speed) is recorded for a period of 60 minutes.[6]

4. Data Analysis: The data are typically analyzed using analysis of variance (ANOVA) to determine the main effects of the mGlu2 PAM and ketamine, as well as their interaction. Post-hoc tests are used to compare individual treatment groups. A significant reduction in ketamine-induced hyperlocomotion by the mGlu2 PAM is indicative of potential antipsychotic-like efficacy.

Sleep-Wake Electroencephalography (EEG) in Rats

This method is used to assess the effects of compounds on sleep architecture.

1. Animals: Adult male rats (e.g., Wistar) are surgically implanted with electrodes for EEG and electromyography (EMG) recording.

2. Surgical Implantation:

  • Under anesthesia, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for EEG recording.
  • Wire electrodes are inserted into the neck musculature for EMG recording.
  • The electrode assembly is fixed to the skull with dental cement.
  • Animals are allowed a recovery period of at least one week.

3. Procedure:

  • Habituation: Rats are habituated to the recording chambers and tethered to the recording cables for several days before the experiment.
  • Administration: On the test day, animals are administered the mGlu2 PAM (e.g., JNJ-40411813) or vehicle orally at the beginning of the light period.
  • Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 24 hours).

4. Data Analysis: The recorded signals are scored in epochs (e.g., 10 seconds) as wakefulness, rapid eye movement (REM) sleep, or non-REM (NREM) sleep. Parameters such as the latency to and duration of each sleep stage, and the number of stage transitions, are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA). JNJ-40411813, for instance, has been shown to dose-dependently suppress REM sleep and promote deep sleep in rats.[1]

Conclusion

This compound is a well-characterized mGlu2 PAM that has been instrumental as a research tool, particularly as a radioligand for binding studies.[1][3] While direct, comprehensive in vivo efficacy comparisons with other mGlu2 PAMs like JNJ-40411813, AZD8529, and LY487379 in the published literature are scarce, the available data suggest that mGlu2 PAMs as a class show promise in preclinical models of psychiatric disorders.[4][8] For example, JNJ-40411813 has demonstrated in vivo receptor occupancy and effects on sleep architecture in rats.[1] However, the translation of these preclinical findings to clinical efficacy has been challenging, as exemplified by the negative results of AZD8529 in a schizophrenia trial.[1] The development of ADX71149 (JNJ-40411813) for epilepsy has also been discontinued (B1498344) due to a lack of efficacy in a Phase 2 study.[9][10]

Future research should focus on head-to-head in vivo studies to better delineate the efficacy and pharmacokinetic/pharmacodynamic profiles of different mGlu2 PAMs. Understanding the nuances in their pharmacology and how they translate to in vivo effects will be crucial for the continued development of this therapeutic class.

References

Comparative Analysis of JNJ-40068782 and Other mGluR2 Positive Allosteric Modulators on Glutamate Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of JNJ-40068782, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), with other structurally related PAMs. The focus is on the functional potency of these compounds, which serves as a key indicator of their ability to modulate presynaptic glutamate release. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental processes.

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that functions as a presynaptic autoreceptor.[1][2][3] Its activation by endogenous glutamate initiates a signaling cascade that inhibits further glutamate release, serving as a crucial negative feedback mechanism in the central nervous system.[1][4][5] Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to its endogenous agonist.[6][7] This mechanism makes mGluR2 PAMs a promising therapeutic strategy for central nervous system disorders characterized by excessive glutamatergic neurotransmission, such as schizophrenia and anxiety.[6][8]

Quantitative Comparison of mGluR2 PAMs

While direct comparative studies measuring glutamate release for all compounds are not available in a single report, their functional potencies in cell-based assays provide a robust proxy for their efficacy. These assays, such as [³⁵S]GTPγS binding and intracellular calcium mobilization, measure the direct downstream consequences of mGluR2 activation. The data below, compiled from various preclinical studies, summarizes the potency of this compound in comparison to other notable mGluR2 PAMs.

CompoundAssay TypeSpecies/Cell LinePotency (EC₅₀/pEC₅₀)Reference
This compound [³⁵S]GTPγS BindingHuman mGlu2 (CHO cells)EC₅₀: 143 nM
JNJ-40411813 (ADX71149) [³⁵S]GTPγS BindingHuman mGlu2 (CHO cells)EC₅₀: 147 ± 42 nM[9][10][11]
Ca²⁺ MobilizationHuman mGlu2 (HEK293 cells)EC₅₀: 64 ± 29 nM[9][10]
JNJ-46281222 [³⁵S]GTPγS BindingHuman mGlu2 (CHO cells)pEC₅₀: 7.71 (~20 nM)[12][13][14]
JNJ-42153605 [³⁵S]GTPγS BindingHuman mGlu2 (CHO cells)EC₅₀: 17 nM[15][16]

Note: EC₅₀ values represent the concentration of the PAM required to elicit 50% of its maximal effect in the presence of a sub-maximal (typically EC₂₀) concentration of glutamate.

Signaling Pathways and Experimental Workflows

To understand how these quantitative values are derived and what they represent biologically, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

mGluR2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Exocytosis mGluR2 mGluR2 Glutamate_Released->mGluR2 Binds G_Protein Gi/o Protein mGluR2->G_Protein Activates PAM PAM (e.g., this compound) PAM->mGluR2 Binds & Potentiates G_Protein->Glutamate_Vesicle Inhibits Release AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Catalyzed by AC cAMP->Glutamate_Vesicle Promotes Release

Caption: Presynaptic mGluR2 signaling pathway for inhibition of glutamate release.

Glutamate_Release_Workflow cluster_prep 1. Preparation cluster_treatment 2. Treatment & Stimulation cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis A1 Isolate brain region (e.g., cortex, hippocampus) A2 Prepare synaptosomes via homogenization & centrifugation A1->A2 A3 Resuspend synaptosomes in physiological buffer A2->A3 B1 Pre-incubate synaptosomes with mGluR2 PAM or vehicle A3->B1 B2 Stimulate glutamate release (e.g., with elevated K⁺ or 4-AP) B1->B2 C1 Collect supernatant B2->C1 C2 Quantify glutamate concentration (e.g., enzyme-based assay) C1->C2 D1 Generate dose-response curve C2->D1 D2 Calculate IC₅₀ for inhibition of release by PAM D1->D2 D3 Compare IC₅₀ values between different PAMs D2->D3

Caption: Experimental workflow for a synaptosome-based glutamate release assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for the key assays used to characterize mGluR2 PAMs.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of the Gi/o protein coupled to the mGluR2 receptor, providing a direct readout of receptor activation by an agonist and its potentiation by a PAM.[17][18]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an mGluR2 PAM.

Materials:

  • Cell membranes from a stable cell line expressing the human mGluR2 receptor (e.g., CHO-K1 cells).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • [³⁵S]GTPγS (radioligand).

  • Guanosine Diphosphate (GDP).

  • L-glutamate.

  • Test PAMs (e.g., this compound).

  • Non-specific binding control: unlabeled GTPγS.

  • 96-well microplates and glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the mGluR2-expressing cell membranes on ice and dilute them in ice-cold Assay Buffer to a final concentration of 5-20 µg of protein per well.[19]

  • Reagent Preparation: Prepare solutions of GDP (for a final concentration of 10-30 µM), [³⁵S]GTPγS (final concentration 0.1-0.5 nM), L-glutamate (at an EC₂₀ concentration, typically 1-4 µM), and serial dilutions of the test PAM.[9][20]

  • Incubation: In a 96-well plate, add the diluted membranes, GDP, L-glutamate, and the test PAM at various concentrations.

  • Initiate Reaction: Start the binding reaction by adding the [³⁵S]GTPγS solution to each well.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow for G-protein activation and radioligand binding.[19]

  • Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a vacuum manifold. This separates the membrane-bound [³⁵S]GTPγS from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specific binding.[19]

  • Quantification: Dry the filter mats and measure the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the log concentration of the PAM to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.

Calcium Mobilization Assay

This assay is adapted for Gi/o-coupled receptors by co-expressing a promiscuous G-protein (e.g., Gα16) that links receptor activation to the Gq pathway and subsequent intracellular calcium release.[21][22]

Objective: To measure mGluR2 activation by a PAM in a whole-cell, high-throughput format.

Materials:

  • HEK293 cells co-transfected with human mGluR2 and a promiscuous G-protein (e.g., Gα16).[21]

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) with a loading buffer containing probenecid.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • L-glutamate and test PAMs.

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[23]

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into the microplates and incubate overnight to allow for cell attachment.[24][25]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate the plate at 37°C for 45-60 minutes, protected from light.[24]

  • Compound Preparation: Prepare serial dilutions of the test PAM and a solution of L-glutamate at a concentration that will elicit a sub-maximal response (e.g., EC₂₀ or EC₈₀).

  • Assay Performance: a. Place the cell and compound plates into the fluorescence plate reader. b. The instrument measures a stable baseline fluorescence reading. c. The instrument automatically adds the test PAM (or vehicle) to the wells and incubates for a short period (e.g., 2-5 minutes).[24] d. The instrument then adds the L-glutamate solution to stimulate the cells. e. Fluorescence is continuously monitored to capture the peak calcium response.[24]

  • Data Analysis: The change in relative fluorescence units (RFU) from baseline to peak is calculated. These values are plotted against the PAM concentration to determine the EC₅₀ for potentiation of the glutamate response.

References

A Comparative Guide to JNJ-40068782 and BINA for In Vitro mGlu2 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGlu2): JNJ-40068782 and Biphenylindanone A (BINA). The information presented is collated from various in vitro studies to assist researchers in selecting the appropriate tool compound for their specific experimental needs.

Introduction to mGlu2 Positive Allosteric Modulators

The metabotropic glutamate receptor 2 (mGlu2), a class C G-protein coupled receptor (GPCR), is a key target in neuroscience research and drug development, particularly for psychiatric and neurological disorders.[1][2] Unlike orthosteric agonists that bind directly to the glutamate binding site, positive allosteric modulators (PAMs) bind to a distinct allosteric site on the receptor.[3][4] This binding potentiates the receptor's response to the endogenous agonist, glutamate, offering a more nuanced modulation of receptor activity that maintains spatial and temporal physiological signaling.[5] this compound and BINA are two such PAMs that have been instrumental in elucidating the therapeutic potential of mGlu2 modulation.[6][7][8]

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the in vitro pharmacological properties of this compound and BINA from published studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

CompoundAssay TypeCell LineParameterValue (nM)Reference
This compound [³⁵S]GTPγS BindingCHO-hmGlu2EC₅₀ (pot.)143[9]
Ca²⁺ MobilizationHEK293-hmGlu2-Gα16EC₅₀64[3]
Radioligand Binding ([³H]this compound)CHO-hmGlu2Kᵢ68[3]
Radioligand Binding ([³H]this compound)Rat CortexKᵢ83[3]
BINA Thallium Flux (GIRK)HEK293-mGluR2EC₅₀ (pot.)25.71 (fold shift)[10]

Table 1: Potency of this compound and BINA in Functional Assays. EC₅₀ (pot.) refers to the concentration of the PAM that produces 50% of the maximal potentiation of an EC₂₀ concentration of glutamate.

CompoundRadioligandCell Line/TissueParameterValue (nM)Reference
This compound [³H]this compoundCHO-hmGlu2Kₑ~10[9]
[³H]this compoundRat BrainKₑ~10[9]
BINA [³H]BINANot specifiedKᵢNot specified

Signaling Pathways and Experimental Workflows

mGlu2 Receptor Signaling Pathway

Activation of the mGlu2 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][11] This canonical pathway modulates the activity of various downstream effectors. The potentiation of this pathway by PAMs like this compound and BINA is a key mechanism of their action.

mGlu2_Signaling_Pathway cluster_membrane Cell Membrane mGlu2 mGlu2 Receptor Gi_o Gi/o Protein mGlu2->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_o->AC Inhibits Glutamate Glutamate Glutamate->mGlu2 Binds PAM This compound or BINA PAM->mGlu2 Potentiates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

mGlu2 receptor signaling pathway.
Experimental Workflow for Comparing mGlu2 PAMs

A typical in vitro workflow to compare the pharmacological properties of this compound and BINA would involve a series of functional and binding assays.

Experimental_Workflow cluster_assays In Vitro Assays cluster_functional cluster_binding start HEK293 or CHO cells expressing mGlu2 functional_assays Functional Assays start->functional_assays binding_assays Binding Assays start->binding_assays g_protein [³⁵S]GTPγS Binding Assay functional_assays->g_protein calcium Ca²⁺ Mobilization Assay (with Gα₁₆ co-transfection) functional_assays->calcium cAMP_assay cAMP Accumulation Assay functional_assays->cAMP_assay competition Competition Binding Assay (e.g., with [³H]this compound) binding_assays->competition saturation Saturation Binding Assay binding_assays->saturation data_analysis Data Analysis: EC₅₀, Kᵢ, Bₘₐₓ g_protein->data_analysis calcium->data_analysis cAMP_assay->data_analysis competition->data_analysis saturation->data_analysis comparison Comparative Profiling of This compound vs. BINA data_analysis->comparison

References

Correlating In Vitro and In Vivo Efficacy of JNJ-40068782, a Positive Allosteric Modulator of mGlu2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological data for JNJ-40068782, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). The objective is to facilitate an understanding of the correlation between its preclinical laboratory findings and its effects in biological systems, offering a valuable resource for researchers in neuroscience and drug development. Data for this compound is compared with other notable mGlu2 PAMs to provide a broader context.

In Vitro Pharmacological Profile: Comparative Analysis

The in vitro characteristics of this compound and other mGlu2 PAMs have been determined using various assays, including radioligand binding and functional assays. The data, summarized below, highlights the potency and selectivity of these compounds.

CompoundBinding Affinity (KD or IC50, nM)Functional Potency (EC50, nM)Receptor Selectivity
This compound ~10 (KD, [3H]this compound binding to human mGlu2)[1]38 (IC50)[2]Selective for mGlu2
JNJ-46281222 1.7 (KD)[1][3]pEC50 of 8.09[4]Selective for mGlu2[1][3]
BINA --mGlu2 PAM[4]
JNJ-40411813/ADX71149 68 ± 29 (IC50 for displacement of [3H]this compound)147 ± 42 ([35S]GTPγS)mGlu2 PAM[5]

In Vivo Efficacy: Preclinical Models

The in vivo effects of this compound have been evaluated in rodent models relevant to psychiatric disorders. A key model is the phencyclidine (PCP)-induced hyperlocomotion model in mice, which is a widely used preclinical screen for potential antipsychotic activity.

CompoundModelSpeciesEndpointResult (ED50 or Active Dose)
This compound PCP-induced hyperlocomotionMouseReversal of hyperlocomotion5.7 mg/kg, s.c.[1]
This compound Sleep-wake organizationRatDecrease in REM sleepLowest active dose of 3 mg/kg, p.o.[1]

Experimental Protocols

Radioligand Binding Assays

Detailed protocols for radioligand binding assays are crucial for understanding the affinity and selectivity of compounds for their targets.

Protocol for [3H]this compound Binding:

Membranes from Chinese hamster ovary (CHO) cells stably expressing the human mGlu2 receptor or rat brain tissue are used. The binding of the radioligand, [3H]this compound, is assessed in a competitive binding assay format.

  • Membrane Preparation: Cells or tissues are homogenized in a buffer and centrifuged to isolate the membrane fraction.

  • Assay Buffer: Typically contains a buffer salt (e.g., Tris-HCl), divalent cations (e.g., MgCl2), and other additives to minimize non-specific binding.

  • Incubation: Membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of the competitor compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the competitor, which can be converted to a Ki value.

[35S]GTPγS Functional Assay

This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins following receptor activation.

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the mGlu2 receptor are used.

  • Assay Buffer: Contains buffer, MgCl2, GDP (to ensure the G protein is in its inactive state), and the test compound.

  • Incubation: Membranes are pre-incubated with the test compound, followed by the addition of [35S]GTPγS to initiate the reaction.

  • Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from the free form by filtration.

  • Detection: Radioactivity is measured by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound.

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

This in vivo model is used to assess the potential antipsychotic activity of a test compound.

  • Animals: Male mice are typically used.

  • Acclimation: Animals are acclimated to the testing environment to reduce novelty-induced hyperactivity.

  • Drug Administration: The test compound (e.g., this compound) is administered via a specific route (e.g., subcutaneous, s.c.) at various doses prior to the administration of PCP.

  • PCP Administration: PCP is administered to induce hyperlocomotion.

  • Locomotor Activity Measurement: The locomotor activity of the mice is recorded using automated activity monitors. Parameters such as distance traveled, rearing frequency, and stereotyped behaviors are measured.

  • Data Analysis: The ability of the test compound to reduce PCP-induced hyperlocomotion is quantified, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using the DOT language.

G mGlu2 Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu2 mGlu2 Receptor Glutamate->mGlu2 Binds to orthosteric site JNJ40068782 This compound (PAM) JNJ40068782->mGlu2 Binds to allosteric site G_protein Gi/o Protein mGlu2->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP

Caption: mGlu2 receptor signaling pathway activation.

G In Vitro-In Vivo Correlation Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Binding Radioligand Binding (Affinity, Ki) Correlation In Vitro-In Vivo Correlation (IVIVC) Binding->Correlation Functional GTPγS Assay (Potency, EC50) Functional->Correlation PK Pharmacokinetics (ADME) PK->Correlation PD Pharmacodynamics (PCP Hyperlocomotion) PD->Correlation

Caption: Workflow for correlating in vitro and in vivo data.

Conclusion

This compound is a potent and selective mGlu2 PAM with demonstrated in vivo activity in a preclinical model of psychosis. Its in vitro profile, characterized by high affinity and functional potency, translates to efficacy in the in vivo setting. The data presented in this guide, along with the detailed experimental protocols, provides a valuable resource for researchers working on mGlu2 modulators and for those interested in the principles of in vitro-in vivo correlation in drug discovery. The comparative data with other mGlu2 PAMs further aids in contextualizing the pharmacological profile of this compound.

References

Safety Operating Guide

Essential Protocol for the Safe Disposal of JNJ-40068782

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Research Professionals

This document provides comprehensive guidance on the proper disposal procedures for the research compound JNJ-40068782, ensuring the safety of laboratory personnel and the protection of the environment. All procedures must be conducted in accordance with institutional, local, state, and federal regulations.

Hazard Identification and Safety Precautions

This compound is classified with specific hazards that necessitate careful handling and disposal.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through an approved hazardous waste disposal plant.[1] Adherence to the following steps is critical for safe and compliant disposal.

Experimental Protocol: Waste Segregation and Collection

  • Consult Safety Data Sheet (SDS) and Institutional EHS: Before beginning any disposal process, thoroughly review the manufacturer's SDS for this compound and consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[2][3]

  • Waste Characterization: Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated materials such as gloves, weigh paper, and pipette tips.[2][3]

  • Segregation: Do not mix waste containing this compound with other chemical waste unless explicitly permitted by your EHS department.[2] Incompatible materials can lead to dangerous reactions.

  • Containerization:

    • Solid Waste: Place all solid waste contaminated with this compound into a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and leak-proof hazardous waste container that is compatible with the solvents used.[3]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[3] If in a solution, also list the solvent(s).

  • Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area with secondary containment to prevent spills.[2]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[2] Never dispose of this compound down the drain or in regular trash .[2]

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. Collect the rinsate as hazardous liquid waste.[3] After rinsing, deface the original label and dispose of the container as directed by your institution's EHS guidelines.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: this compound Waste Generated sds Consult SDS and Institutional EHS start->sds ppe Wear Appropriate PPE sds->ppe characterize Characterize Waste (Solid, Liquid, Contaminated Materials) ppe->characterize segregate Segregate this compound Waste characterize->segregate container_solid Use Designated Solid Hazardous Waste Container segregate->container_solid Solid Waste container_liquid Use Designated Liquid Hazardous Waste Container segregate->container_liquid Liquid Waste labeling Label Container Correctly: 'Hazardous Waste', Chemical Name, Date container_solid->labeling container_liquid->labeling storage Store in Secure, Ventilated Area with Secondary Containment labeling->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end End: Proper Disposal disposal->end

References

Safeguarding Researchers: Comprehensive PPE and Handling Protocols for JNJ-40068782

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling JNJ-40068782 must adhere to stringent safety protocols due to its classification as a potent compound with acute oral toxicity and significant aquatic toxicity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and environmental protection.

This compound is identified as a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects. The primary routes of exposure are ingestion, inhalation, and skin or eye contact. Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to mitigate these risks.

Hazard and Exposure Data

A clear understanding of the hazard profile of this compound is the first step in safe handling. The following table summarizes the key hazard classifications.

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical. The following PPE is required for all personnel handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols.
Hand Protection Double-gloving with chemically resistant gloves (e.g., Nitrile)Provides a barrier against skin contact. Double-gloving is recommended for potent compounds.
Body Protection Disposable lab coat or gownPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood or ventilated enclosureMinimizes inhalation exposure to dust or aerosols.

Experimental Workflow: Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. This workflow is designed to minimize exposure and prevent contamination.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handling_weigh Weigh compound in fume hood prep_materials->handling_weigh handling_dissolve Dissolve or prepare solution in fume hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE in correct order cleanup_dispose->cleanup_remove_ppe

Figure 1. Step-by-step workflow for handling this compound.

Detailed Handling Methodology

Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on a disposable lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Place all necessary equipment, including the compound, solvents, glassware, and waste containers, inside the fume hood.

Handling:

  • Weighing: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing the compound slowly to prevent splashing.

Cleanup:

  • Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating agent or solvent.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, must be disposed of in a dedicated hazardous waste container.

  • PPE Removal: Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items with bare hands. Dispose of all disposable PPE in the designated hazardous waste.

Disposal Plan for this compound and Contaminated Materials

Due to its high aquatic toxicity, proper disposal of this compound and any contaminated materials is of utmost importance to prevent environmental release.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal gen_solid Solid Waste (gloves, plasticware) collect_solid Labeled Hazardous Solid Waste Container gen_solid->collect_solid gen_liquid Liquid Waste (unused solutions) collect_liquid Labeled Hazardous Liquid Waste Container gen_liquid->collect_liquid gen_sharps Contaminated Sharps collect_sharps Puncture-proof Sharps Container gen_sharps->collect_sharps disposal_ehs Arrange pickup with Environmental Health & Safety (EHS) collect_solid->disposal_ehs collect_liquid->disposal_ehs collect_sharps->disposal_ehs disposal_incineration High-temperature incineration by a licensed facility disposal_ehs->disposal_incineration

Figure 2. Logical flow for the disposal of this compound waste.

Detailed Disposal Methodology

  • Waste Segregation at the Source:

    • Solid Waste: All contaminated solid materials, such as gloves, disposable lab coats, and plasticware, must be placed in a clearly labeled, leak-proof hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.

    • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-resistant sharps container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Toxic, Ecotoxic).

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.

  • Final Disposal: Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office. The recommended method of disposal for this type of compound is high-temperature incineration by a licensed hazardous waste management company.[1][2]

By adhering to these detailed protocols, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a culture of safety and responsibility in the laboratory.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。